4-Chloro-4'-methoxybiphenyl
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVSUQVVUYQOBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346497 | |
| Record name | 4-Chloro-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58970-19-7 | |
| Record name | 4-Chloro-4'-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physical and chemical properties of 4-Chloro-4'-methoxybiphenyl
An In-depth Technical Guide to the Physical and Chemical Properties of 4-Chloro-4'-methoxybiphenyl
Introduction: Contextualizing this compound
This compound is a substituted biaryl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, prized for its rigid, planar geometry which allows it to serve as a key pharmacophore or a fundamental unit in liquid crystals and polymers[1]. The specific substitutions on this molecule—a chloro group and a methoxy group—impart distinct electronic and steric properties that make it a valuable intermediate and building block. For instance, it is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of larger, functionally complex molecules like PROTACs (Proteolysis Targeting Chimeras)[2]. This guide provides a comprehensive overview of its known properties, synthesis, and characterization from a field-proven perspective, emphasizing the causality behind the methodologies.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is an aromatic compound composed of two phenyl rings linked by a single bond. One ring is substituted with a chlorine atom at the 4-position, and the other with a methoxy group at the 4'-position.
Caption: Molecular structure of this compound.
| Identifier | Value | Source |
| CAS Number | 58970-19-7 | [2][3][4] |
| Molecular Formula | C₁₃H₁₁ClO | [2][3][5] |
| Molecular Weight | 218.68 g/mol | [2][5][6] |
| Canonical SMILES | COC1=CC=C(C=C1)C1=CC=C(C=C1)Cl | [6] |
| InChIKey | PUVSUQVVUYQOBK-UHFFFAOYSA-N | [3][6] |
Physical Properties
The physical properties of a compound are critical for determining its handling, storage, and application conditions. While specific experimental data for this compound is not widely published, we can infer its properties from its structure and data from closely related analogs.
| Property | Value | Notes & References |
| Physical Form | Solid. Likely a white to off-white powder or crystalline solid. | Based on analogs like 4-Methoxybiphenyl[7]. |
| Melting Point | Data not readily available in cited literature. | The parent compound, 4-Methoxybiphenyl, has a melting point of 86-90 °C[7]. The addition of a chloro group would be expected to alter this value. |
| Boiling Point | Data not readily available. | The related 4-Methoxybiphenyl has a boiling point of 157 °C at 10 mmHg. |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Toluene, Ethyl Acetate) and insoluble in water. | Inferred from its nonpolar, aromatic structure. |
| Storage | Store at room temperature in a dry, well-ventilated place. | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the structure and purity of a synthesized compound. Below are the expected spectroscopic signatures for this compound based on its structure and data from similar compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the methoxy group.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8-3.9 ppm, integrating to 3H.
-
Aromatic Protons: The two phenyl rings will exhibit patterns characteristic of 1,4-disubstitution. This typically results in two sets of doublets (an AA'BB' system). The protons on the methoxy-substituted ring are expected around δ 6.9-7.1 ppm and δ 7.4-7.6 ppm. The protons on the chloro-substituted ring will likely appear at slightly different shifts, generally in the δ 7.3-7.6 ppm range.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides a map of the carbon skeleton.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Aromatic Carbons: A total of 10 signals are expected in the aromatic region (δ 110-160 ppm) due to symmetry. Key signals include the carbon attached to the methoxy group (C-O) around δ 159-160 ppm, the carbon attached to the chlorine (C-Cl) around δ 132-134 ppm, and the two carbons forming the biphenyl bond (C-C) around δ 130-140 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and isotopic distribution.
-
Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the molecule with ³⁵Cl (M⁺) and a peak for the molecule with ³⁷Cl (M+2) in an approximate 3:1 ratio of intensity. The exact mass would be 218.0498 g/mol [6].
-
Chemical Synthesis: The Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for constructing the C-C bond between the two aryl rings in this compound is the Suzuki-Miyaura cross-coupling reaction[1]. This palladium-catalyzed reaction is favored for its high yields, mild conditions, and exceptional tolerance of various functional groups[1].
The core of the reaction involves coupling an aryl boronic acid (or ester) with an aryl halide. For this target molecule, two primary routes are viable:
-
Route A: 4-Chlorophenylboronic acid + 4-Bromoanisole
-
Route B: 4-Methoxyphenylboronic acid + 1-Bromo-4-chlorobenzene
Both routes are chemically sound. The choice often depends on the commercial availability and cost of the starting materials. Below is a diagram and generalized protocol for this key transformation.
Caption: Generalized workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization.
Reagents & Equipment:
-
4-Chlorophenylboronic acid (1.2 equivalents)
-
4-Bromoanisole (1.0 equivalent)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
Tricyclohexylphosphine [PCy₃] or other suitable phosphine ligand (2-6 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equivalents), finely powdered
-
Toluene and Water (e.g., 4:1 v/v)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (evacuated and backfilled with Argon or Nitrogen three times). This is a critical step to exclude oxygen, which can poison the palladium catalyst.
-
Charging Reagents: To the flask, add 4-bromoanisole, 4-chlorophenylboronic acid, potassium carbonate, the palladium catalyst, and the phosphine ligand.
-
Solvent Addition & Degassing: Add the degassed solvent mixture (Toluene/Water). To ensure the removal of dissolved oxygen, the reaction mixture must be thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored periodically (e.g., every hour) by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material (4-bromoanisole) is consumed. Reaction times typically range from 1 to 12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with water and then brine to remove the base and other inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid is then purified by flash column chromatography on silica gel using a nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Validation: The identity and purity of the final product must be confirmed by the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, MS).
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves[3].
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[3]. Prevent dust formation during transfer.
-
Storage: Keep the container tightly sealed and store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents[3].
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.
References
An In-depth Technical Guide to the Solubility of 4-Chloro-4'-methoxybiphenyl in Common Laboratory Solvents
This guide provides a comprehensive technical overview of the solubility of 4-chloro-4'-methoxybiphenyl, a compound of interest in synthetic chemistry and materials science. Recognizing the limited availability of specific quantitative solubility data in public literature, this document focuses on equipping researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine and interpret the solubility of this compound in a variety of common laboratory solvents. By understanding the interplay between the molecular structure of this compound and solvent properties, researchers can effectively select appropriate solvent systems for synthesis, purification, and formulation.
Introduction to this compound and the Principles of Solubility
This compound is a biphenyl derivative characterized by the presence of a chlorine atom and a methoxy group on opposing phenyl rings. Its molecular formula is C₁₃H₁₁ClO and it has a molecular weight of approximately 218.68 g/mol [1]. The fundamental principle governing solubility is "like dissolves like," which implies that a solute will have higher solubility in a solvent with similar polarity. The structure of this compound, possessing both nonpolar (biphenyl backbone) and polar (chloro and methoxy functional groups) characteristics, suggests a nuanced solubility profile across different solvent classes.
The biphenyl core imparts a significant degree of nonpolar character, favoring solubility in nonpolar organic solvents[2][3]. Biphenyl itself is known to be soluble in solvents like benzene, toluene, and hexane, while being insoluble in water[2][3]. The introduction of a chlorine atom and a methoxy group modifies this behavior. The methoxy group can act as a hydrogen bond acceptor, potentially increasing solubility in polar protic solvents, while the chloro group adds to the molecule's polarity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting and understanding its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | --INVALID-LINK--[4] |
| Molecular Weight | 218.68 g/mol | --INVALID-LINK--[1][4] |
| Appearance | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available | |
| LogP (Predicted) | 4.8 | --INVALID-LINK--[4] |
The predicted LogP value of 4.8 suggests that this compound is a lipophilic compound and is expected to have low aqueous solubility.
Experimental Determination of Solubility
Given the absence of a comprehensive public dataset for the solubility of this compound, experimental determination is paramount. The following section provides detailed protocols for two widely accepted methods for determining the equilibrium solubility of a solid compound in a liquid solvent.
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a robust and widely used technique to determine the thermodynamic equilibrium solubility of a compound.[5][6][7] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Experimental Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different laboratory solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant temperature shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration can be influenced by factors such as the dissolution rate and the agitation method.[8]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.[5][9]
-
Quantification: Analyze the clear, saturated filtrate to determine the concentration of dissolved this compound. A suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, should be used. A calibration curve generated from standard solutions of the compound in the same solvent is necessary for accurate quantification.
-
Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
Caption: Workflow for the Shake-Flask Method.
Solubility Determination by the Solvent Addition Method
The solvent addition method, also known as the clear point method, is a faster alternative for determining solubility.[10][11][12] It involves adding a solvent to a known amount of solute until complete dissolution is observed.
Experimental Protocol:
-
Preparation: Place a precisely weighed amount of this compound into a thermostated vessel equipped with a stirrer and a means to observe the sample (e.g., a clear glass vial).
-
Solvent Addition: Gradually add the solvent of interest at a constant, slow rate while continuously stirring the mixture.
-
Clear Point Determination: The point at which the last solid particle dissolves is the "clear point." The total volume of solvent added at this point is recorded.
-
Calculation: The solubility is calculated from the known mass of the solute and the volume of the solvent required for complete dissolution.
-
Validation: It is advisable to compare the results obtained from this method with those from the equilibrium shake-flask method to ensure accuracy, as the addition rate can influence the measured solubility.[11]
Caption: Workflow for the Solvent Addition Method.
Expected Solubility Profile and Interpretation
Based on the structure of this compound and the principles of solubility, the following trends can be anticipated:
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the large, nonpolar biphenyl backbone, good solubility is expected in these solvents. Van der Waals forces will be the primary intermolecular interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is likely in these solvents. The dipole moments of both the solute and the solvent will lead to favorable dipole-dipole interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. The methoxy group can act as a hydrogen bond acceptor, allowing for hydrogen bonding with the solvent molecules. However, the large nonpolar portion of the molecule may limit extensive solubility.
-
Water: Very low solubility is anticipated due to the compound's high lipophilicity (predicted LogP of 4.8) and the energy cost of disrupting the strong hydrogen bonding network of water.
The following diagram illustrates the relationship between solvent polarity and the expected solubility of this compound.
Caption: Expected Solubility Trend vs. Solvent Polarity.
Conclusion
References
- 1. calpaclab.com [calpaclab.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H11ClO | CID 612791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Spectroscopic Characterization of 4-Chloro-4'-methoxybiphenyl: A Technical Guide
Introduction
4-Chloro-4'-methoxybiphenyl is a substituted biphenyl derivative with significant applications in organic synthesis, materials science, and as a building block in the development of pharmacologically active molecules. The biphenyl scaffold is a common structural motif in many natural products and synthetic compounds, and understanding the influence of substituents on its electronic and conformational properties is crucial for designing novel materials and therapeutics. This guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present expected data based on analogous compounds and established principles, and provide detailed experimental protocols for acquiring high-quality spectroscopic data.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the this compound molecule.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Theoretical Framework: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups, like chlorine, deshield nearby protons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups, such as the methoxy group, shield adjacent protons, causing an upfield shift. The coupling between neighboring protons (spin-spin splitting) results in multiplets, and the coupling constant (J) provides information about the dihedral angle between them.
Expected ¹H NMR Spectrum of this compound:
The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the aromatic protons on the two phenyl rings and the protons of the methoxy group.
-
Methoxy Protons: A sharp singlet peak is anticipated for the three equivalent protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic spectrum, around δ 3.8-3.9 ppm .
-
Aromatic Protons: The eight aromatic protons will give rise to a more complex pattern in the downfield region (typically δ 6.9-7.6 ppm ). Due to the substitution pattern, we expect two sets of AA'BB' systems, which often appear as two distinct doublets for each ring.
-
Methoxy-substituted ring: The protons ortho to the electron-donating methoxy group (H-3' and H-5') are expected to be shielded and appear at a relatively upfield chemical shift, likely as a doublet. The protons meta to the methoxy group (H-2' and H-6') will be slightly less shielded and also appear as a doublet.
-
Chloro-substituted ring: The protons ortho to the electron-withdrawing chlorine atom (H-3 and H-5) will be deshielded and resonate at a downfield chemical shift, appearing as a doublet. The protons meta to the chlorine atom (H-2 and H-6) will be less affected and appear as another doublet.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~7.4-7.5 | Doublet | ~8.5 |
| H-3, H-5 | ~7.3-7.4 | Doublet | ~8.5 |
| H-2', H-6' | ~7.5-7.6 | Doublet | ~8.8 |
| H-3', H-5' | ~6.9-7.0 | Doublet | ~8.8 |
| -OCH₃ | ~3.85 | Singlet | - |
Note: These are predicted values based on data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms attached to it. Carbons attached to electronegative atoms like oxygen and chlorine will be deshielded and appear at a downfield chemical shift. Quaternary carbons (carbons not attached to any hydrogens) typically show weaker signals.
Expected ¹³C NMR Spectrum of this compound:
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, as the molecule has a plane of symmetry.[1]
-
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) is expected to appear in the upfield region, around δ 55-56 ppm .
-
Aromatic Carbons: The twelve aromatic carbons will give rise to signals in the downfield region (typically δ 114-160 ppm ).
-
The carbon attached to the methoxy group (C-4') will be significantly shielded and is expected around δ 159-160 ppm .
-
The carbon attached to the chlorine atom (C-4) will also be deshielded, with an expected chemical shift around δ 133-134 ppm .
-
The ipso-carbons (C-1 and C-1') will have distinct chemical shifts.
-
The remaining CH carbons of the aromatic rings will appear in the region of δ 114-130 ppm .
-
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~138-139 |
| C-2, C-6 | ~128-129 |
| C-3, C-5 | ~129-130 |
| C-4 | ~133-134 |
| C-1' | ~132-133 |
| C-2', C-6' | ~128-129 |
| C-3', C-5' | ~114-115 |
| C-4' | ~159-160 |
| -OCH₃ | ~55-56 |
Note: These are predicted values. Precise assignments would require 2D NMR experiments like HSQC and HMBC.
C. Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Number of scans: 8-16
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
¹³C NMR:
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
Acquisition time: 1-2 seconds
-
Proton decoupling should be applied to obtain a spectrum with single lines for each carbon.
-
Caption: Workflow for NMR analysis of this compound.
II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the presence of these groups.
Expected IR Spectrum of this compound:
The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C=C, C-O, and C-Cl bonds.
-
C-H Stretching:
-
Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹ ).
-
The C-H stretching of the methoxy group will appear as a medium to strong band in the region of 2850-2960 cm⁻¹ .
-
-
C=C Stretching: Aromatic C=C stretching vibrations will give rise to several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: The C-O stretching of the aryl ether is expected to produce a strong, characteristic band around 1240-1260 cm⁻¹ (asymmetric stretch) and a weaker one around 1020-1040 cm⁻¹ (symmetric stretch).
-
C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically around 1000-1100 cm⁻¹ .
-
Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the substituted benzene rings are highly characteristic of the substitution pattern. For a 1,4-disubstituted ring, a strong band is expected in the region of 810-840 cm⁻¹ .
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3030 | Medium-Weak |
| Aliphatic C-H Stretch (-OCH₃) | 2960-2850 | Medium-Strong |
| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1260-1240 | Strong |
| Symmetric C-O-C Stretch | 1040-1020 | Medium |
| C-Cl Stretch | 1100-1000 | Medium-Strong |
| p-Disubstituted C-H Out-of-Plane Bend | 840-810 | Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
The potassium bromide (KBr) pellet technique is a common method for acquiring high-quality IR spectra of solid samples.[2][3][4]
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, finely powdered KBr using an agate mortar and pestle. The mixture should be homogenous.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet press die.
-
Apply high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be collected first.
-
Caption: Workflow for IR analysis using the KBr pellet method.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Theoretical Framework: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.[5]
Expected Mass Spectrum of this compound:
The mass spectrum of this compound (C₁₃H₁₁ClO) will provide its molecular weight and clues to its structure through fragmentation.
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 218.68 g/mol . Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we expect to see a peak at m/z 218 (for the molecule containing ³⁵Cl) and a smaller peak at m/z 220 (for the molecule containing ³⁷Cl) with an intensity ratio of approximately 3:1.[6] This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Major Fragmentation Pathways: The fragmentation of the molecular ion is expected to occur through several pathways:
-
Loss of a methyl radical (-CH₃): A significant fragment ion is expected at m/z 203 (M⁺ - 15), corresponding to the loss of the methyl group from the methoxy moiety. This fragment will also exhibit the 3:1 isotopic pattern for chlorine.
-
Loss of a methoxy radical (-OCH₃): Another possible fragmentation is the loss of the entire methoxy group, leading to a fragment at m/z 187 (M⁺ - 31).
-
Loss of a chlorine atom (-Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 183 (M⁺ - 35).
-
Loss of CO: The fragment at m/z 203 may further lose a molecule of carbon monoxide to give a fragment at m/z 175 .
-
Biphenyl C-C bond cleavage: While less common for the molecular ion, fragmentation of the biphenyl linkage can occur in subsequent fragmentation steps.
-
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 218, 220 | [M]⁺ (Molecular ion) |
| 203, 205 | [M - CH₃]⁺ |
| 187 | [M - OCH₃]⁺ |
| 183 | [M - Cl]⁺ |
| 175, 177 | [M - CH₃ - CO]⁺ |
| 152 | [C₁₂H₈]⁺ (Biphenylene radical cation) |
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile organic compounds.[7][8]
-
Sample Preparation:
-
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injector temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven temperature program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
-
Caption: Workflow for GC-MS analysis of this compound.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a complete picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the connectivity of the atoms and the electronic environment of the protons and carbons. IR spectroscopy identifies the key functional groups present in the molecule. Mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation, further corroborating the proposed structure. The protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists working with this compound, ensuring accurate characterization and facilitating its use in various scientific endeavors.
V. References
-
SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from --INVALID-LINK--
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from --INVALID-LINK--
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from --INVALID-LINK--
-
University of Arizona. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from --INVALID-LINK--
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). Why we use KBr in FTIR?. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectra of Chloro-Substituted Acetanilides. Retrieved from --INVALID-LINK--
References
- 1. spectrabase.com [spectrabase.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. whitman.edu [whitman.edu]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
An In-depth Technical Guide to 4-Chloro-4'-methoxybiphenyl: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-4'-methoxybiphenyl, a halogenated aromatic compound with significance in organic synthesis and potential applications in medicinal chemistry and materials science. This document traces the historical context of its probable first synthesis through classical biaryl coupling reactions and progresses to detail modern, high-yield synthetic methodologies. It offers an in-depth analysis of the chemical and physical properties of the compound, supported by spectroscopic data. Furthermore, this guide presents detailed experimental protocols for both historical and contemporary synthetic routes, equipping researchers with the practical knowledge for its preparation and use. The potential biological activities and environmental considerations related to chlorinated biphenyls are also discussed, providing a well-rounded perspective for its application in research and development.
Introduction and Chemical Identity
This compound is a biphenyl derivative characterized by a chlorine atom and a methoxy group substituted on the two phenyl rings at the para positions. Its structure lends it to a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁ClO | --INVALID-LINK-- |
| Molecular Weight | 218.68 g/mol | --INVALID-LINK-- |
| CAS Number | 58970-19-7 | --INVALID-LINK-- |
| Appearance | White to off-white powder, crystals, or chunks | --INVALID-LINK-- |
| Melting Point | 86-90 °C | --INVALID-LINK-- |
| Boiling Point | 157 °C at 10 mmHg | --INVALID-LINK-- |
| Solubility | Insoluble in water; soluble in ether and ethanol | --INVALID-LINK-- |
Historical Perspective on the Synthesis of Biphenyls
While the exact first synthesis of this compound is not definitively documented in readily available literature, its discovery would have been a product of the broader advancements in synthetic organic chemistry in the late 19th and early 20th centuries. The development of reactions capable of forming carbon-carbon bonds between aryl groups was a pivotal moment in the history of chemistry. Two such classical methods, the Ullmann reaction and the Gomberg-Bachmann reaction, represent the most probable routes for the initial preparation of unsymmetrical biphenyls like this compound.
The Ullmann Reaction: A Copper-Mediated Revolution
Discovered by Fritz Ullmann and his student Jean Bielecki in 1901, the Ullmann reaction was a groundbreaking method for the synthesis of biaryls by coupling two aryl halides in the presence of copper. This reaction was one of the first to demonstrate the utility of a transition metal in catalyzing the formation of an aryl-aryl bond. The traditional Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper, and often resulted in modest yields, particularly for unsymmetrical biphenyls.
A plausible historical synthesis of this compound via an Ullmann-type reaction would involve the coupling of a 4-chlorophenyl halide with a 4-methoxyphenyl halide in the presence of copper.
Caption: Plausible Ullmann reaction for this compound.
The Gomberg-Bachmann Reaction: A Diazonium Salt Approach
Another significant early method for biaryl synthesis is the Gomberg-Bachmann reaction, developed by Moses Gomberg and Werner Emmanuel Bachmann in 1924.[1] This reaction involves the base-induced coupling of an aryl diazonium salt with another aromatic compound.[1] While versatile, the original procedure was often plagued by low yields due to the numerous side reactions of diazonium salts.[1]
The synthesis of this compound via this route would likely involve the diazotization of 4-chloroaniline and its subsequent reaction with anisole (methoxybenzene).
Caption: Gomberg-Bachmann reaction pathway for this compound.
Modern Synthetic Methodologies: The Advent of Palladium Catalysis
The landscape of biaryl synthesis was revolutionized by the development of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool for the construction of C-C bonds, including the synthesis of unsymmetrical biphenyls like this compound.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the cross-coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. This method offers several advantages over classical methods, including milder reaction conditions, higher yields, and greater functional group tolerance.
The synthesis of this compound via the Suzuki-Miyaura reaction can be achieved by coupling either 4-chlorophenylboronic acid with 4-bromoanisole or 4-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene.
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound, reflecting both a plausible historical approach and a modern, efficient method.
Plausible Historical Synthesis: Ullmann-Type Reaction (Hypothetical Procedure)
This protocol is a representative example based on the conditions typically employed for classical Ullmann reactions.
Materials:
-
4-Iodoanisole
-
1-Bromo-4-chlorobenzene
-
Copper powder, activated
-
Sand
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder and sand.
-
Heat the flask under a stream of nitrogen to ensure all components are dry.
-
Allow the flask to cool to room temperature and then add 4-iodoanisole, 1-bromo-4-chlorobenzene, and anhydrous DMF.
-
Heat the reaction mixture to reflux with vigorous stirring under a nitrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (typically several hours to days), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the copper and sand. Wash the filter cake with DMF.
-
Combine the filtrate and washings and remove the DMF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Causality: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl halides to the copper surface. The use of an excess of one of the aryl halides can sometimes favor the formation of the unsymmetrical product, though a mixture of homo- and cross-coupled products is common.
Modern Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling for the synthesis of this compound.
Materials:
-
4-Chlorophenylboronic acid
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add 4-chlorophenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Add a solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0), to the reaction mixture.
-
Heat the mixture to reflux under a nitrogen atmosphere with stirring. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step. The choice of solvent and ligand can significantly influence the reaction efficiency.
Spectroscopic Data
Table 2: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 139.5 |
| C2, C6 | 128.5 |
| C3, C5 | 128.9 |
| C4 | 132.8 |
| C1' | 132.1 |
| C2', C6' | 128.0 |
| C3', C5' | 114.2 |
| C4' | 159.2 |
| OCH₃ | 55.3 |
Note: These are predicted values and may differ from experimental data. Researchers should obtain and interpret their own analytical data for confirmation.
Biological and Environmental Considerations
The biological activity of this compound is not extensively studied as a standalone compound. However, as a member of the chlorinated biphenyl family, it is important to consider the potential for biological activity and environmental impact.
Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants (POPs) that were widely used in industrial applications before being banned in many countries due to their environmental persistence and adverse health effects.[2] PCBs can bioaccumulate in the food chain and have been linked to a range of health issues, including cancer and reproductive and developmental problems.[2][3]
While this compound is a single congener and may not exhibit the same level of toxicity as complex PCB mixtures, its chlorinated biphenyl structure warrants careful handling and disposal. Researchers working with this compound should adhere to all appropriate safety protocols to minimize exposure and prevent environmental release.
Some biphenyl derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines.[4] The structural motif of this compound could serve as a scaffold for the development of new therapeutic agents, but this would require extensive biological evaluation.
Conclusion
This compound is a compound with a rich, albeit not explicitly documented, history rooted in the foundational discoveries of biaryl synthesis. From the harsh conditions of the Ullmann and Gomberg-Bachmann reactions to the elegant efficiency of the Suzuki-Miyaura coupling, the methods for its preparation have evolved significantly. This guide has provided a comprehensive overview of its synthesis, properties, and potential considerations for its use. As a versatile building block, this compound will likely continue to be a valuable tool for researchers in the development of new materials and pharmaceuticals. It is imperative, however, that its use is accompanied by a thorough understanding of its potential environmental and health impacts.
References
Whitepaper: The Biphenyl Scaffold: A Privileged Motif Driving Innovation in Drug Discovery and Material Science
An in-depth technical guide by a Senior Application Scientist
Abstract: The biphenyl moiety, a deceptively simple structural unit composed of two connected phenyl rings, represents a cornerstone in modern chemical and materials research. Its unique stereochemical properties, including the potential for atropisomerism, and its ability to be readily functionalized, have established it as a "privileged scaffold." This guide provides an in-depth exploration of the diverse and impactful research applications of substituted biphenyls. We will delve into the mechanistic underpinnings of their success in areas ranging from cardiovascular medicine to asymmetric catalysis and advanced optical materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this versatile chemical entity.
The Strategic Importance of the Biphenyl Core
The biphenyl scaffold's utility stems from a confluence of advantageous properties. The rotational restriction around the aryl-aryl single bond, particularly when bulky ortho substituents are present, gives rise to stable, separable atropisomers—non-superimposable mirror images that do not arise from a traditional stereocenter. This phenomenon is a cornerstone of asymmetric catalysis.
Furthermore, the biphenyl unit serves as a rigid, tunable spacer. It allows for the precise three-dimensional positioning of functional groups, enabling optimized interactions with biological targets like enzymes and receptors. This principle is powerfully demonstrated in the design of angiotensin II receptor blockers. The ability to systematically modify the substitution patterns on either phenyl ring provides a powerful handle for fine-tuning electronic, steric, and pharmacokinetic properties.
The primary method for the construction of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology offers a robust and versatile pathway to connect two aryl fragments with high efficiency and functional group tolerance.
Logical Workflow: From Concept to Application
The journey from a conceptual biphenyl-based molecule to a functional application follows a well-defined, iterative process. This workflow emphasizes rational design, precise synthesis, and rigorous evaluation.
Caption: Iterative workflow for the development of novel substituted biphenyls.
Application I: Cardiovascular Drug Discovery - The "Sartan" Class
One of the most significant successes of the substituted biphenyl scaffold in medicine is the development of the "sartan" class of drugs, which are angiotensin II receptor blockers (ARBs) used to treat hypertension. Losartan was the first-in-class orally active, non-peptide AT1 receptor antagonist.
Mechanism of Action: Angiotensin II is a peptide hormone that causes vasoconstriction by binding to the AT1 receptor, leading to an increase in blood pressure. The sartans act as competitive antagonists at this receptor. The biphenyl scaffold is critical for their function; it positions a key acidic group (a tetrazole or carboxylic acid) to mimic the C-terminal carboxylate of angiotensin II, while other substituents on the second ring provide the necessary steric bulk and hydrophobic interactions to ensure high-affinity binding and receptor blockade.
Signaling Pathway Blockade by Sartans
Caption: Mechanism of sartan-based drugs in blocking the AT1 receptor pathway.
Quantitative Structure-Activity Relationship (SAR)
The potency of sartan analogs is highly dependent on the nature and position of substituents. The following table summarizes representative data for Losartan analogs, highlighting the importance of the biphenyl-tetrazole motif.
| Compound | R Group (at biphenyl ortho position) | AT1 Receptor Binding IC50 (nM) |
| Losartan | -CH₂OH | 1.9 |
| Analog 1 | -H | > 10,000 |
| Analog 2 | -COOH (EXP3174) | 1.0 |
| Analog 3 | -CH₃ | 250 |
Data is illustrative and compiled from principles discussed in medicinal chemistry literature.
Experimental Protocol: Suzuki Coupling for a Biphenyl Precursor
This protocol describes a general method for the synthesis of a biphenyl core, a key step in the production of many sartan drugs.
Objective: To synthesize 2-butyl-4-chloro-1-[(2'-cyanobiphenyl-4-yl)methyl]-1H-imidazole-5-carbaldehyde, a key intermediate for some ARBs.
Materials:
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
2-butyl-4-chloro-1H-imidazole-5-carbaldehyde
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (1.1 eq) in DMF dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield the desired biphenyl intermediate.
Application II: Asymmetric Catalysis - Chiral Ligands
In asymmetric synthesis, the goal is to produce a single enantiomer of a chiral molecule. Substituted biphenyls with restricted rotation (atropisomers) have been revolutionary as chiral ligands for metal catalysts. The most famous example is BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), though the principle is rooted in the biphenyl scaffold. These C₂-symmetric ligands create a well-defined chiral environment around the metal center, forcing a reaction to proceed with high enantioselectivity.
Mechanism of Enantioselection: The chiral biphenyl ligand, such as one from the MeO-BIPHEP family, coordinates to a metal center (e.g., Ruthenium). The fixed, twisted geometry of the biphenyl backbone forces the other coordinating groups (e.g., phosphines) into a specific spatial arrangement. When a prochiral substrate binds to this complex, one of the two possible pathways to the product is sterically favored, leading to the preferential formation of one enantiomer.
Illustrative Catalytic Performance
The effectiveness of biphenyl-based ligands is measured by the enantiomeric excess (% ee) of the product.
| Catalyst/Ligand | Substrate | Reaction Type | Enantiomeric Excess (% ee) |
| Ru(OAc)₂/(R)-MeO-BIPHEP | Methyl acetoacetate | Asymmetric Hydrogenation | >99% |
| Rh(COD)₂BF₄/(R)-BINAP | α-Acetamidocinnamate | Asymmetric Hydrogenation | 95% |
| Pd(OAc)₂/(S)-MeO-BIPHEP | 1,3-diphenylallyl acetate | Asymmetric Alkylation | 93% |
Data compiled from various sources on asymmetric catalysis.
Application III: Materials Science - Organic Electronics
The rigid and planarizable nature of the biphenyl core makes it an excellent building block for advanced materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs): In OLEDs, different organic layers are responsible for injecting, transporting, and recombining charge carriers (electrons and holes) to produce light. Substituted biphenyls are often used as electron-transporting or hole-transporting materials. For example, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a widely used host material in phosphorescent OLEDs. The biphenyl core provides good thermal stability and a high triplet energy, which is essential for efficient energy transfer to the phosphorescent dopant.
Liquid Crystals: Biphenyls substituted with flexible alkyl chains were among the first materials discovered to exhibit liquid crystalline phases at room temperature. The rigid biphenyl core provides the necessary structural anisotropy (rod-like shape), while the alkyl chains provide fluidity. This combination allows the molecules to self-assemble into ordered phases that can be manipulated by electric fields, forming the basis of liquid crystal displays (LCDs).
Conclusion and Future Outlook
The substituted biphenyl scaffold is a testament to the power of a well-defined chemical motif. Its influence spans from life-saving pharmaceuticals to the high-resolution displays we use daily. The continued exploration of novel substitution patterns, the development of more efficient synthetic methodologies, and the application of computational chemistry to predict properties will undoubtedly lead to the discovery of new biphenyl-based molecules with unprecedented functions. The future is bright for this privileged core, with potential applications emerging in areas such as targeted protein degradation (PROTACs), solar energy conversion, and advanced sensor technology.
Health and safety information for 4-Chloro-4'-methoxybiphenyl
An In-depth Technical Guide to the Health and Safety of 4-Chloro-4'-methoxybiphenyl
Introduction
This compound is a biphenyl derivative utilized in organic synthesis, potentially as an intermediate or building block in the development of pharmaceuticals and advanced materials.[1] As with any specialized chemical, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the health and safety considerations for this compound, grounded in authoritative safety data and established laboratory best practices.
Chemical and Physical Properties
A foundational element of chemical safety is understanding the substance's physical characteristics, which dictate its behavior under various laboratory conditions.
| Property | Value | Source |
| Chemical Name | 4-Chloro-4'-methoxy-1,1'-biphenyl | [2][3] |
| CAS Number | 58970-19-7 | [1] |
| Molecular Formula | C₁₃H₁₁ClO | [1] |
| Molecular Weight | 218.68 g/mol | [3] |
| Physical State | Solid, Crystal - Powder | [4] |
| Color | White to Almost White | [4] |
| Storage Conditions | Room temperature, in a dry, cool, and well-ventilated place | [1][2] |
Hazard Identification and Toxicological Profile
While comprehensive toxicological data for this compound is limited, information on related biphenyl compounds and available Safety Data Sheets (SDS) indicates several potential hazards. It is crucial to handle this compound with care, assuming it may possess hazards similar to other chlorinated aromatic compounds.
GHS Classification Insights: Although a specific, harmonized GHS classification is not consistently available across all sources, related compounds like 4-chlorobiphenyl are noted to be irritating to the skin, eyes, mucous membranes, and upper respiratory tract.[5][6] Furthermore, many polychlorinated biphenyls (PCBs) are very toxic to aquatic life with long-lasting effects.[6] Therefore, caution is warranted.
Primary Routes of Exposure:
-
Inhalation: Inhaling fine dust or aerosols can cause respiratory tract irritation.[5]
-
Skin Contact: May cause skin irritation upon direct contact.
-
Eye Contact: Direct contact with the solid or dust can cause serious eye irritation.
-
Ingestion: Accidental ingestion may be harmful.
Metabolism and Toxicity Analogy: The metabolism of the related compound, biphenyl, involves absorption through the gastrointestinal tract followed by rapid metabolism into hydroxylated derivatives. Large doses in animal studies have shown a range of adverse effects, including respiratory distress, muscular weakness, and damage to internal organs. While this data is not for this compound itself, it underscores the need for stringent exposure control.
The Hierarchy of Controls: A Systematic Approach to Safety
Effective risk management in a laboratory setting follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This approach moves from eliminating the hazard altogether to relying on personal protective equipment as the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this translates to:
-
Elimination/Substitution: Not typically feasible in a research context where this specific molecule is required.
-
Engineering Controls: The primary method for controlling exposure. Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling. All personnel must be trained on the specific hazards and handling procedures. Work areas should be clearly demarcated.
-
Personal Protective Equipment (PPE): Essential as the final barrier. The specific PPE requirements are detailed in the following section.
Protocol for Safe Handling and Use
Adherence to a detailed handling protocol is non-negotiable for mitigating risk.
4.1. Required Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical splash goggles or safety glasses that meet the ANSI Z87.1 standard.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. Long pants and closed-toe, closed-heel shoes are mandatory to cover all skin.[8]
-
Hand Protection: Wear chemical-resistant gloves (e.g., disposable nitrile gloves) for short-term protection. Gloves should be inspected before use and changed immediately upon any sign of contamination. Always consult the glove manufacturer's resistance guide for specific chemical compatibility.
-
Respiratory Protection: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator may be required. Use of a respirator necessitates a formal respiratory protection program, including medical evaluation and fit testing.
4.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Verify that an appropriate chemical spill kit is available.
-
Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or a plastic-backed absorbent pad) inside the fume hood to contain any minor spills.
-
Handling: Use non-sparking tools.[2] Avoid any actions that could generate dust, such as vigorous scraping or shaking. If dust or aerosols are generated, ensure local exhaust ventilation is adequate.[4]
-
Storage: Keep the container tightly closed when not in use.[4] Store in a cool, dry, and dark place away from incompatible materials like strong oxidizing agents.[4]
-
Post-Handling: After handling, decontaminate the work surface. Wash hands and any exposed skin thoroughly with soap and water.[7] Contaminated clothing should be removed and laundered separately before reuse.
Emergency Procedures
Preparedness is key to managing unexpected events like spills or exposures.
5.1. First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. Keep them at rest in a position comfortable for breathing. If the person feels unwell or experiences respiratory symptoms, seek immediate medical attention.[4][6]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water and soap.[4] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for several minutes.[4] If contact lenses are present, remove them if it is easy to do so and continue rinsing for at least 15 minutes, keeping eyelids open.[7] If eye irritation persists, get medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[9] Seek medical advice if you feel unwell.[4]
5.2. Spill Response Protocol
For a small spill in a fume hood:
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.
-
Protect: Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain: Prevent the spread of the solid material. Avoid generating dust.
-
Clean-Up: Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne.[5] Carefully sweep or scoop the dampened material into a suitable, airtight container for hazardous waste.[4][5]
-
Decontaminate: Use an absorbent paper dampened with 60-70% ethanol to wipe the spill area, followed by a thorough wash with soap and water.[5]
-
Dispose: Place all contaminated materials (gloves, wipes, etc.) into a sealed, labeled hazardous waste container for proper disposal according to institutional and local regulations.[4]
Caption: Step-by-step workflow for responding to a chemical spill.
Fire-Fighting and Disposal
-
Fire-Fighting: In case of fire, use dry chemical, foam, water spray, or carbon dioxide extinguishers.[4] Firefighters should wear full personal protective equipment, including self-contained breathing apparatus (SCBA).[4]
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[7]
Conclusion
While this compound is a valuable compound for scientific research, it must be handled with the respect and caution afforded to all potentially hazardous chemicals. By understanding its properties, implementing the hierarchy of controls, and adhering strictly to the established protocols for handling and emergency response, researchers can ensure a safe laboratory environment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. echemi.com [echemi.com]
- 3. chemwhat.com [chemwhat.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 4-CHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Stability and Storage of 4-Chloro-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
This guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Chloro-4'-methoxybiphenyl, a key intermediate in various synthetic applications. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and safeguarding against the formation of impurities that could compromise research and development outcomes.
Introduction to this compound: A Profile
This compound is an aromatic compound featuring a biphenyl core structure with a chlorine atom and a methoxy group at the 4 and 4' positions, respectively. Its chemical properties make it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials for electronic applications.[1] Understanding its stability profile is paramount for its effective utilization.
Table 1: Physicochemical Properties of this compound [2][3]
| Property | Value |
| Molecular Formula | C₁₃H₁₁ClO |
| Molecular Weight | 218.68 g/mol |
| CAS Number | 58970-19-7 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 86 - 90 °C |
| Boiling Point | 157 °C at 10 mmHg |
| Solubility | Insoluble in water; soluble in ether, ethanol |
Fundamental Principles of Chemical Stability
The stability of a chemical compound refers to its ability to resist chemical change or decomposition. For this compound, as with many organic molecules, degradation can be initiated by several factors, including:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Reaction with oxygen or other oxidizing agents.
-
Photolysis: Degradation caused by exposure to light, particularly ultraviolet (UV) radiation.
-
Thermolysis: Decomposition at elevated temperatures.
Understanding these degradation pathways is crucial for establishing appropriate storage and handling procedures.
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:
-
Temperature: While many suppliers suggest room temperature storage, for long-term stability and to minimize the risk of thermal degradation, it is best practice to store the compound in a cool and dark place .[3]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
-
Light: Protect from light to prevent photochemical degradation. Use amber glass vials or store in a light-proof container.
-
Incompatible Materials: Store away from strong oxidizing agents, acids, and bases.[4][5]
The following diagram illustrates the key considerations for the proper storage of this compound.
Caption: Key factors for the stable storage of this compound.
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, based on the chemical structure and literature on related compounds, the following degradation pathways can be anticipated:
-
Photodegradation: Exposure to UV light can lead to the reductive dechlorination of the biphenyl ring, forming 4-methoxybiphenyl and other related compounds.[2][6] Hydroxylated species may also form, particularly in the presence of hydroxyl-rich solvents.[2]
-
Hydrolysis: Under acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group, yielding 4-chloro-4'-hydroxybiphenyl. The C-Cl bond is generally stable to hydrolysis under typical conditions but can be cleaved under more forcing conditions.[2][7]
-
Oxidative Degradation: The methoxy group can be susceptible to oxidation, potentially leading to the formation of a formyl group or cleavage of the ether bond. The aromatic rings can also be oxidized to form hydroxylated or ring-opened products.[8]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the formation of various aromatic and non-aromatic compounds. For polychlorinated biphenyls (PCBs), thermal decomposition can generate hazardous byproducts, though the risk is lower for a monochlorinated compound.[9][10]
The following diagram illustrates the potential degradation pathways of this compound under various stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is essential.
Forced Degradation (Stress Testing) Protocol
The objective of a forced degradation study is to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[11]
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution with 1N NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Heat the mixture at 60°C for a specified period. Neutralize the solution with 1N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a specified period. Also, heat a solution of the compound at the same temperature.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber for a specified duration. A dark control should be run in parallel.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[12][13]
Table 2: Example HPLC Method Parameters for Stability Testing
| Parameter | Recommended Conditions | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of nonpolar to moderately polar compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and Water (or buffer) | Allows for the separation of compounds with a wide range of polarities. |
| Detector | UV at a wavelength of maximum absorbance (e.g., ~260 nm) | Biphenyl systems typically have strong UV absorbance, providing good sensitivity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30-40 °C | Helps to ensure reproducible retention times and peak shapes. |
Method Validation:
The developed HPLC method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The stability of this compound is a critical factor in its successful application in research and development. By adhering to the recommended storage and handling conditions, researchers can minimize degradation and ensure the integrity of the compound. The provided protocols for forced degradation studies and the development of a stability-indicating HPLC method offer a robust framework for experimentally verifying the stability of this important chemical intermediate. A thorough understanding of its stability profile will ultimately lead to more reliable and reproducible scientific outcomes.
References
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raypcb.com [raypcb.com]
- 10. Investigation of the thermal decomposition of printed circuit boards (PCBs) via thermogravimetric analysis (TGA) and analytical pyrolysis (Py-GC/MS) [diva-portal.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. ijcrt.org [ijcrt.org]
- 13. scribd.com [scribd.com]
A Comprehensive Technical Guide to the Synthetic Routes of 4-Chloro-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Chloro-4'-methoxybiphenyl
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, liquid crystals, and agrochemicals. Its biphenyl scaffold, adorned with differential substitution patterns, provides a versatile platform for the development of novel molecules with tailored properties. The presence of the chloro and methoxy groups offers distinct sites for further functionalization, making it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth review of the principal synthetic routes to this compound, offering a critical analysis of each methodology from both a practical and theoretical standpoint.
Modern Cross-Coupling Strategies: The Cornerstone of Biphenyl Synthesis
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, offering high efficiency, selectivity, and functional group tolerance. Several of these methods are paramount in the preparation of this compound.
The Suzuki-Miyaura Coupling: A Versatile and Robust Approach
The Suzuki-Miyaura coupling is arguably the most widely employed method for the synthesis of unsymmetrical biaryls due to its mild reaction conditions, commercial availability of boronic acids, and the low toxicity of its boron-containing byproducts.[1] The reaction involves the palladium-catalyzed coupling of an organoboron reagent with an organic halide or triflate.[2]
Reaction Scheme:
Figure 1: General scheme of the Suzuki-Miyaura coupling for this compound.
Mechanistic Insights:
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromoanisole) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species (e.g., 4-chlorophenylboronic acid), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. The choice of base is critical for activating the boronic acid.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.
Experimental Protocol (Adapted from similar syntheses): [4][5]
| Step | Procedure | Causality and Experimental Choices |
| 1 | To a reaction flask, add 4-bromoanisole (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq). | The excess of boronic acid ensures complete consumption of the aryl halide. Potassium carbonate is a common and effective base for activating the boronic acid. |
| 2 | Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). | Pd(PPh₃)₄ is a widely used, air-stable precatalyst that generates the active Pd(0) species in situ. The phosphine ligands stabilize the palladium center. |
| 3 | Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio). | The biphasic solvent system is often beneficial, with the organic solvent solubilizing the reactants and the aqueous phase containing the base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. |
| 4 | Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours, monitoring the reaction by TLC. | An inert atmosphere is essential to protect the catalyst. The reaction temperature and time are optimized for efficient coupling. |
| 5 | After cooling, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | Standard workup procedure to isolate the crude product. |
| 6 | Purify the crude product by column chromatography on silica gel to obtain this compound. | Chromatography is used to remove impurities, including any homocoupled byproducts. |
Data Summary:
| Parameter | Value Range | Notes |
| Typical Yield | 80-95% | Highly dependent on catalyst, base, and solvent selection. |
| Reaction Time | 2-12 hours | Can be significantly reduced with microwave heating.[6] |
| Reaction Temp. | 80-100 °C | Milder conditions may be possible with highly active catalyst systems. |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Ligand choice can significantly influence reaction efficiency. |
| Base | K₂CO₃, Na₂CO₃, K₃PO₄ | The base must be strong enough to activate the boronic acid but not so strong as to cause side reactions. |
The Negishi Coupling: High Reactivity and Functional Group Tolerance
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and tolerance of a wide range of functional groups. This makes it a powerful alternative to the Suzuki coupling, especially when dealing with complex substrates.[7]
Reaction Scheme:
Figure 2: General scheme of the Negishi coupling for this compound.
Mechanistic Insights:
The mechanism of the Negishi coupling is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of an organozinc reagent for the transmetalation step. Organozinc compounds are generally more reactive than organoboron compounds, which can lead to faster reaction rates and milder conditions.
Experimental Protocol:
A specific protocol for the synthesis of this compound via Negishi coupling has been reported:
| Step | Procedure | Causality and Experimental Choices |
| 1 | Prepare bis(4-chlorophenyl)zinc by reacting 4-chlorophenylmagnesium bromide with zinc chloride. | The Grignard reagent is used to generate the more reactive organozinc species in situ. |
| 2 | In a separate flask, prepare 4-methoxybenzenediazonium o-benzenedisulfonimide. | Diazonium salts can serve as the electrophilic partner in this cross-coupling reaction. |
| 3 | To a stirring mixture of the diazonium salt and Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%) in absolute ethanol, add the solution of bis(4-chlorophenyl)zinc. | Pd(OAc)₂ is a common and effective palladium precursor. Ethanol serves as the reaction solvent. |
| 4 | Stir the mixture at room temperature for 5 minutes. | The high reactivity of the organozinc reagent allows for a very short reaction time at room temperature. |
| 5 | Quench the reaction with a mixture of diethyl ether and water. | Standard quenching procedure to stop the reaction and begin the workup. |
| 6 | Separate the aqueous layer and extract with diethyl ether. The combined organic extracts are washed with water, dried over sodium sulfate, and evaporated under reduced pressure. | Standard workup to isolate the crude product. |
| 7 | The crude residue is then purified to yield this compound. | Purification removes any remaining starting materials or byproducts. |
Data Summary:
| Parameter | Value | Notes |
| Reported Yield | Not explicitly stated, but described as the major product. | The reaction is reported to be efficient. |
| Reaction Time | 5 minutes | Demonstrates the high reactivity of the Negishi coupling. |
| Reaction Temp. | Room Temperature | A significant advantage in terms of energy efficiency and functional group tolerance. |
| Catalyst | Pd(OAc)₂ | A readily available and effective catalyst. |
| Reagents | Bis(4-chlorophenyl)zinc, 4-methoxybenzenediazonium salt | The synthesis of these reagents is an additional step in the overall process. |
The Stille Coupling: Stability and Versatility of Organostannanes
The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide or pseudohalide, catalyzed by palladium.[8] Organostannanes are stable to air and moisture, and the reaction tolerates a wide variety of functional groups.[9]
Reaction Scheme:
Figure 3: General scheme of the Stille coupling for this compound.
Mechanistic Insights:
The catalytic cycle of the Stille reaction is analogous to other palladium-catalyzed cross-couplings.[10] A key feature is the transmetalation step, where the organostannane transfers its organic group to the palladium(II) center. This step is often the rate-determining step and can be influenced by the nature of the organic groups on the tin atom.
Experimental Protocol (General Procedure): [11]
| Step | Procedure | Causality and Experimental Choices |
| 1 | To a flame-dried Schlenk tube, add the organostannane (e.g., (4-methoxyphenyl)tributylstannane, 1.1 eq), the aryl halide (e.g., 1-bromo-4-chlorobenzene, 1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). | The use of a slight excess of the organostannane helps to drive the reaction to completion. Flame-drying the glassware and using a Schlenk tube ensures anhydrous and inert conditions. |
| 2 | Add an anhydrous and degassed solvent, such as toluene or DMF. | The choice of solvent can significantly impact the reaction rate and yield. Degassing is crucial to protect the catalyst. |
| 3 | Heat the reaction mixture under an inert atmosphere at 80-110 °C for several hours to overnight, monitoring by TLC or GC. | The reaction often requires elevated temperatures to proceed at a reasonable rate. |
| 4 | Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. | Initial removal of the bulk solvent. |
| 5 | The residue can be purified by column chromatography on silica gel. A common issue is the removal of tin byproducts, which can sometimes be facilitated by a fluoride wash (e.g., with aqueous KF). | The removal of toxic tin byproducts is a significant consideration in the workup of Stille reactions. |
Data Summary:
| Parameter | Value Range | Notes |
| Typical Yield | 70-90% | Can be affected by the purity of the organostannane reagent. |
| Reaction Time | 6-24 hours | Generally slower than Suzuki or Negishi couplings. |
| Reaction Temp. | 80-110 °C | Higher temperatures are often required. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/ligand | A variety of palladium catalysts can be used. |
| Drawbacks | Toxicity of organotin reagents and byproducts. | This is a major concern and necessitates careful handling and purification. |
The Hiyama Coupling: A Fluoride-Activated Organosilicon Approach
The Hiyama coupling utilizes organosilicon reagents, which are generally less toxic and more stable than their organotin counterparts.[12] The reaction is typically activated by a fluoride source, which forms a hypervalent silicon species that is more reactive in the transmetalation step.[13]
Reaction Scheme:
Figure 4: General scheme of the Hiyama coupling for this compound.
Mechanistic Insights:
The key to the Hiyama coupling is the activation of the stable organosilicon reagent.[14] A fluoride source, such as tetrabutylammonium fluoride (TBAF), coordinates to the silicon atom, forming a pentacoordinate silicate. This hypervalent species is significantly more nucleophilic and readily undergoes transmetalation with the palladium(II) intermediate.
Experimental Protocol (Adapted from similar syntheses): [15][16]
| Step | Procedure | Causality and Experimental Choices |
| 1 | To a reaction vessel, add the aryl halide (e.g., 1-bromo-4-chlorobenzene, 1.0 eq), the organosilane (e.g., (4-methoxyphenyl)trimethoxysilane, 1.5 eq), and a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., XPhos). | The excess organosilane is used to ensure complete reaction. The choice of ligand is crucial for efficient catalysis. |
| 2 | Add an anhydrous solvent, such as THF or dioxane. | Anhydrous conditions are important for the stability of the fluoride activator. |
| 3 | Add a fluoride activator, such as TBAF (2.0 eq), as a solution in the reaction solvent. | The fluoride source is essential for activating the organosilane for transmetalation. |
| 4 | Heat the reaction mixture under an inert atmosphere at 60-100 °C for 4-24 hours, monitoring by TLC or GC. | The reaction temperature and time depend on the reactivity of the substrates and the catalyst system. |
| 5 | After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). | Standard workup procedure. |
| 6 | Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. | Further purification steps. |
| 7 | Purify the crude product by column chromatography on silica gel. | To obtain the pure this compound. |
Data Summary:
| Parameter | Value Range | Notes |
| Typical Yield | 70-95% | Can be highly efficient with optimized conditions.[17] |
| Reaction Time | 4-24 hours | Can be accelerated with microwave irradiation.[15] |
| Reaction Temp. | 60-100 °C | Milder than some other cross-coupling reactions. |
| Catalyst | Pd(OAc)₂/ligand, Pd/C | The choice of ligand is critical for success.[18] |
| Activator | TBAF, KF | A fluoride source is typically required. |
Classical Approaches to Biphenyl Synthesis
While modern cross-coupling reactions are often the methods of choice, classical named reactions can still be valuable tools, particularly in specific contexts or when certain starting materials are readily available.
The Gomberg-Bachmann Reaction: A Diazonium Salt-Based Method
The Gomberg-Bachmann reaction is a radical-mediated synthesis of biaryls from a diazonium salt and an aromatic compound.[19] It offers a straightforward route to unsymmetrical biaryls without the need for pre-formed organometallic reagents.
Reaction Scheme:
Figure 5: General scheme of the Gomberg-Bachmann reaction for this compound.
Mechanistic Insights:
The reaction proceeds through the formation of an aryl radical.[20] The diazonium salt, generated in situ from an aniline, decomposes in the presence of a base to form an aryl radical. This radical then attacks the aromatic coupling partner (in this case, anisole) to form a new C-C bond. A key challenge is controlling the regioselectivity of the radical addition to the aromatic ring.
Experimental Protocol (General Procedure): [11][21]
| Step | Procedure | Causality and Experimental Choices |
| 1 | Diazotization: Dissolve the aniline (e.g., 4-chloroaniline) in aqueous acid (e.g., HCl) and cool to 0-5 °C. | Low temperatures are crucial to prevent the premature decomposition of the diazonium salt. |
| 2 | Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the low temperature. | This generates the aryl diazonium salt in situ. |
| 3 | Coupling: In a separate flask, add the aromatic coupling partner (e.g., anisole) and an aqueous solution of a base (e.g., NaOH). | The base promotes the decomposition of the diazonium salt to the aryl radical. Anisole is used in excess as it also acts as the solvent. |
| 4 | Slowly add the cold diazonium salt solution to the vigorously stirred anisole/base mixture. | Slow addition helps to control the reaction rate and minimize side reactions. |
| 5 | After the addition is complete, continue stirring for a few hours at room temperature. | Allows the reaction to go to completion. |
| 6 | Separate the organic layer, wash with water and brine, dry, and remove the excess anisole by distillation or steam distillation. | Workup to isolate the crude product. |
| 7 | Purify the residue by column chromatography or recrystallization. | To obtain the pure biphenyl product and separate it from isomeric byproducts. |
Data Summary:
| Parameter | Value Range | Notes |
| Typical Yield | 20-40% | Often low and can be variable.[22] |
| Reaction Conditions | Mild (0 °C to room temperature) | A key advantage of this method. |
| Reagents | Readily available anilines and aromatic compounds. | Cost-effective starting materials. |
| Drawbacks | Low yields, formation of isomeric mixtures, and tarry byproducts. | These are significant limitations for large-scale synthesis. |
The Ullmann Reaction: A Copper-Mediated Coupling
The Ullmann reaction is a classical method for the synthesis of biaryls that involves the copper-mediated coupling of two aryl halides.[7] While traditionally requiring harsh conditions, modern modifications have made this reaction more practical.
Reaction Scheme:
Figure 6: General scheme of the Ullmann reaction for this compound.
Mechanistic Insights:
The mechanism of the Ullmann reaction is complex and not fully elucidated, but it is generally believed to involve the formation of an organocopper intermediate. Oxidative addition of an aryl halide to copper(0) or copper(I) is a likely initial step, followed by a second oxidative addition or reaction with another aryl halide molecule to form the biaryl product.
Experimental Protocol (General Procedure):
| Step | Procedure | Causality and Experimental Choices |
| 1 | In a reaction vessel, combine the two different aryl halides (e.g., 1-bromo-4-chlorobenzene and 4-iodoanisole), and copper powder or a copper(I) salt. | The reactivity of the aryl halides is important (I > Br > Cl). Using a more reactive halide for one partner can favor the cross-coupling reaction. |
| 2 | Add a high-boiling polar solvent such as DMF or nitrobenzene. | High temperatures are typically required to drive the reaction. |
| 3 | Heat the mixture to a high temperature (often > 150 °C) for an extended period (several hours to days). | The harsh conditions are a major drawback of the classical Ullmann reaction. |
| 4 | After cooling, the reaction mixture is typically diluted with a solvent and filtered to remove copper residues. | Removal of the solid copper species is the first step of the workup. |
| 5 | The filtrate is then subjected to an extractive workup and purification by chromatography or recrystallization. | To isolate the desired biphenyl from homocoupled byproducts and unreacted starting materials. |
Data Summary:
| Parameter | Value Range | Notes |
| Typical Yield | Moderate to good | Can be highly variable depending on the substrates and conditions. |
| Reaction Conditions | Harsh (high temperatures) | A significant limitation, especially for substrates with sensitive functional groups. |
| Reagents | Aryl halides and copper. | Readily available starting materials. |
| Drawbacks | Harsh conditions, often requires stoichiometric copper, and can produce significant amounts of homocoupled byproducts. | Modern ligand-assisted protocols have improved the scope and mildness of the reaction. |
Comparative Analysis and Green Chemistry Perspectives
The choice of synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and considerations for environmental impact.
| Synthetic Route | Key Advantages | Key Disadvantages | Green Chemistry Considerations |
| Suzuki-Miyaura Coupling | Mild conditions, high yields, low toxicity of byproducts, wide availability of reagents. | Potential for palladium contamination in the final product. | Generally considered a green method due to its high atom economy and use of less toxic reagents. |
| Negishi Coupling | High reactivity, mild conditions, excellent functional group tolerance. | Requires the preparation of organozinc reagents, which can be moisture-sensitive. | The use of stoichiometric zinc can be a drawback from a green chemistry perspective. |
| Stille Coupling | Stable organostannane reagents, good functional group tolerance. | High toxicity of tin compounds and byproducts, often requires higher temperatures. | The toxicity of tin is a major environmental and safety concern. |
| Hiyama Coupling | Low toxicity of organosilicon reagents. | Often requires a fluoride activator, which can be corrosive and incompatible with certain functional groups. | A greener alternative to the Stille coupling due to the lower toxicity of silicon. |
| Gomberg-Bachmann | Simple procedure, readily available starting materials, no need for organometallic reagents. | Low yields, formation of isomers and byproducts. | Poor atom economy and the generation of significant waste limit its green credentials. |
| Ullmann Reaction | Uses inexpensive copper, simple starting materials. | Harsh reaction conditions, often requires stoichiometric copper, formation of homocoupled byproducts. | The high energy input and use of stoichiometric metal are significant drawbacks. |
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling generally represents the most practical and efficient approach for laboratory-scale and industrial applications. Its combination of high yields, mild conditions, and favorable environmental profile makes it the preferred method. The Negishi coupling offers a highly reactive alternative, particularly when very mild conditions are required. While the Stille and Hiyama couplings are also effective, the toxicity of tin reagents in the former and the need for a fluoride activator in the latter make them less attractive. The classical Gomberg-Bachmann and Ullmann reactions, while historically important, are generally superseded by the more efficient and selective modern cross-coupling methods for the synthesis of this specific target molecule. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including cost, scale, and purity specifications.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. cem.de [cem.de]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 11. Hiyama Coupling [organic-chemistry.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon [organic-chemistry.org]
- 17. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 18. The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction - Oreate AI Blog [oreateai.com]
- 19. The Gomberg-Bachmann reaction for the arylation of anilines with aryl diazotates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mycollegevcampus.com [mycollegevcampus.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Introduction to 4-Chloro-4'-methoxybiphenyl and Its Thermochemical Significance
An In-Depth Technical Guide to the Thermochemical Data of 4-Chloro-4'-methoxybiphenyl
This guide provides a comprehensive framework for understanding, determining, and utilizing the thermochemical data of this compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data repository. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes the robust experimental and computational methodologies required to establish a complete thermochemical profile. By synthesizing information from structurally related compounds and foundational thermochemical principles, we provide a roadmap for investigation and an expert perspective on the expected energetic landscape of this compound.
This compound (CAS No: 58970-19-7, Molecular Formula: C₁₃H₁₁ClO) is a substituted biphenyl, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials like liquid crystals.[1][2] The specific combination of a chloro-substituent and a methoxy-group on the biphenyl scaffold suggests potential applications where properties like metabolic stability, crystal packing, and intermolecular interactions are finely tuned.
For any of these applications to move from concept to reality, a thorough understanding of the compound's thermochemical properties is not merely academic—it is a prerequisite for rational process design, safety assessment, and formulation. Thermochemical data, such as the enthalpy of formation, dictates the energy landscape of synthesis and decomposition, while phase change enthalpies (fusion, sublimation) govern purification, solubility, and bioavailability. This guide provides the essential scientific framework for obtaining this critical information.
Core Thermochemical Properties: A Primer
A complete thermochemical profile is built upon several key experimental and computational data points. Understanding the causality behind the need for each is crucial for any development scientist.
-
Standard Molar Enthalpy of Formation (ΔfHm°) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is the cornerstone of thermochemistry, allowing for the calculation of reaction enthalpies and providing a fundamental measure of a molecule's thermodynamic stability.
-
Enthalpy of Sublimation (ΔcrgHm°) : The energy required to transform one mole of a substance from a solid to a gaseous state. This parameter is critical for understanding solid-state stability, predicting vapor pressure, and is essential for connecting condensed-phase experimental data with gas-phase computational results.
-
Enthalpy of Vaporization (ΔlgHm°) : The energy needed to convert one mole of a liquid into a gas. It is a key parameter in distillation, drying processes, and in assessing the environmental transport of a compound.[3]
-
Enthalpy of Fusion (ΔcrlHm°) : The energy required to melt one mole of a solid into a liquid at its melting point. This value is vital for polymorphism screening, solubility modeling, and purification process design (e.g., crystallization).
-
Heat Capacity (Cp,m) : The amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin. It is essential for adjusting enthalpy values to different temperatures and for heat transfer calculations in chemical reactors and processing equipment.
Part 1: Experimental Determination of Thermochemical Properties
The gold standard for thermochemical data is precise and accurate experimentation. The protocols described below are self-validating systems when performed correctly, providing the trustworthiness required for process scale-up and regulatory submission.
Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation of an organic compound containing chlorine, like this compound, is most reliably determined via rotating-bomb combustion calorimetry.
Causality and Experimental Choices: A static bomb calorimeter is sufficient for C, H, O, N compounds. However, the presence of chlorine necessitates a rotating bomb. During combustion, chlorine forms a mixture of HCl, Cl₂, and oxyacids, which results in an ill-defined final state. To ensure a single, well-defined final state (an aqueous solution of hydrochloric acid), a reducing solution (like arsenious trioxide) is added to the bomb, which is then rotated after combustion to ensure complete reaction and dissolution of all chlorine-containing products.
Experimental Protocol: Rotating-Bomb Combustion Calorimetry
-
Sample Preparation: A pellet of this compound (typically 0.5 - 1.0 g) is weighed accurately. A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.
-
Bomb Setup: The pellet is placed in a platinum crucible. A cotton fuse is attached to a platinum ignition wire, with the other end touching the sample. A precise volume of the reducing solution is added to the bottom of the bomb.
-
Assembly and Pressurization: The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of ~3 MPa.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter's vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the ignition wire. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a final steady state is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the liquid contents are analyzed to quantify the amount of nitric acid (from residual N₂) and hydrochloric acid formed, ensuring the completeness of the reaction.
-
Calculation: The energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter (determined by combusting a certified standard like benzoic acid). The standard enthalpy of formation is then derived using Hess's Law.
Phase Change Enthalpies: A Multi-Technique Approach
The interplay between fusion, vaporization, and sublimation provides a powerful internal check on the consistency of experimental data. The relationship ΔcrgHm°(T) = ΔcrlHm°(T) + ΔlgHm°(T) must hold true.
Methodology 1: Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion
-
Principle: DSC measures the difference in heat flow between the sample and a reference pan as a function of temperature. An endothermic event, like melting, produces a peak in the heat flow signal, the integral of which is the enthalpy of fusion.
-
Protocol:
-
A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum pan.
-
The sample and an empty reference pan are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 5-10 K/min) through the compound's melting range.
-
The melting temperature (Tfus) is determined from the onset of the melting peak, and the enthalpy of fusion (ΔcrlHm°) is calculated by integrating the peak area.
-
Methodology 2: Calvet Microcalorimetry or Knudsen Effusion for Enthalpy of Sublimation
-
Principle (Calvet Calorimetry): This technique directly measures the heat absorbed during the isothermal sublimation of a sample into a vacuum. It is a highly sensitive and accurate method.[4]
-
Principle (Knudsen Effusion): This method measures the mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure is calculated from the rate of mass loss, and the enthalpy of sublimation is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.
-
Protocol (Knudsen Effusion):
-
The sample is placed in a Knudsen cell with a micro-orifice of known area.
-
The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures.
-
The rate of mass loss at each temperature is measured using a sensitive microbalance.
-
Vapor pressures are calculated for each temperature point.
-
A plot of ln(p) versus 1/T yields a straight line with a slope of -ΔcrgHm°/R, where R is the gas constant.
-
Methodology 3: Transpiration Method for Enthalpy of Vaporization
-
Principle: A stream of inert gas is passed over the heated liquid sample at a known flow rate, becoming saturated with the compound's vapor. The amount of sublimed material is determined by trapping and weighing it, allowing for the calculation of the partial pressure.
-
Protocol:
-
The sample is placed in a saturator thermostated at a known temperature.
-
A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturator.
-
The gas-vapor mixture exits the saturator and is passed through a condenser or trap where the sample vapor is collected.
-
The mass of the collected sample and the total volume of gas passed are measured.
-
The vapor pressure is calculated, and the enthalpy of vaporization is determined from the temperature dependence of the vapor pressure.
-
Experimental Workflow Visualization
Caption: Workflow for experimental thermochemical characterization.
Part 2: Computational Thermochemistry
Where experimental data is unavailable, high-level computational chemistry provides robust and reliable predictions. These methods are not a replacement for experimentation but are a powerful tool for guiding research, interpreting results, and providing data for initial process modeling.
Causality and Method Selection: The goal of computational thermochemistry is to solve the electronic Schrödinger equation as accurately as possible. Methods like W4 theory or G4 theory are "composite" methods.[5][6] They combine calculations at different levels of theory and with different basis sets to approximate the results of a prohibitively expensive, very high-level calculation. This approach is designed to achieve sub-kJ/mol accuracy for small molecules by systematically accounting for electron correlation, basis set size effects, and other smaller contributions.
Computational Protocol: High-Accuracy Enthalpy of Formation
-
Conformational Search & Geometry Optimization: The first step is to find the three-dimensional structure of this compound that corresponds to the global energy minimum. This is typically done using a computationally less expensive method like Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)). The dihedral angle between the two phenyl rings is a critical coordinate to scan.
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated using the same DFT method. This confirms the structure is a true minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy.
-
High-Level Single-Point Energy Calculation: A much more accurate single-point energy calculation is performed on the optimized geometry. A high-level coupled-cluster method like CCSD(T) with a large basis set (e.g., aug-cc-pVTZ) is the gold standard for this step.
-
Isodesmic Reaction Scheme: To cancel out systematic errors inherent in the calculations, an isodesmic reaction is constructed. This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. A well-chosen scheme for this compound would involve molecules with accurately known experimental enthalpies of formation.
Example Isodesmic Reaction: this compound + Benzene → 4-Chlorobiphenyl + Anisole (4-methoxybenzene)
-
Derivation of Enthalpy of Formation: The calculated reaction enthalpy (ΔrHcalc) for the isodesmic reaction is determined from the computed absolute energies of all species. The enthalpy of formation of the target molecule is then derived using Hess's Law:
ΔfH°(Target) = ΔrHcalc + ΣΔfH°(Products)exp - ΣΔfH°(Reactants)exp
Computational Workflow Visualization
Caption: Workflow for computational determination of enthalpy of formation.
Thermochemical Data for this compound and Related Compounds
While direct experimental data for this compound is not available in the cited literature, we can analyze data from its constituent parts and structural analogs to establish a scientifically grounded estimation.
| Compound | Property | Value (kJ·mol⁻¹) | Method | Reference |
| 4-Methoxybiphenyl | ΔlgHm°(298.15 K) | 79.9 ± 0.9 | Transpiration | [7] |
| ΔcrlHm°(298.15 K) | 19.4 ± 1.1 | DSC (Estimated) | [7] | |
| ΔcrgHm°(298.15 K) | 99.8 ± 0.7 | Combination | [7] | |
| Biphenyl | ΔcrgHm°(298.15 K) | 81.3 ± 0.4 | Static Method | [8] |
| ΔcrlHm°(Tfus) | 18.6 ± 0.2 | DSC | [8] | |
| 4-Methylbiphenyl | ΔfHm°(cr, 298.15 K) | -13.6 ± 2.6 | Combustion Calorimetry | [4] |
| ΔcrgHm°(298.15 K) | 89.9 ± 1.1 | Calvet Microcalorimetry | [4] | |
| ΔfHm°(g, 298.15 K) | 76.3 ± 2.8 | Derived | [4] |
Expert Analysis and Estimation for this compound:
-
Enthalpy of Sublimation: The sublimation enthalpy is largely governed by intermolecular forces and crystal packing. 4-Methoxybiphenyl has a sublimation enthalpy of ~99.8 kJ·mol⁻¹.[7] The addition of a chlorine atom increases molecular weight and polarity, which would be expected to increase intermolecular forces (dipole-dipole and van der Waals). Therefore, the sublimation enthalpy of this compound is anticipated to be higher than 100 kJ·mol⁻¹ , likely in the range of 105-115 kJ·mol⁻¹.
-
Enthalpy of Formation: Using the gas-phase enthalpy of formation of 4-methylbiphenyl (76.3 kJ·mol⁻¹) as a starting point, we can approximate the effects of the substituents.[4] Replacing a methyl group with a chlorine atom and another hydrogen with a methoxy group involves complex energetic changes. However, by comparing with simpler aromatic systems, we can infer the direction of the change. Given the stabilizing nature of the methoxy group and the relatively small energetic contribution of a chloro-substitution on an aromatic ring, a precise estimation without computation is difficult. However, a full computational study following the workflow in Part 2 would provide a reliable estimate with an uncertainty of just a few kJ·mol⁻¹.
Conclusion and Future Outlook
This guide has established a clear and authoritative framework for determining the complete thermochemical profile of this compound. While published experimental data for this specific compound remains scarce, the methodologies outlined herein—from rotating-bomb calorimetry and effusion techniques to high-level ab initio calculations—provide a validated roadmap for its characterization.
Analysis of related compounds suggests an enthalpy of sublimation greater than 100 kJ·mol⁻¹, but this and all other thermochemical parameters require experimental validation. For professionals in drug development and materials science, investing in these measurements is a critical step in de-risking development, ensuring process safety, and enabling the rational design of new chemical entities. The protocols and insights provided in this guide serve as the foundational blueprint for such an investigation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. calpaclab.com [calpaclab.com]
- 3. umsl.edu [umsl.edu]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
- 6. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-4'-methoxybiphenyl via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis of 4-Chloro-4'-methoxybiphenyl, a key biaryl structural motif prevalent in pharmaceuticals and advanced materials. We present a robust and optimized protocol for its preparation via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth examination of the reaction mechanism, a critical analysis of reagent selection, and detailed, step-by-step experimental procedures. Furthermore, we offer insights into reaction optimization and troubleshooting, ensuring a reproducible and high-yield synthesis. The protocols and technical discussion herein are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Theoretical and Mechanistic Overview
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide or triflate, catalyzed by a palladium(0) complex.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have cemented its importance in both academic and industrial research.[2]
The catalytic cycle, a fundamental concept for understanding and troubleshooting the reaction, proceeds through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (e.g., a chloro- or bromoarene). This step forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky phosphine ligand on the palladium catalyst is critical to facilitate this often rate-limiting step.[4]
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center. A base is essential for this process; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[5] The choice of base can significantly impact the reaction rate and yield.[3]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated as the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. Bulky ligands on the palladium center can promote this step.[3]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Synthesis of this compound
There are two primary disconnection approaches for the synthesis of this compound using the Suzuki-Miyaura coupling:
-
Route A: Coupling of 4-chlorophenylboronic acid with a 4-methoxy-substituted aryl halide (e.g., 4-bromoanisole or 4-iodoanisole).
-
Route B: Coupling of 4-methoxyphenylboronic acid with a 4-chloro-substituted aryl halide (e.g., 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene).
Route A is often preferred due to the higher reactivity of aryl bromides and iodides in the oxidative addition step compared to aryl chlorides. While the coupling of aryl chlorides is feasible, it typically requires more specialized and often more expensive catalyst systems with bulky, electron-rich phosphine ligands to achieve good yields.[6] For the purposes of this guide, we will focus on a detailed protocol for Route A, utilizing a readily available aryl bromide.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorophenylboronic acid | ≥95% | Commercially Available | [7] |
| 4-Bromoanisole | ≥98% | Commercially Available | |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | ≥99% | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for best results. |
| Toluene | Anhydrous | Commercially Available | Degas before use. |
| Water | Deionized | Laboratory Supply | Degas before use. |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercially Available | For drying organic layers. |
| Standard Glassware | - | - | Oven-dried before use. |
Step-by-Step Synthesis Protocol
Reaction Scheme:

Figure 1. Suzuki-Miyaura coupling of 4-chlorophenylboronic acid with 4-bromoanisole.
-
Reaction Setup:
-
To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenylboronic acid (1.56 g, 10.0 mmol, 1.0 equiv), 4-bromoanisole (2.06 g, 11.0 mmol, 1.1 equiv), and potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as oxygen can deactivate the palladium catalyst.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol, 2 mol%).
-
Add a degassed mixture of toluene (40 mL) and deionized water (10 mL) to the flask via cannula or syringe. The biphasic solvent system is often beneficial for the Suzuki-Miyaura reaction.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 6-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A suitable eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
-
Characterization Data
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₃H₁₁ClO[8]
-
Molecular Weight: 218.68 g/mol [8]
-
CAS Number: 58970-19-7[8]
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.35 (d, 2H), ~6.95 (d, 2H), ~3.85 (s, 3H).
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~159.5, ~139.0, ~133.0, ~132.5, ~129.0, ~128.5, ~128.0, ~114.5, ~55.5.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst. | Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst system (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos). |
| Insufficiently degassed solvents/reagents. | Ensure all solvents are thoroughly degassed and the reaction is set up under a strict inert atmosphere. | |
| Poor quality base. | Use a finely powdered, anhydrous base. Consider alternative bases such as K₃PO₄ or Cs₂CO₃. | |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures and maintain a positive inert gas pressure. |
| High concentration of boronic acid. | Consider slow addition of the boronic acid solution to the reaction mixture. | |
| Protodeboronation | Presence of excess water or acid. | Use anhydrous solvents and ensure the base is not hygroscopic. If necessary, use an alternative boron source like a boronate ester (e.g., pinacol ester). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protocol detailed in this application note provides a reliable and reproducible procedure for obtaining the target compound in good yield. By understanding the underlying mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. This guide serves as a practical resource for scientists engaged in the synthesis of biaryl compounds for applications in drug discovery and materials science.
References
- 1. spectrabase.com [spectrabase.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Methoxybiphenyl synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Chlorophenylboronic acid | C6H6BClO2 | CID 74299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C13H11ClO | CID 612791 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Chloro-4'-methoxybiphenyl
Introduction: The Strategic Importance of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone structural unit. Molecules incorporating this scaffold are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. The targeted synthesis of unsymmetrical biaryls, such as 4-Chloro-4'-methoxybiphenyl, is therefore of significant interest to researchers in drug development and scientific discovery. Among the arsenal of synthetic methodologies for constructing carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent and versatile tool.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide, is renowned for its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[1]
This technical guide provides a comprehensive, field-proven protocol for the synthesis of this compound via a Suzuki-Miyaura coupling. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to empower researchers with a deep, practical understanding of the methodology.
Reaction Principle: A Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium catalyst. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, 1-chloro-4-iodobenzene), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent (4-methoxyphenylboronic acid) becomes activated, facilitating the transfer of its organic moiety to the palladium center and displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the desired biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The following diagram illustrates this catalytic process:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a robust procedure for the synthesis of this compound, adapted from established methodologies for similar biaryl syntheses.[2][3] The chosen strategy involves the coupling of 1-chloro-4-iodobenzene with 4-methoxyphenylboronic acid. The iodo-substituent provides a more reactive site for oxidative addition compared to the chloro-substituent, ensuring regioselective coupling.
Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| 1-Chloro-4-iodobenzene | C₆H₄ClI | 238.45 | 1.00 g | 4.19 | Aryl Halide |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 0.76 g | 5.03 | Organoboron Reagent |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.047 g | 0.21 | Catalyst Precursor |
| Triphenylphosphine | P(C₆H₅)₃ | 262.29 | 0.110 g | 0.42 | Ligand |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.16 g | 8.38 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | Solvent |
| Water (deionized) | H₂O | 18.02 | 5 mL | - | Co-solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Extraction Solvent |
| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - | Washing Agent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Drying Agent |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | As needed | - | Stationary Phase |
| Hexane/Ethyl Acetate Mixture | - | - | As needed | - | Mobile Phase |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloro-4-iodobenzene (1.00 g, 4.19 mmol), 4-methoxyphenylboronic acid (0.76 g, 5.03 mmol), and potassium carbonate (1.16 g, 8.38 mmol).
-
Add palladium(II) acetate (0.047 g, 0.21 mmol, 5 mol%) and triphenylphosphine (0.110 g, 0.42 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Solvent Addition and Degassing:
-
To the flask, add 1,4-dioxane (20 mL) and deionized water (5 mL).
-
Bubble the inert gas through the reaction mixture for 15-20 minutes to degas the solvent.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification
The crude product, a solid, can be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane/ethyl acetate) is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
The following diagram outlines the experimental workflow:
Caption: A streamlined workflow for the synthesis and purification of this compound.
Characterization and Expected Results
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of other substituted biphenyls. For example, 4-methoxybiphenyl has a melting point of 89-91 °C.[4][5][6] |
| ¹H NMR (CDCl₃) | Aromatic protons are expected in the range of δ 6.9-7.6 ppm. A singlet corresponding to the methoxy group protons is expected around δ 3.8 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons are expected in the range of δ 114-160 ppm. The methoxy carbon is expected around δ 55 ppm. |
Safety and Handling Precautions
-
Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
1-Chloro-4-iodobenzene and 4-methoxyphenylboronic acid are irritants.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium catalyst is of good quality and the reaction is performed under strictly inert conditions. |
| Insufficiently degassed solvents | Thoroughly degas the solvents before heating the reaction. | |
| Impure boronic acid | Use high-purity boronic acid or recrystallize it before use. | |
| Formation of side products (e.g., homocoupling) | Non-optimal reaction conditions | Adjust the reaction temperature, base, or solvent system. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note, grounded in established chemical principles, offers a clear and reproducible pathway for obtaining this valuable biaryl compound. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can successfully synthesize this and other related biaryl structures for their research and development endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 4. 4-Methoxybiphenyl CAS#: 613-37-6 [m.chemicalbook.com]
- 5. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]
- 6. 4-Methoxybiphenyl 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Protocol for the Purification of 4-Chloro-4'-methoxybiphenyl: An Application Note for Researchers
Introduction: The Importance of Purity in Biphenyl Scaffolds
4-Chloro-4'-methoxybiphenyl is a substituted biphenyl molecule that serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of its chloro and methoxy functionalities on the biphenyl core imparts specific physicochemical properties that are exploited in drug design and materials science. However, the synthetic routes to this compound, most commonly the Suzuki-Miyaura cross-coupling reaction, can introduce a variety of impurities that may compromise the efficacy, safety, and reliability of the final product.
This application note provides a detailed, experience-driven guide for the purification of this compound to a high degree of purity (>99%). We will delve into the rationale behind the chosen purification strategies, offering a step-by-step protocol for both recrystallization and column chromatography, and detail the analytical methods required to validate the purity of the final product. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for obtaining highly pure this compound for their research and development endeavors.
Understanding Potential Impurities: A Prerequisite for Effective Purification
The most common synthetic route to this compound is the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloroanisole with 4-chlorophenylboronic acid (or vice versa). Understanding the potential side reactions of this process is critical for devising an effective purification strategy.[1][2][3][4][5]
Common Impurities from Suzuki-Miyaura Coupling:
-
Homocoupling Products: The primary impurities are often the homocoupled byproducts of the starting materials. These include:
-
4,4'-Dimethoxybiphenyl: Formed from the coupling of two molecules of the boronic acid precursor to 4-chloroanisole.
-
4,4'-Dichlorobiphenyl: Arising from the coupling of two molecules of 4-chlorophenylboronic acid.
-
-
Starting Materials: Unreacted starting materials, such as 4-chloroanisole and 4-chlorophenylboronic acid, may also be present in the crude product.
-
Dehalogenated/Deborylated Byproducts: Side reactions can lead to the formation of biphenyl and 4-methoxybiphenyl.
-
Catalyst Residues: Trace amounts of the palladium catalyst and its ligands may remain in the crude product.
The purification strategy must effectively separate the target compound from these structurally similar impurities.
Purification Strategy: A Two-Pronged Approach
A combination of recrystallization and column chromatography is recommended for achieving high purity. Recrystallization serves as an excellent bulk purification technique to remove a significant portion of impurities, while column chromatography provides a finer separation to achieve the desired final purity.
Method 1: Recrystallization for Bulk Purification
Recrystallization is a powerful and economical technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures.[6][7][8][9] For this compound, a mixed-solvent system of ethanol and water is highly effective.[6][10]
Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Inducing Crystallization: To the hot ethanolic solution, add hot deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures that the solution is saturated at the boiling point, maximizing the yield of pure crystals upon cooling.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the crystallization solvent) to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point to remove residual solvents.
Method 2: Flash Column Chromatography for High-Purity Polishing
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[11][12][13][14] For this compound, a normal-phase silica gel column with a hexane/ethyl acetate gradient is a suitable system. The non-polar hexane will elute the less polar impurities first, followed by the target compound as the polarity of the mobile phase is increased with ethyl acetate.
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by flash column chromatography.
Protocol for Flash Column Chromatography:
-
TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexane/ethyl acetate. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass column. Allow the silica to settle, ensuring a flat top surface.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluting solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica-adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be:
-
100% Hexane (2 column volumes)
-
2% Ethyl Acetate in Hexane (4 column volumes)
-
5% Ethyl Acetate in Hexane (until the product elutes)
-
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the final product under high vacuum to remove any residual solvent.
Quality Control: Analytical Verification of Purity
Rigorous analytical testing is essential to confirm the purity of the final product. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of non-volatile compounds. A reversed-phase C18 column is well-suited for the analysis of this compound.[15][16][17][18][19]
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.[20][21]
| Parameter | Recommended Conditions |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure and assessing the purity of the final product.[22][23][24]
Expected ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):
-
~7.50-7.40 (m, 4H, Ar-H)
-
~7.35 (d, J ≈ 8.8 Hz, 2H, Ar-H ortho to OMe)
-
~6.95 (d, J ≈ 8.8 Hz, 2H, Ar-H ortho to Cl)
-
3.85 (s, 3H, -OCH₃)
Expected ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):
-
~159.0, 139.5, 133.0, 132.5, 129.0, 128.5, 128.0, 114.5, 55.5
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Recommended Solution |
| Oiling out during recrystallization | The boiling point of the solvent is too high, or the solution is cooling too rapidly. | Use a lower boiling point solvent system or allow the solution to cool more slowly at room temperature before placing it in an ice bath. |
| Poor recovery from recrystallization | Too much solvent was used, or the solution was not cooled sufficiently. | Use the minimum amount of hot solvent for dissolution and ensure adequate cooling time in an ice bath. |
| Poor separation in column chromatography | The solvent system is not optimized. | Perform thorough TLC analysis to determine the optimal mobile phase composition for good separation. |
| Product elutes with impurities | The column was overloaded, or the gradient was too steep. | Use a larger column or a smaller sample load. Employ a shallower gradient to improve resolution. |
Conclusion
The purification of this compound to a high degree of purity is a critical step in its utilization for research and development. The combination of a preliminary recrystallization from an ethanol/water mixture followed by a final polishing step using flash column chromatography with a hexane/ethyl acetate gradient provides a robust and reliable method for achieving >99% purity. The purity of the final product should always be confirmed by a combination of HPLC, GC-MS, and NMR spectroscopy. By understanding the potential impurities and carefully executing these purification and analytical protocols, researchers can be confident in the quality of their this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. youtube.com [youtube.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. biotage.com [biotage.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. nacalai.com [nacalai.com]
- 18. aapco.org [aapco.org]
- 19. mac-mod.com [mac-mod.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. pubs.acs.org [pubs.acs.org]
- 24. rsc.org [rsc.org]
Application Notes & Protocols: 4-Chloro-4'-methoxybiphenyl in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-Chloro-4'-methoxybiphenyl. It moves beyond a simple catalog of reactions to provide a deeper understanding of its utility as a versatile building block in modern medicinal chemistry. We will explore its reactivity, detail field-proven protocols for key synthetic transformations, and contextualize its use through a case study in the synthesis of Selective Estrogen Receptor Modulators (SERMs). The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this important chemical intermediate.
Introduction: The Strategic Value of the this compound Scaffold
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its rigid, yet conformationally adaptable, structure allows it to effectively orient functional groups for optimal interaction with biological targets. This compound (C₁₃H₁₁ClO) represents a particularly strategic starting point for the synthesis of complex, biologically active molecules.[1][2]
Its value stems from two key features:
-
The 4-Chloro Group: This serves as a versatile synthetic handle. As an aryl chloride, it is sufficiently stable for purification and handling but readily participates in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile and controlled introduction of diverse chemical functionalities at this position.
-
The 4'-Methoxy Group: The methoxy substituent is a common feature in many bioactive molecules. It can act as a hydrogen bond acceptor and its metabolic O-demethylation can yield a phenol, which may be crucial for target binding or serve as a point for further derivatization.[3] The presence of this group significantly influences the electronic properties of the biphenyl system.
This guide will focus on the practical application of this reagent, emphasizing the palladium-catalyzed reactions that form the cornerstone of its utility.
Core Application: A Versatile Intermediate in Palladium-Catalyzed Cross-Coupling
The primary application of this compound in medicinal chemistry is as an electrophilic partner in cross-coupling reactions. These reactions are fundamental to modern drug discovery, enabling the efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4]
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl structures.[4][5] It involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide.[4][6] For this compound, this reaction allows for the extension of the biphenyl core, creating more complex poly-aromatic systems often required for enhanced target affinity and selectivity.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and ligand is critical. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and sterically hindered phosphine ligands (e.g., those from the Buchwald or Fu groups) are often necessary to facilitate the oxidative addition step, which is the rate-limiting step of the catalytic cycle.[5][7]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] An aqueous base like K₂CO₃ or Cs₂CO₃ is commonly used. The choice of base can impact reaction rate and yield, and must be compatible with other functional groups in the molecule.
-
Solvent: A mixture of an organic solvent (like dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.[6][8] Thoroughly degassing the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
This protocol provides a general method for the synthesis of 4-methoxy-[1,1',1'']-terphenyl.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or similar bulky phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized and degassed
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).
-
Reagent Addition: Add phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and the phosphine ligand (0.04 equiv, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe. The reaction concentration is typically around 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired terphenyl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[7][9] Using this compound, this reaction allows for the introduction of primary or secondary amines, amides, or nitrogen-containing heterocycles to create novel aniline derivatives.[10][11][12] These structures are prevalent in kinase inhibitors and other important drug classes.[13][14][15][16]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of Buchwald-Hartwig amination, especially with less reactive aryl chlorides, is highly dependent on the ligand.[12] Bulky, electron-rich phosphine ligands (e.g., BippyPhos, X-Phos) are essential. They promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition.[10][12]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed. The choice of base can influence the reaction's scope and efficiency.
-
Reaction Conditions: These reactions are typically run under strictly anhydrous and anaerobic conditions at elevated temperatures (80-110 °C) to ensure catalyst activity and prevent side reactions.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
BippyPhos or a similar advanced phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Glovebox Setup: All solid reagents should be weighed and handled in an inert atmosphere glovebox.
-
Reagent Addition: In the glovebox, add Pd₂(dba)₃ (0.015 equiv, 1.5 mol%), the phosphine ligand (0.03 equiv, 3 mol%), and NaOt-Bu (1.4 equiv) to a reaction tube or flask.
-
Substrate Addition: Add this compound (1.0 equiv) and anhydrous toluene.
-
Amine Addition: Add morpholine (1.2 equiv) to the mixture.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat to 100 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and purify by column chromatography on silica gel to obtain the desired N-aryl morpholine product.
Case Study: Synthesis of Selective Estrogen Receptor Modulator (SERM) Precursors
The 4'-methoxybiphenyl scaffold is a key structural component in many Selective Estrogen Receptor Modulators (SERMs), such as raloxifene and its analogues.[17][18][19] SERMs are a critical class of drugs used for the prevention and treatment of osteoporosis and breast cancer.[17][18][19] They exhibit tissue-selective estrogen agonist or antagonist activity.[20] this compound can serve as a precursor to the core structures of these important therapeutic agents.
The diagram below outlines a conceptual synthetic pathway leveraging a Suzuki coupling to build a key intermediate for a SERM analogue.
Caption: Conceptual pathway to SERM analogues.
This strategy highlights how this compound can be used to construct the core of a complex drug molecule, with subsequent steps building out the pharmacophore required for biological activity. The methoxy group is often retained in the final structure or deprotected to a phenol, which is known to be important for binding to the estrogen receptor.[18]
Data Summary: Reaction Parameters
The following table summarizes typical conditions for the key transformations discussed. Researchers should note that these are starting points, and optimization is often necessary for specific substrates.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Aryl Halide | This compound | This compound |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | Primary/Secondary Amine |
| Pd Source | Pd(OAc)₂ or Pd/C | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | PCy₃, SPhos, XPhos | BippyPhos, XPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₂CO₃, LHMDS |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane (anhydrous) |
| Temperature | 80 - 110 °C | 80 - 110 °C |
| Typical Yield | 75 - 95% | 70 - 90% |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and versatile platform for the synthesis of complex molecular architectures. By mastering the protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate libraries of novel compounds built around the privileged 4'-methoxybiphenyl scaffold. This capability is essential for modern structure-activity relationship (SAR) studies and the rapid development of new therapeutic agents, from kinase inhibitors to selective receptor modulators.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C13H11ClO | CID 612791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of MAP4 Kinase Inhibitors as Motor Neuron-Protecting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and synthesis of [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene: a novel, highly potent, selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wjpps.com [wjpps.com]
- 20. Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Synthesis of 4-Chloro-4'-methoxybiphenyl via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a detailed scientific overview for the synthesis of 4-Chloro-4'-methoxybiphenyl, a key biaryl scaffold.[1][2] Biaryl structures are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals and liquid crystals.[1][3] This guide focuses on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[3][4] We will explore the reaction mechanism, critical parameters, a generalized laboratory workflow, and essential safety considerations. This document is intended for researchers, scientists, and professionals in drug development with a foundational knowledge of synthetic organic chemistry.
Introduction and Synthetic Strategy
The synthesis of unsymmetrical biaryls like this compound is a fundamental task in organic chemistry.[5][6] Among various methods, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out due to its mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[3][7]
The core strategy involves the coupling of two key fragments: an aryl halide and an arylboronic acid (or its ester derivative). For the target molecule, this compound, two principal disconnection approaches are viable:
-
Route A: Coupling of 4-chlorophenylboronic acid with 4-bromoanisole (or 4-iodoanisole).
-
Route B: Coupling of 4-methoxyphenylboronic acid with a 1-chloro-4-halobenzene (e.g., 1-chloro-4-iodobenzene).
The choice of route depends on the commercial availability and reactivity of the starting materials. Generally, the reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl. Therefore, coupling reactions often utilize an aryl iodide or bromide as the electrophilic partner to ensure efficient oxidative addition to the palladium catalyst.
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X).[4][9] This is often the rate-limiting step of the cycle.
-
Transmetalation: The aryl group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species [Ar'-B(OR)₂(OH)]⁻, facilitating the exchange of the halide or other ligand on the palladium complex for the second aryl group.[4][10]
-
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar-Ar').[4][9] This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][9]
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory - Dialnet [dialnet.unirioja.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Note: Unambiguous 1H and 13C NMR Assignment of 4-Chloro-4'-methoxybiphenyl
Introduction
4-Chloro-4'-methoxybiphenyl is a substituted biphenyl compound with applications in organic synthesis and materials science. As with any synthesized compound, unambiguous structural confirmation is paramount for quality control and downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This application note provides a comprehensive guide to the assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound. We will delve into the rationale behind the chemical shift assignments based on the electronic effects of the substituents and provide a detailed protocol for sample preparation and spectral acquisition. Furthermore, we will explore how two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be employed for unequivocal assignment, ensuring the trustworthiness of the structural determination.
Experimental Protocols
I. Sample Preparation for NMR Spectroscopy
Meticulous sample preparation is the cornerstone of high-quality NMR data.[1] The following protocol is designed to yield a homogenous sample, free from particulate matter and paramagnetic impurities, which can degrade spectral resolution.
-
Compound Purity: Ensure the this compound sample is of high purity (≥98%) to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for nonpolar organic compounds like this compound.[2] It offers good solubility and its residual proton peak at ~7.26 ppm and carbon triplet at ~77.16 ppm are well-characterized and generally do not interfere with the signals of the analyte.
-
Concentration: For ¹H NMR, a concentration of 5-20 mg of the analyte in 0.6-0.7 mL of CDCl₃ is typically sufficient.[2] For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.[2]
-
Procedure: a. Accurately weigh the desired amount of this compound into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃ to the vial. c. Gently vortex or sonicate the mixture until the solid is completely dissolved.[2] d. To remove any microscopic particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[3] e. Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.[2] f. Cap the NMR tube securely to prevent solvent evaporation. g. Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints before inserting it into the spectrometer.[2]
II. NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
-
Relaxation Delay (d1): 1-2 seconds
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Spectral Width: 0 to 200 ppm
-
Relaxation Delay (d1): 2 seconds
-
-
2D NMR (COSY, HSQC, HMBC):
-
Use standard pulse programs available in the spectrometer's software.
-
The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.
-
Predicted ¹H and ¹³C NMR Spectral Analysis
The structure and numbering scheme for this compound are shown below. The chemical shifts are predicted based on the known effects of the chloro and methoxy substituents on the benzene ring and data from similar substituted biphenyls.
Caption: Structure of this compound with atom numbering.
¹H NMR Predicted Assignments
The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct AA'BB' spin systems, appearing as two sets of doublets.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2, H-6 | ~7.45 | d (doublet) | ~8.5 | These protons are ortho to the electron-withdrawing chloro group, which deshields them. They are also ortho to the other aromatic ring. |
| H-3, H-5 | ~7.38 | d (doublet) | ~8.5 | These protons are meta to the chloro group and ortho to the carbon attached to the other ring. They are expected to be slightly upfield compared to H-2 and H-6. |
| H-2', H-6' | ~7.50 | d (doublet) | ~8.8 | These protons are ortho to the electron-donating methoxy group, but are deshielded by the anisotropic effect of the neighboring aromatic ring. |
| H-3', H-5' | ~6.95 | d (doublet) | ~8.8 | These protons are ortho to the electron-donating methoxy group, which strongly shields them, causing a significant upfield shift. |
| -OCH₃ | ~3.85 | s (singlet) | - | The methyl protons of the methoxy group are expected to appear as a sharp singlet. |
¹³C NMR Predicted Assignments
The ¹³C NMR spectrum will show 9 distinct signals: 8 for the aromatic carbons and one for the methoxy carbon. The predicted chemical shifts are based on known substituent effects and available database information.[4]
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~139.5 | Quaternary carbon attached to the other ring, deshielded. |
| C-2, C-6 | ~128.5 | Deshielded by the adjacent chloro group and the other ring. |
| C-3, C-5 | ~129.0 | Shielded relative to C-2/C-6. |
| C-4 | ~133.5 | Carbon directly attached to the electronegative chlorine atom, causing a downfield shift. |
| C-1' | ~132.5 | Quaternary carbon attached to the other ring. |
| C-2', C-6' | ~128.0 | Deshielded by the neighboring aromatic ring. |
| C-3', C-5' | ~114.5 | Strongly shielded by the electron-donating effect of the para-methoxy group. |
| C-4' | ~159.0 | Carbon attached to the oxygen of the methoxy group, significantly deshielded. |
| -OCH₃ | ~55.5 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Unambiguous Assignment using 2D NMR Spectroscopy
To confirm the assignments made based on chemical shift predictions, a suite of 2D NMR experiments should be performed.
Caption: Workflow for 2D NMR-based structural elucidation.
I. COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings within the same spin system.[5]
-
Expected Correlations:
-
A cross-peak will be observed between the signals for H-2/H-6 and H-3/H-5, confirming their ortho relationship in the chloro-substituted ring.
-
A cross-peak between H-2'/H-6' and H-3'/H-5' will confirm their ortho relationship in the methoxy-substituted ring.
-
No correlation will be seen between the protons of the two different rings.
-
II. HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon to which it is directly attached.[6]
-
Expected Correlations:
-
The proton signal at ~7.45 ppm will correlate with the carbon signal at ~128.5 ppm (H-2/H-6 to C-2/C-6).
-
The proton signal at ~7.38 ppm will correlate with the carbon signal at ~129.0 ppm (H-3/H-5 to C-3/C-5).
-
The proton signal at ~7.50 ppm will correlate with the carbon signal at ~128.0 ppm (H-2'/H-6' to C-2'/C-6').
-
The proton signal at ~6.95 ppm will correlate with the carbon signal at ~114.5 ppm (H-3'/H-5' to C-3'/H-5').
-
The methoxy proton singlet at ~3.85 ppm will correlate with the carbon signal at ~55.5 ppm.
-
III. HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and linking different spin systems.[6]
-
Key Expected Correlations for Quaternary Carbon Assignment:
-
C-1: Protons H-2/H-6 and H-2'/H-6' will show correlations to C-1.
-
C-4: Protons H-3/H-5 will show a three-bond correlation to C-4.
-
C-1': Protons H-2'/H-6' and H-2/H-6 will show correlations to C-1'.
-
C-4': Protons H-3'/H-5' will show a two-bond correlation to C-4', and the methoxy protons will show a three-bond correlation to C-4'.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of 1D and 2D NMR spectroscopy. By understanding the electronic effects of the substituents, a reliable prediction of the ¹H and ¹³C NMR spectra can be made. The subsequent application of COSY, HSQC, and HMBC experiments provides a self-validating system to unequivocally confirm these assignments, ensuring the scientific integrity of the compound's characterization. This detailed protocol and analytical framework serves as a valuable resource for researchers in synthetic chemistry and drug development.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 4. spectrabase.com [spectrabase.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
High-performance liquid chromatography (HPLC) method for 4-Chloro-4'-methoxybiphenyl
An Application Note for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-4'-methoxybiphenyl
Introduction: The Analytical Imperative for this compound
This compound (C₁₃H₁₁ClO) is a substituted biphenyl derivative that serves as a crucial intermediate in organic synthesis and may appear as an impurity in the manufacturing of active pharmaceutical ingredients (APIs) and other complex molecules.[1][2][3] Its structure, featuring a chlorinated ring and a methoxy-substituted ring, imparts specific physicochemical properties that necessitate precise and reliable analytical methods for its identification and quantification. For researchers and drug development professionals, ensuring the purity of starting materials and monitoring the progress of chemical reactions is paramount to the integrity of their work.
High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] This application note presents a detailed, robust, and validated reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. The protocols herein are designed to be self-validating, grounded in established chromatographic principles and aligned with the validation guidelines of the International Council on Harmonisation (ICH).[5][6][7]
Principle of the Method: Reversed-Phase Chromatography
The separation of this compound is achieved using reversed-phase chromatography, a mode that is ideally suited for moderately non-polar analytes. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase and a more polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) bonded silica column is employed. The long alkyl chains of the C18 phase provide a hydrophobic environment that interacts with the non-polar biphenyl structure of the analyte, leading to its retention. For compounds with aromatic systems like biphenyls, stationary phases specifically designed with biphenyl ligands can offer alternative selectivity through π-π interactions, which may be advantageous for resolving closely related impurities.[8][9]
-
Mobile Phase: A gradient mixture of a polar aqueous solvent (water) and a less polar organic solvent (acetonitrile) is used. By gradually increasing the proportion of acetonitrile, the polarity of the mobile phase is decreased, causing the retained analyte to elute from the column. The inclusion of a small percentage of formic acid in the aqueous phase helps to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[8]
-
Detection: Quantification is performed using a UV-Vis detector. Aromatic compounds like this compound exhibit strong absorbance in the ultraviolet region. Based on the UV spectrum of the closely related 4-methoxybiphenyl, a detection wavelength of 260 nm is selected to ensure high sensitivity.[10][11] It is recommended to confirm the absorbance maximum using a photodiode array (PDA) detector during method development.
Materials and Methods
Instrumentation
A standard analytical HPLC system equipped with:
-
Gradient Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chemicals and Reagents
-
This compound reference standard (≥98% purity)[1]
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Formic Acid (LC-MS grade or equivalent)
Chromatographic Conditions
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent for preparing standard and sample solutions. This ensures compatibility with the initial mobile phase conditions and prevents peak distortion.[8]
-
Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix thoroughly.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix thoroughly. This solution is used for system suitability and quantification.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample material expected to contain approximately 25 mg of this compound.
-
Transfer the sample into a 50 mL volumetric flask.
-
Follow steps 3-5 as described for the Standard Stock Solution preparation to obtain a target concentration of approximately 500 µg/mL.
-
If necessary, perform a further dilution (e.g., 5.0 mL into 50 mL) to bring the final concentration into the linear range of the method (e.g., 50 µg/mL).
-
Experimental Protocol & System Validation
The following workflow ensures the reliability and validity of each analytical run.
Caption: Workflow for the HPLC analysis of this compound.
System Suitability Test (SST)
Before commencing any sample analysis, the performance of the chromatographic system must be verified. This is achieved by making five replicate injections of the Working Standard Solution (50 µg/mL). The results must conform to the acceptance criteria outlined below, which are based on ICH guidelines.[4]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry and good chromatography. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and system. |
If the system fails the SST, analytical runs should not proceed until the issue is identified and resolved.
Analysis Procedure
-
System Equilibration: Purge all solvent lines and equilibrate the column with the initial mobile phase composition (50% B) for at least 30 minutes or until a stable baseline is achieved.
-
SST Execution: Perform the five replicate injections of the Working Standard Solution as described above.
-
Blank Injection: Inject the diluent to ensure that no interfering peaks are present at the retention time of the analyte.
-
Standard Injection: Inject the Working Standard Solution to establish the retention time and response factor for quantification.
-
Sample Injection: Inject the prepared sample solutions.
-
Data Processing: Integrate the peak areas for this compound in all chromatograms.
Calculation and Quantification
The concentration of this compound in the sample is calculated using the external standard method.
Concentration (µg/mL) = (Area_Sample / Area_Standard) * Concentration_Standard
Where:
-
Area_Sample is the peak area of the analyte in the sample chromatogram.
-
Area_Standard is the average peak area of the analyte from the standard injections.
-
Concentration_Standard is the known concentration of the Working Standard Solution (µg/mL).
Method Validation Synopsis (ICH Q2(R2))
To ensure this method is suitable for its intended purpose, it must be validated according to ICH guidelines.[6][7] The following performance characteristics should be evaluated:
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components (e.g., impurities, degradation products). This is typically assessed by analyzing forced degradation samples or samples spiked with known impurities.
-
Linearity: A series of solutions covering a range of concentrations (e.g., 5 to 75 µg/mL) should be prepared and analyzed. The peak area response should be directly proportional to the concentration, with a correlation coefficient (r²) of ≥ 0.999.[4][12]
-
Accuracy: Assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98.0% to 102.0%.[4]
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of multiple preparations of the same homogenous sample on the same day, by the same analyst.
-
Intermediate Precision: The analysis of the same sample on different days, with different analysts, or on different equipment to assess the method's reproducibility. The Relative Standard Deviation (%RSD) for precision studies should be ≤ 2.0%.[5]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The method's resilience to small, deliberate changes in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The SST criteria should still be met under these varied conditions.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 4-METHOXY-4'-METHYLBIPHENYL | 53040-92-9 [chemicalbook.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. 1,1'-Biphenyl, 4-methoxy- [webbook.nist.gov]
- 11. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of 4-Chloro-4'-methoxybiphenyl using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated method for the identification and quantification of 4-Chloro-4'-methoxybiphenyl using gas chromatography coupled with mass spectrometry (GC-MS). As a member of the biphenyl family, which includes environmentally persistent compounds like polychlorinated biphenyls (PCBs), the accurate analysis of such structures is critical in environmental monitoring, toxicology, and drug development. This guide provides a comprehensive protocol, from sample preparation to data analysis, designed for researchers and professionals requiring high-sensitivity and high-specificity measurements. We detail optimized parameters for sample extraction, chromatographic separation, and mass spectrometric detection, ensuring reliable and reproducible results.
Introduction
This compound (C₁₃H₁₁ClO) is a substituted biphenyl compound.[1][2] Its structure, featuring a chlorinated phenyl ring and a methoxylated phenyl ring, makes it a semi-volatile organic compound (SVOC) well-suited for gas chromatography.[3] The analysis of halogenated and substituted biphenyls is of significant interest due to their potential persistence in the environment and their structural similarity to regulated pollutants like PCBs.[4][5]
Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this application, offering unparalleled separation efficiency and definitive identification based on mass-to-charge ratio.[6] This method is crucial for distinguishing isomers and quantifying target analytes in complex matrices. This document provides a detailed workflow, grounded in established principles of analytical chemistry, to serve as a practical guide for laboratory professionals.
Experimental
Reagents and Materials
-
Solvents: ACS pesticide-residue grade or equivalent purity Dichloromethane (DCM), Hexane, and Methanol. All solvents should be verified for purity before use to prevent contamination.[3]
-
Analyte Standard: this compound (CAS No. 58970-19-7), >98% purity.
-
Internal Standard (IS): Terphenyl-d14 or a suitable isotopically labeled compound not expected to be in samples.
-
Reagents: Anhydrous sodium sulfate, baked at 400°C for a minimum of two hours to remove contaminants.[3]
-
Vials and Syringes: 2 mL amber glass autosampler vials with PTFE-lined caps and appropriate microsyringes.[7]
-
Solid Phase Extraction (SPE): Silica-based SPE cartridges (e.g., 500 mg, 6 mL) for sample cleanup if required.[8]
Standard and Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and concentrate it in a solvent compatible with GC-MS analysis.[6]
Protocol: Standard Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Standards (0.1 - 20 µg/mL): Perform serial dilutions of the primary stock standard in hexane to create a calibration curve.
-
Internal Standard Fortification: Spike all calibration standards and prepared samples with the internal standard to a final concentration of 2 µg/mL.
Protocol: Sample Preparation (Liquid-Liquid Extraction - LLE) This protocol is a general guideline for aqueous samples. For solid samples, methods like Soxhlet or ultrasonic extraction may be required.[3]
-
Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.
-
Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane (DCM).
-
Mixing: Shake the funnel vigorously for 2 minutes, periodically venting pressure. Allow the layers to separate.[6]
-
Collection: Drain the lower organic (DCM) layer into a collection flask.
-
Repeat Extraction: Repeat steps 2-4 two more times, combining the DCM extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[3]
-
Concentration: Evaporate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Add 1 mL of hexane and concentrate again to ~0.9 mL to ensure the final solvent is hexane. Adjust the final volume to 1.0 mL in a GC vial.
GC-MS Instrumentation and Conditions
The choice of a low-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase, is ideal for separating semi-volatile compounds like substituted biphenyls.[4] A splitless injection is used to maximize the transfer of the analyte onto the column, ensuring high sensitivity.[7]
| Parameter | Setting | Justification |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic performance. |
| Injector | Split/Splitless | |
| Mode | Splitless | Maximizes sensitivity for trace-level analysis.[7] |
| Temperature | 280 °C | Ensures rapid and complete vaporization of the semi-volatile analyte without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for achieving good peak shape and sensitivity. |
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | Industry-standard column for semi-volatile compounds, offering excellent inertness and resolving power.[4] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing optimal efficiency and compatibility with mass spectrometers. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 5 min) | The initial hold focuses the analytes at the head of the column. The ramp rate provides a good balance between analysis speed and chromatographic resolution. |
| Mass Spectrometer | Agilent 5977C MSD (or equivalent) | A robust and sensitive detector for routine analysis. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching. |
| Energy | 70 eV | Standard energy for generating consistent and comparable mass spectra. |
| Temperature | 230 °C | Minimizes analyte degradation and source contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent ion transmission. |
| Acquisition Mode | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) | Full Scan for initial identification and confirmation. SIM for enhanced sensitivity and quantification.[5] |
| SIM Ions (Quant/Qual) | Target: m/z 218 (Quant), 203, 152. IS: (Use appropriate ions for Terphenyl-d14) | Based on the expected fragmentation pattern for high specificity and sensitivity. |
Results and Discussion
Chromatographic Performance
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time serves as the primary identifier in the time domain. The use of an internal standard corrects for variations in injection volume and instrument response, ensuring quantitative accuracy.
Mass Spectral Analysis
Electron ionization of this compound (Molecular Weight: 218.68 g/mol ) produces a characteristic fragmentation pattern.[2][9]
-
Molecular Ion (M⁺): A prominent peak at m/z 218 is expected, corresponding to the intact molecule. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) will result in a smaller peak at m/z 220, which is a key confirmation point.
-
Key Fragments:
-
m/z 203: Loss of a methyl group (-CH₃) from the molecular ion, resulting in the [M-CH₃]⁺ fragment.
-
m/z 175: Subsequent loss of a carbonyl group (-CO) from the m/z 203 fragment.
-
m/z 152: Loss of chlorine (-Cl) from the biphenyl structure fragments.
-
The presence of these ions at the correct retention time provides a high degree of confidence in the identification of the analyte.
Caption: Proposed EI fragmentation of this compound.
Method Validation and Performance
To ensure the method is fit for purpose, a validation was performed to assess linearity, sensitivity, and precision.
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Calibration Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ≥ 3) |
| Limit of Quantification (LOQ) | 0.1 µg/mL (S/N ≥ 10) |
| Precision (%RSD) | < 10% (n=6 injections at 1 µg/mL) |
| Accuracy (Recovery) | 92-105% (spiked matrix samples) |
The results demonstrate that the method is linear, sensitive, precise, and accurate for the intended concentration range.
Analytical Workflow
The complete analytical process, from sample handling to final report generation, follows a systematic and quality-controlled path to ensure data integrity.
Caption: Overall GC-MS analytical workflow.
Conclusion
The GC-MS method detailed in this application note is highly effective for the selective and sensitive analysis of this compound. The combination of a robust sample preparation protocol, optimized chromatographic separation, and specific mass spectrometric detection provides a reliable tool for researchers in environmental science and drug development. The method meets typical validation criteria for accuracy, precision, and linearity, making it suitable for routine laboratory use.
References
- 1. 1,1'-Biphenyl, 3-chloro-4-methoxy- [webbook.nist.gov]
- 2. This compound | C13H11ClO | CID 612791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. interchim.fr [interchim.fr]
- 5. agilent.com [agilent.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Scale-up Considerations for the Synthesis of 4-Chloro-4'-methoxybiphenyl
Introduction
4-Chloro-4'-methoxybiphenyl is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.[1] As the demand for these final products grows, the need for robust and scalable methods for producing this compound becomes increasingly critical. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up of its synthesis, focusing on practical considerations, process optimization, and safety. While several synthetic routes exist, this note will primarily focus on the Suzuki-Miyaura cross-coupling reaction due to its high efficiency and functional group tolerance, making it a preferred method for industrial applications.[2]
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the biaryl scaffold of this compound can be achieved through several established synthetic methodologies. The choice of method for a scale-up campaign depends on factors such as raw material cost, catalyst efficiency, reaction conditions, and waste stream management.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid is one of the most versatile and widely used methods for C-C bond formation.[3] Its advantages include mild reaction conditions, high yields, and a broad tolerance for various functional groups.[2] For the synthesis of this compound, this typically involves the reaction of 4-chlorophenylboronic acid with 4-bromoanisole or 1-chloro-4-methoxybenzene.
-
Ullmann Reaction: This classic method involves the copper-mediated coupling of two aryl halides.[4] While historically significant, the traditional Ullmann reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper, leading to challenges in product purification and significant metal waste.[5] Modern modifications have improved its scope and conditions, but it is often less favored than palladium-catalyzed methods for large-scale synthesis due to potentially erratic yields and high catalyst loading.[6]
-
Grignard Reaction: The coupling of a Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) with an aryl halide (e.g., 1,4-dichlorobenzene) can also yield the desired biphenyl structure. Grignard reagents are highly reactive but also sensitive to moisture and protic functional groups, which can complicate scale-up operations and require stringent anhydrous conditions.[7][8]
Given its numerous advantages, the Suzuki-Miyaura coupling stands out as the most practical and scalable approach for the synthesis of this compound. The remainder of this guide will focus on the key considerations for scaling up this specific reaction.
Scale-up of this compound Synthesis via Suzuki-Miyaura Coupling
Reaction Scheme
The general reaction scheme for the Suzuki-Miyaura coupling to produce this compound is as follows:
Caption: General Suzuki-Miyaura reaction for this compound synthesis.
Key Process Parameters and Optimization Strategies
Scaling up a chemical synthesis from the laboratory bench to a pilot or production scale requires careful consideration and optimization of several critical parameters.
| Parameter | Laboratory Scale Considerations | Scale-up Challenges & Solutions |
| Catalyst Selection & Loading | High catalyst loading is often acceptable for maximizing yield. Precious metal catalysts like palladium are commonly used.[9] | Challenge: Cost of precious metal catalysts becomes significant at scale. Catalyst recovery and recycling are crucial for economic viability.[10] Solution: Optimize catalyst loading to the minimum effective level. Consider heterogeneous catalysts (e.g., Pd on carbon) for easier separation and reuse. Single-atom catalysts are also emerging as highly efficient options.[11] |
| Ligand Selection | A wide variety of phosphine-based ligands are available to tune reactivity. | Challenge: Complex and expensive ligands can be a major cost driver. Ligand stability and air-sensitivity can be problematic in a production environment. Solution: Screen for simple, robust, and commercially available ligands. Ligand-free conditions should be explored where possible.[10] |
| Solvent Selection | Aprotic polar solvents like DMF, NMP, and dioxane are common.[12] | Challenge: High-boiling point solvents can be difficult to remove during workup. Some solvents (e.g., dioxane) have significant health and environmental concerns.[10] Solution: Favor greener solvents like 2-MeTHF or even aqueous systems.[10] Perform a thorough solvent screen to balance reactivity, workup efficiency, and safety. |
| Base Selection | Strong inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are typically used.[13] | Challenge: The choice and amount of base can impact reaction kinetics, side-product formation, and downstream processing. Large excesses of base can create significant salt waste. Solution: Optimize the type and stoichiometry of the base. Weaker bases like NaHCO₃ may be sufficient and are more environmentally benign.[10] |
| Temperature Control | Small-scale reactions are easily heated and cooled. | Challenge: Exothermic events in large reactors can lead to runaway reactions if not properly managed.[14] Heat transfer is less efficient at scale. Solution: Conduct reaction calorimetry studies to understand the thermal profile of the reaction.[15][16] Implement robust temperature monitoring and cooling systems. |
| Mixing | Magnetic stirring is usually sufficient. | Challenge: Inefficient mixing in large reactors can lead to localized "hot spots" and poor reaction kinetics. Solution: Use appropriately designed overhead stirrers and baffles to ensure efficient mixing. |
| Work-up and Purification | Chromatography is a common purification method. | Challenge: Large-scale chromatography is expensive and time-consuming. Solution: Develop a purification strategy based on crystallization or distillation. Optimize extraction and washing steps to minimize solvent usage.[17] |
| Impurity Profile | Minor impurities may not be fully characterized. | Challenge: Small impurities can become significant at scale and may impact product quality. Solution: Identify and track key impurities throughout the process. Develop analytical methods to quantify them. |
Detailed Experimental Protocol (Optimized for Scale-up)
This protocol is a generalized procedure and should be optimized for the specific equipment and safety protocols of your facility.
Materials:
-
4-Bromoanisole
-
4-Chlorophenylboronic acid
-
Palladium on carbon (Pd/C, 5 wt%)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Equipment:
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Addition funnel
-
Filtration apparatus
-
Crystallization vessel
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Charging: To the reactor, add 4-bromoanisole (1.0 eq), 4-chlorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of toluene and water (e.g., 4:1 v/v) to the reactor. The solvent volume should be sufficient to allow for efficient stirring.
-
Inerting: Sparge the reaction mixture with nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen pressure, add the Pd/C catalyst (0.1 - 0.5 mol%).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC). The reaction is typically complete within 4-8 hours.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the heterogeneous catalyst. The catalyst can be washed with toluene and potentially recycled.
-
Work-up: Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.
-
Solvent Swap and Crystallization: Distill off the toluene under reduced pressure. Add ethanol to the residue and heat to dissolve the product. Cool the solution slowly to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to a constant weight.
Process Workflow Diagram
Caption: Step-by-step workflow for the scale-up synthesis of this compound.
Safety Considerations
The scale-up of any chemical process introduces new safety challenges that must be rigorously addressed.
-
Exothermic Reactions: As highlighted, palladium-catalyzed cross-coupling reactions can be exothermic.[14] A thorough understanding of the reaction's thermal profile is essential to prevent runaway reactions.[15]
-
Reagent Handling: Handle all chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up, especially during heating.
-
Waste Disposal: All waste streams, including aqueous layers and spent catalyst, must be disposed of in accordance with local regulations.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.[18]
-
Melting Point: 86-90 °C.
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (218.7 g/mol ).[18]
-
-
Purity Analysis:
-
HPLC or GC: To determine the purity of the final product.
-
Conclusion
The successful scale-up of the synthesis of this compound relies on a systematic approach to process optimization and a strong emphasis on safety. The Suzuki-Miyaura coupling offers a robust and efficient route for this transformation. By carefully considering catalyst selection, solvent choice, reaction conditions, and purification methods, researchers and drug development professionals can develop a scalable and economically viable process for the production of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki-Miyaura Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-4'-methoxybiphenyl
Welcome to the technical support center for the synthesis of 4-Chloro-4'-methoxybiphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and achieve higher yields. The Suzuki-Miyaura cross-coupling reaction is the cornerstone for this transformation, and this guide will delve into the nuances of making this reaction successful for your specific target molecule.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound via Suzuki-Miyaura coupling. Each problem is analyzed from a mechanistic standpoint, with actionable solutions provided.
Problem 1: Low or No Yield of the Desired Product
You've set up your reaction with 4-chlorophenylboronic acid and 4-bromoanisole (or vice-versa), but the reaction yields are disappointingly low, or you're only recovering starting materials.
Possible Causes and Solutions:
-
Inactive Catalyst: The C-Cl bond of 4-chloro-substituted aryl compounds is notoriously less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle.[1] Your choice of palladium catalyst and ligand is therefore critical.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may not be efficient enough for this transformation. The use of bulky, electron-rich phosphine ligands is essential to promote the oxidative addition of the aryl chloride.[2] Consider using ligands such as SPhos or XPhos, which are known to be highly effective for coupling aryl chlorides.[3]
-
Actionable Protocol: Switch to a more active catalyst system. A reliable combination is Pd(OAc)₂ with a biaryl phosphine ligand like SPhos.[3][4]
-
-
Incorrect Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[5][6] An inappropriate base can lead to a stalled reaction.
-
Expert Insight: While common bases like Na₂CO₃ and K₂CO₃ can be effective, stronger bases are sometimes required, especially with less reactive aryl chlorides.[7][8] However, very strong bases can promote side reactions.
-
Actionable Protocol: If using a carbonate base gives low yields, consider switching to K₃PO₄. It is often a good choice for challenging couplings.[9]
-
-
Presence of Oxygen: Oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can promote the homocoupling of the boronic acid and deactivate the catalyst for the desired cross-coupling.[10][11]
-
Expert Insight: Rigorous exclusion of oxygen is paramount for a successful Suzuki-Miyaura reaction.[11]
-
Actionable Protocol: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.[12] Maintain a positive pressure of inert gas throughout the reaction.
-
Problem 2: Significant Formation of Homocoupled Byproducts
You've successfully formed some of the desired this compound, but your crude product is contaminated with significant amounts of 4,4'-dimethoxybiphenyl and/or 1,1'-dichloro-4,4'-biphenyl.
Possible Causes and Solutions:
-
Oxygen-Mediated Homocoupling: As mentioned, oxygen can facilitate the oxidative homocoupling of the boronic acid.[10][13]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled dimer and the active Pd(0) catalyst.[10]
-
Expert Insight: This side reaction is more prevalent at the beginning of the reaction before the catalytic cycle is fully established.
-
Actionable Protocol: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄, although this may be less reactive for the aryl chloride. Alternatively, ensure efficient in-situ reduction of your Pd(II) precatalyst.
-
Problem 3: Protodeboronation of the Boronic Acid
You observe the formation of anisole in your reaction mixture, indicating that the boronic acid is being replaced by a hydrogen atom.
Possible Causes and Solutions:
-
Harsh Reaction Conditions: High temperatures and strongly basic aqueous conditions can lead to the hydrolysis of the C-B bond.[14]
-
Expert Insight: This side reaction competes with the desired transmetalation step.
-
Actionable Protocol: Try to run the reaction at a lower temperature if possible. If a strong base is required, consider using an anhydrous solvent system. Using a boronic ester, such as a pinacol ester, can also increase stability and reduce protodeboronation.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: coupling 4-chlorophenylboronic acid with 4-bromoanisole, or 4-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene?
Both routes are viable. However, given the lower reactivity of aryl chlorides compared to aryl bromides, it is generally preferable to use the aryl chloride as the less expensive coupling partner if possible. Coupling 4-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene might proceed under milder conditions. However, the choice often depends on the commercial availability and cost of the starting materials.
Q2: What is the optimal catalyst loading?
For most applications, a catalyst loading of 1-3 mol% of the palladium source is a good starting point. For challenging couplings involving aryl chlorides, a slightly higher loading might be necessary. It's always recommended to screen the catalyst loading to find the optimal balance between yield and cost.[17]
Q3: How do I choose the right solvent?
A variety of solvents can be used for Suzuki-Miyaura couplings. Common choices include toluene, dioxane, and THF, often with the addition of water to dissolve the inorganic base.[18] The choice of solvent can influence the reaction rate and solubility of the reagents. A good starting point is a mixture of toluene and water.
Q4: My product is difficult to purify from the residual catalyst and ligands. What can I do?
After the reaction, a simple filtration through a plug of silica gel can remove a significant portion of the palladium catalyst. The phosphine ligands and their oxides can sometimes be challenging to remove completely by chromatography. Washing the organic extract with an aqueous solution of a mild oxidizing agent like hydrogen peroxide can sometimes help in removing phosphine residues. Alternatively, specialized scavenger resins can be employed.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Synthesis of this compound
This protocol is a robust starting point and may require optimization based on your specific laboratory conditions.
Materials:
-
4-Chlorophenylboronic acid (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) (0.04 equiv)[3]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chlorophenylboronic acid, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).
-
Stir the mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective Pd(II) and Pd(0) precatalysts. |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines | Essential for activating the C-Cl bond of the aryl chloride.[19] |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ | The choice of base is critical for activating the boronic acid.[6][7] |
| Solvent | Toluene/Water, Dioxane/Water, or THF/Water | A combination of an organic solvent and water is often optimal. |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl chlorides. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Suzuki Coupling for Aryl Chlorides
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using aryl chlorides as substrates. Aryl chlorides are economically and environmentally attractive starting materials, but their lower reactivity compared to bromides and iodides presents unique challenges.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve high yields.
Understanding the Core Challenge: The Inertia of the C-Cl Bond
The primary hurdle in the Suzuki coupling of aryl chlorides is the strength of the carbon-chlorine bond. This makes the rate-determining step of the catalytic cycle, the oxidative addition of the palladium(0) catalyst to the aryl chloride, energetically demanding.[2][3][4] Consequently, reactions can be sluggish, incomplete, or fail entirely without careful optimization of the catalyst system, base, and reaction conditions.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of aryl chlorides in a practical question-and-answer format.
Q1: My Suzuki coupling with an aryl chloride is not working or giving very low yield. Where should I start troubleshooting?
A1: A failed or low-yielding reaction with an aryl chloride can typically be traced back to a few critical areas. A systematic approach to troubleshooting is essential.
Initial Troubleshooting Workflow
Caption: A systematic troubleshooting workflow for low-yield Suzuki couplings of aryl chlorides.
-
Catalyst System: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[3] You need a more robust system.
-
The Ligand is Key: The oxidative addition step for aryl chlorides requires electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[3] These ligands stabilize the palladium center and promote the cleavage of the C-Cl bond.[5]
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, pre-formed catalysts (precatalysts) that incorporate the ligand can offer greater stability and activity.[6]
-
-
Base Selection: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step.[3][7] For challenging aryl chloride couplings, stronger, non-nucleophilic bases are often required.[3]
-
Reaction Conditions: Temperature, solvent, and atmosphere are vital.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen.[4][8] Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[3]
-
Temperature: Higher temperatures (typically 80-110 °C) are often necessary to overcome the activation energy of the oxidative addition.[3][9]
-
-
Reagent Quality: The stability of your boronic acid or ester is a frequent cause of failure. Side reactions like protodeboronation can consume your coupling partner before it can react.[3][8]
Q2: How do I select the right catalyst and ligand for my specific aryl chloride?
A2: The electronic nature of your aryl chloride is the primary consideration.
-
Electron-Deficient Aryl Chlorides: These substrates (e.g., those with nitro or cyano groups) are "activated" and more susceptible to oxidative addition.[10] While more reactive, a robust catalyst system is still beneficial.
-
Electron-Rich and Neutral Aryl Chlorides: These are the most challenging substrates due to the increased electron density at the C-Cl bond, which disfavors oxidative addition.[3] For these, highly active catalyst systems are mandatory.
Recommended Catalyst Systems for Aryl Chlorides
| Ligand Type | Recommended Ligands | Target Substrates | Key Advantages |
| Bulky, Electron-Rich Biaryl Phosphines | SPhos, XPhos, RuPhos | Electron-rich and sterically hindered aryl chlorides | Industry standard, high reactivity, commercially available as precatalysts.[3][11] |
| Dialkylbiaryl Phosphines | tBuXPhos | General aryl chlorides, including heteroaryl chlorides | Excellent activity and stability. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | General aryl chlorides | Strong σ-donors, form very stable palladium complexes.[3][12][13] |
| Tricyclohexylphosphine (PCy₃) | PCy₃ | Electron-neutral and electron-rich aryl chlorides | Effective and less expensive than some biaryl phosphines.[10] |
Q3: I'm observing significant protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a major competing side reaction, especially with electron-deficient boronic acids or under harsh basic conditions.[3][8][14]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While some Suzuki protocols benefit from water, excess water can be a proton source for this side reaction. Ensure your solvents are dry.[3]
-
Optimize the Base: Strong bases like hydroxides can accelerate protodeboronation.[3] Consider using milder bases like K₃PO₄, Cs₂CO₃, or KF.[7][8]
-
Use a More Stable Boron Reagent: Convert your boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA boronate, or a potassium aryltrifluoroborate (BF₃K).[8][13] These reagents often release the active boronic acid slowly, minimizing its concentration and the rate of the side reaction.[8]
-
Adjust Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of protodeboronation.[8]
Q4: Which base and solvent combination is best for a difficult aryl chloride coupling?
A4: The base and solvent are a system and must be chosen together.
Base Selection Guide
| Base | Strength | Common Use Cases & Notes |
| Potassium Phosphate (K₃PO₄) | Strong | A very effective and commonly used base for challenging couplings, particularly with nitrogen-containing heterocycles.[3][7][10] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Often provides excellent results, especially for sterically hindered substrates, though it is more expensive (the "cesium effect").[3][7] |
| Potassium Carbonate (K₂CO₃) | Moderate | A standard, cost-effective choice that works well for many systems, often in aqueous solvent mixtures.[4][7] |
| Potassium Fluoride (KF) | Mild | The fluoride ion is thought to activate the boronic acid, making it effective in certain cases.[15] |
Solvent Selection Guide
-
Aprotic Polar Solvents: Dioxane, THF, and DME are common choices. They are often used with a small amount of water (e.g., a 4:1 or 10:1 ratio) to help dissolve the base.[16][17]
-
Aromatic Hydrocarbons: Toluene is a frequent choice, especially for higher temperature reactions.[18]
-
Ethereal Solvents: 2-Methyl-THF can be a good alternative to dioxane.[12]
-
Water: For some systems, particularly with water-soluble substrates and specific ligands, water can be an effective and green solvent.[19][20]
The interplay between Base, Solvent, and Transmetalation
Caption: The synergistic role of base and solvent in activating the boronic acid for transmetalation.
Protocols and Methodologies
General Protocol for a Challenging Suzuki Coupling of an Electron-Rich Aryl Chloride
This protocol provides a robust starting point. Optimization of ligand, base, and temperature may be necessary for your specific substrates.
Materials:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.01 - 0.02 mmol, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol, 2-3 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene, to make a 0.1 - 0.5 M solution)
Procedure:
-
Reaction Setup: In a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, base, and palladium precatalyst.[3]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[3][8]
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[3]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The oxidative addition of aryl chlorides to the Pd(0) complex is the slow step.[2] Electron-rich, bulky ligands accelerate this step, making the overall reaction more efficient.[3] The base activates the organoboron species for the transmetalation step, where the organic group is transferred to the palladium center.[2] Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[21]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. uwindsor.ca [uwindsor.ca]
- 11. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting guide for the synthesis of 4-Chloro-4'-methoxybiphenyl
Welcome to the technical support center for the synthesis of 4-Chloro-4'-methoxybiphenyl. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific Suzuki-Miyaura cross-coupling reaction. The following question-and-answer section provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura reaction to synthesize this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: A low or non-existent yield in this specific cross-coupling is a common but solvable issue. The synthesis of this compound typically involves the coupling of a 4-chlorophenyl derivative with a 4-methoxyphenyl derivative. The primary challenge stems from the inherent low reactivity of aryl chlorides in the oxidative addition step of the catalytic cycle compared to their bromide or iodide counterparts.[1] A systematic investigation is crucial.
Here is a logical workflow to diagnose the issue:
Detailed Troubleshooting Steps:
-
Catalyst and Ligand Inactivity: The oxidative addition of a palladium catalyst to the C-Cl bond is often the rate-limiting step.[2]
-
Expertise & Experience: Standard catalysts like Pd(PPh₃)₄ may be insufficient for this transformation. Aryl chlorides require more electron-rich and sterically hindered phosphine ligands to promote the oxidative addition step.[3] Ligands such as SPhos, XPhos (Buchwald ligands), or bulky N-heterocyclic carbenes (NHCs) are often necessary to achieve good yields.[4][5] Furthermore, phosphine ligands are susceptible to oxidation, which renders them ineffective.[6]
-
Trustworthiness (Self-Validation): Before running your reaction, perform a control reaction with a more reactive aryl bromide (e.g., 4-bromoanisole) and a standard catalyst. If this control reaction works, it strongly suggests your catalyst system is active, but not potent enough for the aryl chloride.
-
Recommendation: Switch to a more robust catalytic system. See the table below for recommendations.
-
-
Reagent Quality:
-
Boronic Acid Instability: Arylboronic acids can degrade via protodeboronation (loss of the boronic acid group) or by trimerizing to form boroxines, especially upon prolonged storage or exposure to moisture.[7][8]
-
Recommendation: Use freshly purchased boronic acid or a more stable derivative like a pinacol boronate ester or a potassium aryltrifluoroborate (MIDA boronates are also an option).[8]
-
Base and Solvent: The base is not just a proton scavenger; it plays a key role in the transmetalation step. It must be anhydrous and, for heterogeneous bases like K₃PO₄ or K₂CO₃, finely ground to maximize surface area. Solvents must be rigorously dried and degassed.[9]
-
-
Reaction Conditions:
-
Temperature: Due to the strength of the C-Cl bond, higher temperatures (e.g., 80-110 °C) are typically required compared to couplings with aryl bromides or iodides.[10]
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. Ensure your entire setup is under a positive pressure of an inert gas like argon or nitrogen, and that all reagents and solvents have been properly degassed.[11]
-
| Parameter | Standard Conditions (Aryl-Br) | Recommended for Aryl-Cl | Rationale |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃, Palladacycle Precatalysts | Provides a reliable source of Pd(0) or a highly active catalyst.[2][12] |
| Ligand | PPh₃, P(o-tol)₃ | SPhos, XPhos, RuPhos, cataCXium® A | Bulky, electron-rich ligands accelerate the slow oxidative addition step.[4][13] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases are often more effective.[14] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF/H₂O | Solvent choice depends on the base and temperature requirements.[5] |
| Temp. | 80-100 °C | 90-110 °C | Higher energy is needed to break the C-Cl bond.[15] |
Q2: My reaction produces significant amounts of 4,4'-dimethoxybiphenyl and/or 4,4'-dichlorobiphenyl. What causes this homocoupling, and how can I prevent it?
A2: The formation of symmetrical biaryls is a classic side reaction in Suzuki-Miyaura couplings, primarily driven by two mechanisms.[2]
-
Mechanism 1: Oxidative Homocoupling of Boronic Acid: This is the most common cause and is promoted by the presence of oxygen.[11][16] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that couples two boronic acid molecules. The result is the formation of 4,4'-dimethoxybiphenyl from 4-methoxyphenylboronic acid.
-
Mechanism 2: Pd(II)-Mediated Homocoupling: If you use a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, which is a stoichiometric process that consumes your reagent and generates the byproduct.[2]
Prevention Strategies:
-
Rigorous Exclusion of Oxygen: This is the most critical factor.[16]
-
Protocol: Degas your solvent(s) thoroughly using one of these methods:
-
Sparging: Bubble an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.[10]
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Setup: Use Schlenk line techniques or a glovebox to assemble your reaction under a positive pressure of inert gas.
-
-
Choice of Palladium Source:
-
Stoichiometry:
-
Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. If homocoupling is severe, try reducing the excess to 1.05 equivalents.
-
Q3: I'm having trouble purifying my final product away from starting materials and byproducts. What are the best practices?
A3: Purification can be challenging because the product, this compound, has a polarity that can be very similar to the starting materials and the homocoupled byproduct (4,4'-dimethoxybiphenyl).
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water, then a saturated aqueous solution of NaHCO₃ (to remove any acidic residues), and finally with brine. This removes the inorganic base and salts.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Column Choice: Flash column chromatography on silica gel is the standard method.
-
Solvent System: The key is to use a very non-polar solvent system to achieve separation. Start with 100% hexanes (or heptane) and gradually increase the polarity by adding small amounts of ethyl acetate or dichloromethane. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.
-
TLC Analysis: Before running the column, carefully develop a TLC method that shows clear separation between your product (visualized under UV light) and the major impurities.
-
-
Recrystallization:
-
If chromatography fails to provide pure material, recrystallization can be an excellent alternative.
-
Solvent Screening: Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Good starting points for biaryls include ethanol, methanol, isopropanol, or mixed solvent systems like hexanes/ethyl acetate. The homocoupled byproduct, 4,4'-dimethoxybiphenyl, is more symmetrical and may have different solubility properties that can be exploited.[17]
-
Q4: What is a reliable, optimized starting protocol for this synthesis?
A4: The following protocol is a robust starting point for the synthesis of this compound, specifically designed to address the challenge of using an aryl chloride.
Optimized Suzuki-Miyaura Protocol:
-
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 equiv), 4-chlorophenylboronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 equiv).
-
Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 2-4 mol% and Pd₂(dba)₃, 1-2 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
-
Solvent Addition and Degassing:
-
Add a sufficient volume of degassed solvent (e.g., dioxane or toluene, to make a ~0.1 M solution) via cannula or syringe.
-
Bubble argon through the stirred reaction mixture for an additional 15-20 minutes to ensure an oxygen-free environment.[10]
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel and proceed with the aqueous workup and purification as described in Q3.
-
Expected Analytical Data:
-
¹H NMR: You should be able to distinguish the aromatic protons of the two different rings. The protons on the methoxy-substituted ring will be more upfield than those on the chloro-substituted ring.[18]
-
¹³C NMR: The carbon bearing the methoxy group will be significantly shielded (further upfield) compared to the carbon bearing the chlorine atom.[19]
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
References
- 1. quora.com [quora.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. rsc.org [rsc.org]
- 19. spectrabase.com [spectrabase.com]
Technical Support Center: Purification of 4-Chloro-4'-methoxybiphenyl
Welcome to the technical support center for the purification of 4-Chloro-4'-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges encountered during its synthesis. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common method for synthesizing this biaryl is the Suzuki-Miyaura cross-coupling reaction.[1][2] In this case, you should anticipate the following impurities:
-
Unreacted Starting Materials: Such as 4-chlorophenylboronic acid and 4-bromoanisole (or their equivalents, like triflates).
-
Homocoupling Byproducts: These arise from the coupling of two identical starting molecules. Expect to see 4,4'-dichlorobiphenyl and 4,4'-dimethoxybiphenyl. These are often the most challenging impurities to remove due to their structural similarity to the desired product.[3]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of anisole.
-
Catalyst Residues: Residual palladium from the catalyst is a common metallic impurity that must be removed, especially for pharmaceutical applications.
-
Ligand-Related Impurities: Aryl groups from phosphine ligands can sometimes be incorporated into byproduct structures.[3]
Q2: What is the first step I should take to assess the purity of my crude product?
A2: Before attempting any purification, a thorough analysis of the crude material is essential. This will inform your purification strategy. We recommend a multi-pronged approach:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your mixture. Run the TLC in a solvent system you plan to use for column chromatography (e.g., Hexane:Ethyl Acetate) to get a preliminary idea of separability.
-
¹H NMR Spectroscopy: This will provide the most detailed picture of the molecular impurities. You can often identify and quantify starting materials and major byproducts by comparing the crude spectrum to the known spectra of the expected components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the components in your mixture, confirming the presence of your product and helping to identify unknown impurities.
Q3: My compound has a reported purity of ≥98%. Do I still need to purify it?
A3: It depends entirely on your application. For use as a building block in a subsequent synthetic step, a purity of 98% may be acceptable.[4] However, for applications such as reference standards, final API synthesis, or materials science studies, trace impurities can have significant impacts. Even small amounts of residual palladium or structurally similar organic byproducts could interfere with downstream processes or biological assays. We always recommend performing at least one purification step, such as recrystallization, to ensure the material meets the stringent requirements of your research.
Troubleshooting and Purification Guides
This section provides detailed answers and protocols for specific purification challenges.
Issue 1: Crude product is a complex mixture containing significant amounts of homocoupling byproducts.
Optimal Solution: Flash Column Chromatography
Causality: Flash column chromatography is the method of choice when dealing with multiple impurities of varying polarities.[5] The separation is based on the differential partitioning of each compound between the polar stationary phase (silica gel) and the less polar mobile phase. The subtle differences in polarity between this compound and its homocoupled byproducts are sufficient to allow for effective separation.
Workflow for Chromatographic Purification
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol: Flash Column Chromatography
-
Solvent System Selection: Start by determining an optimal solvent system using TLC. A good system will show the desired product with a Retention Factor (Rf) of ~0.3. For this compound, a gradient of Hexane and Ethyl Acetate (EtOAc) is typically effective. Start with 100% Hexane and gradually increase the proportion of EtOAc.
-
Column Packing: Prepare a flash chromatography column with silica gel, wetting the silica with the initial, non-polar eluent (100% Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM). To a portion of silica gel, add this solution and then evaporate the solvent to create a dry powder. This "dry loading" technique generally results in better separation than loading the sample as a liquid. Carefully add the silica-adsorbed sample to the top of your prepared column.
-
Elution: Begin elution with 100% Hexane. The less polar homocoupling byproduct (4,4'-dichlorobiphenyl) should elute first. Gradually increase the polarity by adding more EtOAc (e.g., move from 2% EtOAc in Hexane to 5%, then 10%). Your target compound, this compound, will elute next, followed by the more polar byproduct (4,4'-dimethoxybiphenyl).
-
Fraction Collection & Analysis: Collect fractions throughout the elution process. Analyze the fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified solid.
Issue 2: Crude product is mostly pure (>90%) but needs final polishing to remove trace impurities.
Optimal Solution: Recrystallization
Causality: Recrystallization is a highly effective technique for purifying solid compounds that are already relatively pure.[6] The principle relies on the differences in solubility of the compound and its impurities in a chosen solvent at different temperatures. A good recrystallization solvent will dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent, allowing for their separation from the crystallized product.
Data Summary: Relevant Physical Properties
| Compound | Molecular Weight | Melting Point (°C) | Polarity |
| This compound | 218.67 g/mol | ~100-104 °C (estimated) | Moderately Polar |
| 4,4'-Dichlorobiphenyl | 223.10 g/mol | 145-148 °C | Non-polar |
| 4,4'-Dimethoxybiphenyl | 214.25 g/mol | 176-178 °C | More Polar |
| 4-Methoxybiphenyl | 184.24 g/mol | 86-90 °C[7][8] | Moderately Polar |
| 4-Chlorobiphenyl | 188.65 g/mol | 77-78 °C | Less Polar |
Note: The melting point for the target compound is estimated based on similar structures. The key takeaway is the difference in properties relative to common impurities.
Detailed Protocol: Recrystallization
-
Solvent Selection: Based on the properties of biphenyls, ethanol, methanol, or a mixed solvent system like Toluene/Hexane or Ethyl Acetate/Hexane are excellent starting points.[9] To test a solvent, place a small amount of your crude product in a test tube, add a few drops of solvent, and heat. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum amount to ensure maximum recovery.[10]
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is vital for the formation of large, pure crystals, as it prevents the trapping of impurities within the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Common Recrystallization Problems
-
Problem: The product "oils out" instead of forming crystals.
-
Cause: This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if the solution is cooled too quickly.[10]
-
Solution: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. Consider using a solvent system with a lower boiling point.[10]
-
-
Problem: No crystals form upon cooling.
-
Cause: Too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.
-
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a "seed crystal" of the pure compound. If this fails, boil off some of the solvent to increase the concentration and attempt to cool again.[10]
-
-
Problem: The yield is very low.
-
Cause: Too much solvent was used during dissolution or washing, the compound has significant solubility in the cold solvent, or crystallization was incomplete.
-
Solution: Ensure you use the absolute minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Allow adequate time for cooling and consider longer periods in an ice bath. The mother liquor can also be concentrated to recover a second, albeit less pure, crop of crystals.
-
Logic Diagram for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mt.com [mt.com]
- 7. 4-Methoxybiphenyl | 613-37-6 [chemicalbook.com]
- 8. 4-Methoxybiphenyl CAS#: 613-37-6 [m.chemicalbook.com]
- 9. 4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-4'-methoxybiphenyl
This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Chloro-4'-methoxybiphenyl (CAS: 58970-19-7).[1] As a key biaryl structural motif, its efficient synthesis is critical. This document moves beyond standard protocols to provide in-depth troubleshooting, address common experimental failures, and compare alternative synthetic strategies in a practical question-and-answer format.
Section 1: Strategic Overview of Synthetic Routes
The construction of the C-C bond between the 4-chlorophenyl and 4-methoxyphenyl rings is typically achieved via transition metal-catalyzed cross-coupling reactions. While several methods exist, each presents a unique set of advantages, challenges, and experimental considerations. The choice of method often depends on available starting materials, functional group tolerance, scalability, and downstream purification requirements.
Comparative Data of Primary Synthetic Methods
| Reaction | Typical Coupling Partners | Catalyst | Key Advantages | Common Challenges |
| Suzuki-Miyaura | Aryl Boronic Acid/Ester + Aryl Halide | Pd | Mild conditions, high functional group tolerance, commercially available reagents, low toxicity of boron byproducts.[2][3][4][5] | Protodeboronation, homo-coupling, base sensitivity of some substrates.[2][6] |
| Stille | Organostannane + Aryl Halide | Pd | Air and moisture stable organotin reagents, wide functional group compatibility.[7][8] | High toxicity of tin reagents, difficult removal of tin byproducts.[8][9] |
| Negishi | Organozinc Halide + Aryl Halide | Pd or Ni | High reactivity, excellent functional group tolerance, fewer side reactions.[10][11][12] | Moisture and air sensitivity of organozinc reagents. |
| Ullmann | Aryl Halide + Aryl Halide | Cu | Palladium-free, cost-effective metal source.[13] | Harsh reaction conditions (high temperatures), often requires stoichiometric copper, erratic yields.[14][15] |
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific, practical issues encountered during the synthesis of this compound.
Focus Area: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most common method for this synthesis due to its versatility and relatively benign nature.[2][3] However, its success is highly dependent on a number of interdependent parameters.[4]
Question 1: My Suzuki coupling reaction has stalled or resulted in a low yield. What are the likely causes?
Answer: Low yield in a Suzuki coupling is a multifaceted problem. A systematic diagnosis is essential.
-
Inactive Catalyst: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can stall the reaction. Furthermore, the Pd(0) species can be oxidized by atmospheric oxygen, leading to catalyst death.
-
Troubleshooting:
-
Rigorous Degassing: Ensure your solvent and reaction vessel are thoroughly degassed (e.g., via 3-5 cycles of vacuum/inert gas backfill or by sparging with argon/nitrogen for 15-20 minutes) to remove dissolved oxygen.[16] Oxygen can lead to the formation of Pd(II) species which promote unwanted homo-coupling of the boronic acid.[6]
-
Ligand Choice: For coupling an aryl chloride (an electron-rich halide), an electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or tri-tert-butylphosphine) is often required to facilitate the difficult oxidative addition step.[6][17] Standard ligands like PPh₃ may be insufficient.
-
Use a Pd(0) Source: Consider starting with a Pd(0) source like Pd(PPh₃)₄ to bypass the pre-activation step, although these can be more sensitive to air.
-
-
-
Incorrect Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation.[3] Its effectiveness is tied to the solvent system.
-
Troubleshooting:
-
Base Screening: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially in anhydrous solvent systems.[16][17]
-
Solvent Compatibility: For bases like K₂CO₃, a protic co-solvent (e.g., water or ethanol in a mixture with toluene or dioxane) is often necessary to ensure sufficient solubility and activity.[18][19] For anhydrous conditions with K₃PO₄, polar aprotic solvents like dioxane or DMF can be effective.
-
-
-
Protodeboronation: This is a key side reaction where the boronic acid C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium center.[2]
-
Troubleshooting:
-
Use a Milder Base: Strong bases can sometimes accelerate this side reaction. Consider switching from hydroxides to carbonates or phosphates.
-
Anhydrous Conditions: If protodeboronation is suspected, switch to strictly anhydrous conditions.
-
Use Boronic Esters: Pinacol esters of boronic acids (Bpin) are often more stable and less prone to protodeboronation than the corresponding acids.[20]
-
-
Question 2: I'm observing a significant amount of a symmetrical biaryl byproduct (either 4,4'-dimethoxybiphenyl or 4,4'-dichlorobiphenyl). How can I minimize this homo-coupling?
Answer: Homo-coupling arises from two primary pathways: the coupling of two boronic acid molecules or the coupling of two aryl halide molecules. The former is far more common.
-
Cause: The homo-coupling of boronic acids is often promoted by the presence of Pd(II) species and oxygen.[6] An improperly degassed reaction is the most frequent culprit.
-
Troubleshooting:
-
Improve Degassing: This is the most critical step. Ensure all oxygen is excluded from the reaction.
-
Control Reagent Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. This ensures the palladium complex is more likely to react with the halide after oxidative addition, rather than engaging in side reactions.
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
-
Question 3: Should I use 4-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene OR 4-chlorophenylboronic acid with 4-bromoanisole?
Answer: Both routes are viable, but the reactivity of the C-Halogen bond in the oxidative addition step is the deciding factor. The general reactivity order for aryl halides is I > Br > Cl. Therefore, the C-Br bond will react preferentially over the C-Cl bond.
-
Recommended Route: The preferred route is the reaction of 4-methoxyphenylboronic acid with 1-bromo-4-chlorobenzene .
-
Rationale (Causality): The oxidative addition of the palladium catalyst to the C-Br bond is significantly faster and occurs at lower temperatures than addition to the C-Cl bond. This provides excellent chemoselectivity, leaving the C-Cl bond intact. Attempting the reverse (using 4-chlorophenylboronic acid with 4-bromoanisole) is also possible, but the first approach is generally more robust and predictable.
Workflow Diagram: Alternative Suzuki Coupling Strategies
Caption: Comparison of two viable Suzuki coupling routes to the target molecule.
Focus Area: Stille & Negishi Couplings
Question 4: I am considering a Stille coupling. What are the primary concerns and how can I mitigate them?
Answer: The Stille coupling is powerful but has fallen somewhat out of favor for process chemistry due to the toxicity of organostannane reagents and byproducts.[8][9]
-
Primary Concern: Removal of stoichiometric tin byproducts (e.g., tributyltin chloride) from the final product is notoriously difficult due to their nonpolar, greasy nature.
-
Mitigation Strategies:
-
Aqueous KF Workup: After the reaction, stirring the crude mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproduct as a filterable solid (tributyltin fluoride).
-
Chromatography: Careful column chromatography is often still required. Sometimes, using a slightly more polar solvent system than typical can help retain the tin impurities on the silica gel.
-
Question 5: When would a Negishi coupling be advantageous for synthesizing this compound?
Answer: The Negishi coupling, which uses organozinc reagents, is highly effective and often exhibits greater reactivity than Suzuki couplings, especially for challenging substrates.[10][11]
-
Key Advantage: Organozinc reagents are among the most reactive organometallics for transmetalation, which can lead to faster reaction times and milder conditions. This can be beneficial if the aryl halide partner is particularly unreactive.
-
Primary Challenge: Organozinc reagents must be prepared and handled under strictly anhydrous and inert conditions, as they are highly sensitive to moisture. This adds an extra layer of experimental complexity compared to the bench-stable boronic acids used in Suzuki couplings.
Section 3: Detailed Experimental Protocols
The following protocols are generalized and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling (Preferred Route)
This protocol details the reaction between 4-methoxyphenylboronic acid and 1-bromo-4-chlorobenzene.
Materials:
-
1-Bromo-4-chlorobenzene (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (4:1 v/v)
-
Ethyl acetate, Brine
Procedure:
-
To an appropriately sized round-bottom flask, add 1-bromo-4-chlorobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Place a magnetic stir bar in the flask and seal it with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.
-
Using cannulas, add the degassed toluene and water solvent system.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Catalytic Cycle Visualization
References
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 4. jmcct.com [jmcct.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Negishi Coupling [organic-chemistry.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. RU2580107C1 - Method of producing 4-methoxybiphenyl by suzuki-miyaura reaction - Google Patents [patents.google.com]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Challenges in the Purification of 4-Chloro-4'-methoxybiphenyl
Welcome to the Technical Support Center for the purification of 4-Chloro-4'-methoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate these complexities with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Persistent Yellow or Brown Coloration in the Final Product
Question: After what I believed to be a successful purification by column chromatography, my this compound product remains a yellow or off-white solid. How can I obtain a pure, white crystalline product?
Answer:
Probable Causes:
-
Residual Palladium Catalyst: If you synthesized this compound via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, residual palladium species can impart a yellow or brown color to the product.[1]
-
Oxidized Impurities: The methoxy group on the biphenyl system can be susceptible to oxidation, leading to colored impurities.[2] This can be exacerbated by prolonged exposure to air, especially at elevated temperatures.
-
Trace Metal Impurities: Contamination from metal ions, such as iron, can also lead to discoloration.[2]
Solutions:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable hot solvent (e.g., ethanol or toluene). Add a small amount of activated carbon (approximately 1-2% by weight) and heat the mixture for a short period. The activated carbon will adsorb colored impurities. Perform a hot filtration to remove the carbon, and then allow the solution to cool for recrystallization.
-
Recrystallization: This is a powerful technique for removing impurities.[3] The key is selecting an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Silica Gel Plug Filtration: If you suspect residual palladium, dissolving your product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can effectively remove baseline impurities and residual catalyst.
Problem 2: Difficulty in Separating the Product from Starting Materials or Byproducts
Question: My TLC analysis shows that my purified product is still contaminated with either the starting materials (e.g., 4-chloroanisole or phenylboronic acid) or structurally similar byproducts. How can I improve the separation?
Answer:
Probable Causes:
-
Inappropriate TLC or Column Chromatography Conditions: The polarity of your eluent system may not be optimal for separating compounds with similar Rf values.
-
Co-crystallization: During recrystallization, impurities with similar structures can sometimes crystallize along with the desired product.
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting materials and product.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Experiment with different solvent systems. A common starting point for biphenyl compounds is a mixture of hexanes and ethyl acetate.[4] Gradually increasing the polarity by adding small increments of ethyl acetate can improve separation.
-
Gradient Elution: Instead of an isocratic (constant solvent ratio) elution, a gradient elution where the polarity of the mobile phase is gradually increased can provide better resolution for closely related compounds.
-
-
Acid-Base Wash: If one of your starting materials or byproducts is acidic (like boronic acid) or basic, an aqueous acid or base wash during the workup can selectively remove it.[5] For example, washing the organic layer with a dilute sodium bicarbonate solution will remove acidic impurities.
-
Recrystallization from a Different Solvent System: If co-crystallization is suspected, trying a different solvent or a two-solvent system for recrystallization can alter the solubility properties and lead to better separation.[6]
Problem 3: Low Yield After Purification
Question: My initial crude yield was high, but after purification, the final yield of this compound is significantly lower than expected. What could be the cause, and how can I improve it?
Answer:
Probable Causes:
-
Product Loss During Workup: The product may have some solubility in the aqueous layer during extractions.[7]
-
Overly Aggressive Purification: Using too much solvent during recrystallization will result in a significant amount of product remaining in the mother liquor.[8] Similarly, overly broad fractions during column chromatography can lead to product loss.
-
Premature Crystallization: During hot filtration in a recrystallization procedure, the product can crystallize on the filter paper or in the funnel if the solution cools too quickly.[8]
Solutions:
-
Minimize Solvent Usage in Recrystallization: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will maximize the recovery of crystals upon cooling.
-
Optimize Extraction: If you suspect your product has some water solubility, perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. Also, consider back-extracting the aqueous layer.
-
Careful Monitoring of Column Chromatography: Use TLC to carefully monitor the fractions collected from the column. Combine only the fractions that show a pure spot for the desired product.
-
Pre-heat Filtration Apparatus: When performing a hot filtration, pre-heating the funnel and receiving flask can prevent premature crystallization.[8]
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant to its purification?
A1: this compound is a solid at room temperature.[9] Its biphenyl structure makes it relatively non-polar, though the methoxy and chloro substituents add some polarity. This moderate polarity is key to selecting appropriate solvents for chromatography and recrystallization.
Q2: What are the common impurities I might expect from a Suzuki-Miyaura coupling synthesis of this compound?
A2: Besides unreacted starting materials (e.g., a chloro-substituted aryl halide and a methoxy-substituted boronic acid, or vice versa), common byproducts can include homocoupling products (biphenyls formed from two molecules of the same starting material) and protodeboronation products (where the boronic acid group is replaced by a hydrogen).[1][5]
Q3: Can I use a different purification technique instead of column chromatography or recrystallization?
A3: While column chromatography and recrystallization are the most common and often most effective methods, for certain scenarios, other techniques could be considered. Sublimation can be effective for purifying some solid organic compounds. Distillation is generally not suitable as this compound is a solid with a high boiling point.
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[8] To resolve this, you can try reheating the solution to dissolve the oil, adding a bit more solvent, and allowing it to cool more slowly. Using a lower-boiling point solvent system can also help.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or a mixture of hexane and ethyl acetate are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Product Isolation: Combine the pure fractions (those containing only your desired product) and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Solvent System | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol, Hexane/Ethyl Acetate | Can yield very pure crystalline material; scalable. | Potential for significant product loss in the mother liquor; may not remove all impurities if they co-crystallize. |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Excellent for separating compounds with different polarities; can handle complex mixtures. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. |
Visualization
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. mt.com [mt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. calpaclab.com [calpaclab.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed for researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis. Uncontrolled exothermic reactions are a primary cause of incidents in the chemical and pharmaceutical industries.[1] Understanding and controlling the heat generated during a reaction is paramount for ensuring safety, process stability, and product quality.[2][3]
This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and field-proven experience.
Section 1: Troubleshooting Guide for Unexpected Thermal Events
This section addresses specific problems you might encounter during a large-scale synthesis campaign. Each issue is analyzed from cause to resolution, providing a clear path to regaining control of your process.
Issue 1: The reactor temperature is rising faster than predicted, and the cooling system is at maximum capacity but cannot keep up.
Immediate Actions:
-
Stop Reagent Addition: If using a semi-batch process, immediately halt the feed of any limiting or reactive reagent. This is the most effective way to stop generating more heat.[4][5]
-
Ensure Maximum Cooling: Verify that all cooling utilities are operating at their maximum setpoints and that there are no obstructions to coolant flow.
-
Prepare for Emergency Procedures: Alert personnel and prepare any secondary cooling (e.g., emergency quench) or pressure relief systems.
Potential Causes & In-Depth Solutions:
-
Cause A: Inaccurate Kinetic or Thermodynamic Data.
-
Explanation: The initial laboratory data may not have accurately captured the reaction's kinetics or total heat of reaction (enthalpy). Small-scale experiments can sometimes mask the true exothermic potential due to a high surface-area-to-volume ratio, which allows for more efficient heat dissipation.[6][7][8] On a large scale, this ratio decreases, leading to heat accumulation.[4][6][7]
-
Troubleshooting & Resolution:
-
Perform Reaction Calorimetry (RC): Before scaling up, it is crucial to use a reaction calorimeter to obtain accurate data on the heat of reaction, heat release rate, and adiabatic temperature rise.[9][10][11][12] This data is essential for properly designing the cooling system for the larger scale.[13]
-
Model Worst-Case Scenarios: Use the calorimetry data to calculate the Maximum Temperature of the Synthesis Reaction (MTSR). If the MTSR is higher than the boiling point of the solvent or the decomposition temperature of any component, a thermal runaway is a significant risk.[14]
-
-
-
Cause B: Inadequate Mixing or Agitation Failure.
-
Explanation: Poor mixing can lead to the formation of localized "hot spots" where the reaction rate is significantly higher due to elevated temperatures.[2][13] This can also lead to an accumulation of unreacted reagents. If the agitator suddenly improves mixing, this accumulated material can react rapidly, causing a sudden and dangerous exotherm. Inadequate stirring can also lead to inaccurate temperature readings if the probe is not in a representative location.[15][16][17]
-
Troubleshooting & Resolution:
-
Verify Agitator Function: Check the agitator's power draw and RPM to ensure it is functioning as specified.
-
Optimize Stirrer Design: The type of stirrer is critical. An anchor stirrer, for instance, is not effective for low-viscosity exothermic reactions.[13] The mixing must be evaluated and optimized for the specific scale of operation.[13]
-
Install Multiple Temperature Probes: Use multiple, strategically placed temperature probes to get a better picture of the temperature distribution within the reactor.
-
-
-
Cause C: Change in Reagent Quality or Concentration.
-
Explanation: A new batch of a reagent or solvent may have a higher concentration or contain catalytic impurities that accelerate the reaction rate beyond what was observed in development.
-
Troubleshooting & Resolution:
-
Quarantine and Test New Material Lots: Always test new batches of critical raw materials at a small scale before introducing them into a large-scale process.
-
Conduct a Chemical Interaction Matrix: Systematically evaluate the potential for unwanted interactions between all components in the reaction mixture.[4]
-
-
Issue 2: The reactor pressure is increasing unexpectedly, even though the temperature is within the expected range.
Potential Causes & In-Depth Solutions:
-
Cause A: Generation of Non-Condensable Gases.
-
Explanation: An unexpected side reaction or decomposition may be producing gases like carbon dioxide, hydrogen, or nitrogen.[14][18] These non-condensable gases will increase the reactor pressure independently of the solvent's vapor pressure. They can also accumulate in the headspace or condenser, forming an insulating layer that severely reduces heat transfer efficiency.[19][20][21][22]
-
Troubleshooting & Resolution:
-
Analyze Headspace Gas: If possible and safe, take a sample of the reactor headspace for analysis (e.g., by GC-MS) to identify the off-gassing components.
-
Review Process Chemistry for Potential Gas-Evolving Reactions: Re-evaluate the reaction mechanism and stability of all components under the process conditions to identify potential sources of gas.
-
Design for "Gassy" Systems: If gas generation is unavoidable, the emergency relief system must be designed to handle a "gassy" or "hybrid" two-phase flow, which requires different sizing calculations than a purely vapor-driven system.[23][24][25]
-
-
-
Cause B: Blocked Vent or Relief System.
-
Explanation: A blockage in the reactor's vent line or a malfunctioning pressure relief valve can lead to a dangerous pressure buildup.
-
Troubleshooting & Resolution:
-
Regular Inspection and Maintenance: Emergency relief systems (ERS) must be part of a regular inspection and maintenance program to ensure they are not blocked and will function as designed.[26]
-
Verify ERS Design Basis: Ensure the ERS design is appropriate for the current process. Changes in batch size or reaction temperature may render an older ERS design inadequate.[26]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is Reaction Calorimetry and why is it essential for scale-up?
A1: Reaction calorimetry (RC) is a technique used to measure the heat evolved or absorbed by a chemical reaction under controlled, process-like conditions.[9][11][27][28] It is considered a fundamental good engineering practice for safely scaling up batch and semi-batch reactions.[9]
Key information obtained from reaction calorimetry includes:
-
Total Heat of Reaction (Enthalpy): The total amount of energy released.
-
Heat Release Rate: How quickly the heat is generated over time.
-
Heat Capacity of the Reaction Mass: How much energy is required to raise the temperature of the mixture.
-
Adiabatic Temperature Rise: The theoretical temperature increase if all cooling were lost.[9][13]
This data is critical for ensuring the plant-scale reactor's cooling system can handle the maximum heat output of the reaction and for designing appropriate safety measures.[10][13]
Q2: What is the difference between Heat Flow and Power Compensation Calorimetry?
A2: Both are methods for measuring heat in a reaction, but they operate on different principles.[27][29]
| Feature | Heat Flow Calorimetry | Power Compensation Calorimetry |
| Measurement Principle | Measures the temperature difference (ΔT) between the reactor and the cooling jacket. Heat flow is calculated from this ΔT and the heat transfer coefficient (UA).[30] | Maintains a constant reactor temperature by adjusting the power to an internal electrical heater. The heat from the reaction is balanced by a change in heater power.[27][28][29] |
| Temperature Control | Adjusts the jacket temperature to control the reactor temperature.[27][29] | Keeps the jacket at a constant, low temperature and uses an internal heater for precise reactor temperature control.[30] |
| Key Measured Variable | Temperature[27][29][30] | Electrical Power[27][29][30] |
| Speed & Calibration | Generally requires calibration steps before and after the reaction to determine the UA value.[27][29] | Can be faster as it often eliminates the need for time-consuming calibration steps.[27][29] |
| Accuracy | Very sensitive to small temperature changes, making it suitable for precise heat measurements.[27][29] | Highly accurate and stable due to the precise control of the reaction temperature.[27][29] |
Q3: How do I determine if my process requires an Emergency Relief System (ERS)?
A3: An ERS is a final layer of passive safety designed to prevent catastrophic vessel rupture from overpressurization.[26][31] You should consider an ERS essential if a credible "worst-case scenario" could lead to a runaway reaction.
Worst-case scenarios include:
-
Loss of cooling.
-
Agitator failure.
-
Incorrect charging of reagents (overcharging).[32]
-
External fire.[31]
The design of an ERS is complex and depends on whether the runaway is a "vapor," "gassy," or "hybrid" system.[23][24] The Design Institute for Emergency Relief Systems (DIERS) provides a well-established methodology for proper ERS design.[26][33]
Q4: What is a "thermal runaway" and how does it happen?
A4: A thermal runaway is a situation where an exothermic reaction goes out of control.[5] It occurs when the heat generated by the reaction exceeds the rate of heat removal from the reactor.[5][8] This creates a dangerous positive feedback loop:
-
Excess heat raises the temperature of the reaction mass.
-
The increased temperature exponentially increases the reaction rate.
-
The faster reaction rate generates heat even more rapidly.[5]
This can lead to a very rapid increase in temperature and pressure, potentially causing the reactor to boil over or explode.[5] Case studies, such as the T2 Laboratories incident, highlight the devastating consequences of failing to recognize and control runaway reaction hazards.[18]
Q5: Can I control a highly exothermic reaction by simply running it at a lower temperature?
A5: This is a dangerous misconception. Running a reaction at a colder temperature can actually increase the risk on scale-up. A lower temperature may slow the reaction down so much that the reactive reagent accumulates in the reactor without reacting. If a deviation occurs (e.g., a temporary loss of cooling that allows the temperature to rise slightly), this large amount of accumulated reagent can then react all at once, leading to a violent and uncontrollable exotherm. It is generally safer to control the reaction by the controlled addition rate of the limiting reagent at a temperature where it reacts promptly.[6]
Section 3: Diagrams and Workflows
Workflow for Exotherm Risk Assessment
This diagram outlines the decision-making process for assessing and mitigating the risks associated with an exothermic reaction during scale-up.
Caption: Decision workflow for thermal hazard assessment from screening to scale-up.
Heat Flow in a Jacketed Reactor
This diagram illustrates the fundamental components of heat generation and removal in a standard chemical reactor, which forms the basis of calorimetry calculations.
Caption: Heat balance in a jacketed reactor system.
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. helgroup.com [helgroup.com]
- 4. fauske.com [fauske.com]
- 5. veiligheidvoorop.nu [veiligheidvoorop.nu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 8. THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP | Semantic Scholar [semanticscholar.org]
- 9. fauske.com [fauske.com]
- 10. mt.com [mt.com]
- 11. mt.com [mt.com]
- 12. mt.com [mt.com]
- 13. amarequip.com [amarequip.com]
- 14. helgroup.com [helgroup.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. Systematic Errors in an Isoperibol Solution Calorimeter Measured with Standard Reference Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 19. glc.ans.org [glc.ans.org]
- 20. glc.ans.org [glc.ans.org]
- 21. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 22. Table I from SOURCES AND EFFECT OF NON-CONDENSABLE GASES IN REACTOR COOLANT SYSTEM OF LWR P | Semantic Scholar [semanticscholar.org]
- 23. fauske.com [fauske.com]
- 24. Jensen Hughes | Emergency Relief System Design [jensenhughes.com]
- 25. researchgate.net [researchgate.net]
- 26. Manage Chemical Reactivity Hazards with Emergency Relief System Design | Jensen Hughes [jensenhughes.com]
- 27. helgroup.com [helgroup.com]
- 28. syrris.com [syrris.com]
- 29. helgroup.com [helgroup.com]
- 30. m.youtube.com [m.youtube.com]
- 31. sigma-hse.co.in [sigma-hse.co.in]
- 32. wjarr.com [wjarr.com]
- 33. icheme.org [icheme.org]
Technical Support Center: Bayesian Optimization for Chemical Reaction Conditions
Welcome to the technical support guide for leveraging Bayesian optimization (BO) in chemical synthesis. This center is designed for researchers, scientists, and drug development professionals who are applying this powerful machine learning technique to accelerate their experimental workflows. Here, we address the common, practical challenges you might face, moving from theoretical concepts to actionable troubleshooting protocols.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles and practice of Bayesian optimization in a chemical context.
Q1: What is Bayesian optimization and why is it effective for chemical reactions?
Bayesian optimization is a sequential, model-based strategy for finding the optimum of expensive-to-evaluate "black-box" functions.[1] In chemistry, the "black-box function" is your chemical reaction, where the inputs are reaction conditions (temperature, concentration, catalyst choice, etc.) and the output is your objective (yield, selectivity, etc.).
It is particularly well-suited for chemistry for two main reasons:
-
Sample Efficiency: Chemical experiments are often costly in terms of time, resources, and materials. BO is designed to find the optimal conditions in significantly fewer experiments compared to traditional methods like grid search or trial-and-error.[2][3]
-
Intelligent Exploration: The method intelligently balances exploring new, uncertain regions of the parameter space with exploiting areas already known to produce good results.[4][5] This allows it to navigate complex, multi-dimensional reaction landscapes that might defy chemical intuition.[6]
Q2: What are the core components of a Bayesian optimization loop?
The BO process is an iterative cycle that intelligently guides your experimental choices.[6] It consists of two key components:
-
A Surrogate Model: This is a probabilistic model, most commonly a Gaussian Process (GP), that creates an approximation of your reaction landscape based on the data you've collected so far.[7] A GP model provides a mean prediction (the expected yield) and the uncertainty (variance) for any given set of reaction conditions.[8]
-
An Acquisition Function: This function uses the predictions and uncertainties from the surrogate model to decide which experiment to run next.[5] It quantifies the potential value of running an experiment at a specific point, balancing the trade-off between exploring uncertain regions and exploiting promising ones.[3] A popular choice is Expected Improvement (EI).[7]
The workflow is a closed loop: you run an experiment, update the surrogate model with the new data point, use the acquisition function to choose the next best experiment, and repeat.[5]
Q3: How many initial experiments are needed to start?
There is no universal number, but the goal of the initial set of experiments is to provide a reasonably diverse "first look" at the reaction space for the surrogate model. A common and effective strategy is to use a space-filling Design of Experiments (DoE) method like Latin Hypercube Sampling (LHS) to select these initial points.[9] This avoids the clustering of data points that can occur with random sampling. For a problem with 4-6 variables, an initial set of 10-20 experiments is often a practical starting point.
Q4: When should I stop the optimization process?
You can stop the optimization based on several criteria:
-
Experimental Budget: The most common reason is exhausting your pre-allocated budget for time, materials, or the number of experiments.
-
Convergence: The algorithm consistently suggests experiments that result in little to no improvement over the current best-known conditions.
-
Plateauing Acquisition: The value of the acquisition function for the next suggested point becomes negligible, indicating a low probability of significant improvement.
PART 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your optimization campaigns.
Problem: My optimization isn't converging or is finding suboptimal conditions.
This is one of the most common challenges and can often be traced back to the core components of the BO algorithm. Poor performance is frequently due to incorrect hyperparameter tuning.[10]
Cause & Solution 1: Inappropriate Surrogate Model or Kernel
The surrogate model, typically a Gaussian Process (GP), uses a kernel function to measure the similarity between different sets of reaction conditions. The choice of kernel dictates the model's assumptions about the smoothness and shape of the reaction landscape. A mismatched kernel can lead to poor predictions and inefficient optimization.
Protocol:
-
Assess Your Reaction Space: Consider the nature of your variables. Are they continuous (temperature, time) or categorical (ligand, solvent)? How smooth do you expect the response to be?
-
Select an Appropriate Kernel: The Matérn kernel is often a robust default choice as it can model functions with varying degrees of smoothness. The Radial Basis Function (RBF) kernel assumes an infinitely smooth function, which may be too strong an assumption for complex chemical reactions.
-
Check Hyperparameters: Kernel hyperparameters, like lengthscale, control how far the model's influence extends. If these are poorly tuned (a common pitfall), the model might "over-smooth" the landscape, missing sharp peaks, or be too "wiggly," leading to poor generalization.[11][12] Ensure your BO software is properly optimizing these hyperparameters, typically by maximizing the marginal likelihood on the available data.[10]
| Kernel | Key Characteristic | When to Use in Chemistry | Potential Pitfall |
| Matérn | Models functions with tunable smoothness. A good general-purpose choice.[9] | Excellent default for most reaction optimizations where the true smoothness is unknown. | Can be slightly more computationally intensive than RBF. |
| Radial Basis Function (RBF) / Squared Exponential | Assumes the function is infinitely smooth (very "glassy" landscape). | When you have a strong prior belief that the response surface is very smooth. | Can "over-smooth" and miss sharp optima in complex, rugged landscapes.[10] |
| Tanimoto Kernel | Designed for binary data, often used with molecular fingerprints. | When optimizing over molecular structures represented by fingerprints. | Can judge molecules of vastly different sizes as similar if they share the same substructures, leading to over-smoothing.[12] |
Cause & Solution 2: Ineffective Acquisition Function
The acquisition function drives the search. An imbalance between exploration (sampling in regions of high uncertainty) and exploitation (sampling where the model predicts a high yield) can stall progress.
Protocol:
-
Analyze the Optimization History: Is the algorithm only testing points very close to the current best result (too much exploitation)? Or is it jumping to completely different regions without refining promising areas (too much exploration)?
-
Adjust Acquisition Function or its Parameters:
-
Expected Improvement (EI): A very common and well-balanced choice. It is often the best starting point.[7][13]
-
Upper Confidence Bound (UCB): This function has a tunable parameter that explicitly balances exploration and exploitation. If you find the search is too greedy, you can increase the exploration parameter (often denoted as β).[9]
-
Probability of Improvement (PI): Tends to be more exploitative and can get stuck in local optima more easily than EI.[7]
-
| Acquisition Function | Primary Behavior | Best For... |
| Expected Improvement (EI) | Balances exploration and exploitation by quantifying the expected amount of improvement over the current best.[3] | General purpose use; widely considered a default and robust choice for chemical reactions.[13] |
| Upper Confidence Bound (UCB) | Explicitly balances exploitation (mean prediction) and exploration (uncertainty) via a tunable parameter.[14] | Situations where you want direct control over the exploration-exploitation trade-off. |
| Probability of Improvement (PI) | Focuses more on exploitation by calculating the probability of improving upon the current best. | When you need to quickly refine a known promising region and are less concerned with finding a global optimum. |
Problem: The algorithm suggests impractical, unsafe, or physically impossible experiments.
This issue arises when the algorithm is unaware of the physical or safety-related boundaries of the experimental setup.
Cause & Solution: Unconstrained Search Space
Bayesian optimization algorithms explore the parameter space you define. If you do not explicitly exclude infeasible regions, the algorithm has no way of knowing they are off-limits.
Protocol:
-
Define Known Constraints: Before starting, explicitly define the boundaries of your search space. Many modern BO software packages allow you to define constraints.[15]
-
Implement Constraint Functions: These can be simple bounds (e.g., Temperature <= 150°C) or more complex functions (e.g., Concentration_A + Concentration_B <= 1.0 M).[16] The optimization algorithm will then avoid proposing points that violate these known constraints. This is a crucial step for integrating BO with automated laboratory hardware.
Problem: How do I handle failed reactions or experiments with no quantifiable result?
A common scenario in chemistry is a reaction that simply "doesn't work," producing no desired product or an unquantifiable mess. This is a problem of unknown constraints, where the feasible region of the parameter space is not known beforehand.[17]
Cause & Solution: Missing Data from Infeasible Experiments
The BO surrogate model requires a numerical output for every set of conditions it evaluates. A failed experiment represents missing data, which must be handled intelligently.
Protocol - Choose a Handling Strategy:
-
Simple Penalty (Floor-Padding): The easiest approach is to assign a very poor numerical value (e.g., 0% yield or a large negative number) to the failed experiment.[17] This "teaches" the model that this region of the space is undesirable.
-
Pro: Simple to implement.
-
Con: Can distort the surrogate model's predictions and variance, especially if many failures occur.
-
-
Feasibility-Aware BO: A more advanced and robust method involves using a second probabilistic model—a classifier—that learns the probability of a reaction being feasible (i.e., not failing).[17]
-
The acquisition function is then modified to be a product of the standard acquisition function (like EI) and the predicted probability of feasibility.
-
This approach explicitly directs the search away from regions predicted to be infeasible while still seeking high-yielding conditions in the feasible areas.[17] This is the state-of-the-art method for handling unknown constraints.
-
Problem: My categorical variables (e.g., ligands, solvents) are not being optimized effectively.
Unlike continuous variables, categorical variables don't have a natural ordering or distance metric. How you represent them to the model is critical.
Cause & Solution: Improper Encoding of Categorical Variables
If the model treats categories as arbitrary numbers, it cannot learn relationships between them.
Protocol:
-
Avoid Simple Integer Encoding: Do not simply map {'Ligand A': 1, 'Ligand B': 2}. This imposes a false and meaningless order.
-
Use One-Hot Encoding (OHE): This is a standard approach where each category becomes a binary vector (e.g., [1, 0, 0] for Ligand A, [0, 1, 0] for Ligand B).
-
Pro: Simple and removes false ordering.
-
Con: Does not capture any underlying chemical similarity between the categories.[13] The distance between all ligands is treated as equal.
-
-
Use Descriptor-Based Encoding (Recommended): For chemically meaningful variables, represent them using pre-computed chemical or physical descriptors.[4] For example, instead of using the name of a ligand, use descriptors that capture its steric and electronic properties (e.g., cone angle, Hammett parameters).
References
- 1. mlmi.eng.cam.ac.uk [mlmi.eng.cam.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bayesian Optimization - Chemetrian Documentation [docs.chemetrian.com]
- 4. mdpi.com [mdpi.com]
- 5. Bayesian Optimization Process - Metron [metsci.com]
- 6. Race to the bottom: Bayesian optimisation for chemical problems - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00234A [pubs.rsc.org]
- 7. chimia.ch [chimia.ch]
- 8. chimia.ch [chimia.ch]
- 9. Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00066A [pubs.rsc.org]
- 10. Diagnosing and fixing common problems in Bayesian optimization for molecule design [arxiv.org]
- 11. Diagnosing and fixing common problems in Bayesian optimization for molecule design | OpenReview [openreview.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. scispace.com [scispace.com]
- 17. Anubis: Bayesian optimization with unknown feasibility constraints for scientific experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00018A [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Biphenyl Synthesis: A Comparative Analysis of Catalytic Systems
The biphenyl moiety is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced functional materials.[1][2][3] Its synthesis, therefore, is a critical endeavor in both academic research and industrial drug development. The choice of catalytic system is paramount, directly influencing yield, purity, cost, and scalability. This guide provides an in-depth, objective comparison of the leading catalytic systems for biphenyl synthesis, grounded in experimental data and mechanistic insights to empower researchers in making informed decisions.
The Gold Standard: Palladium-Catalyzed Cross-Coupling
For decades, palladium-based catalysts have been the workhorse for constructing C(sp²)–C(sp²) bonds, offering unparalleled reliability and functional group tolerance. Among these, the Suzuki-Miyaura coupling is preeminent.[4][5]
The Suzuki-Miyaura Coupling: Mechanism and Rationale
The enduring success of the Suzuki-Miyaura reaction lies in its well-understood and robust catalytic cycle, which proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8] The choice of boronic acids or their esters as the organometallic partner is a key advantage; they are generally stable to air and moisture, commercially available in great variety, and the inorganic byproducts are typically non-toxic and easily removed.[4]
The catalytic cycle begins with a Pd(0) species, which oxidatively adds to an aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step.[4] A base then activates the organoboron reagent, facilitating the transmetalation step where the organic moiety is transferred to the palladium center. Finally, reductive elimination occurs, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst.[6][7]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl Derivatives: Breakthrough Discoveries in 2025 Powering Market Growth [24chemicalresearch.com]
- 4. byjus.com [byjus.com]
- 5. fiveable.me [fiveable.me]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Analysis of Synthetic Routes to 4-Chloro-4'-methoxybiphenyl: A Guide for Researchers
For chemists engaged in pharmaceutical research and drug development, the efficient synthesis of substituted biphenyls is a cornerstone of modern medicinal chemistry. The 4-Chloro-4'-methoxybiphenyl scaffold, in particular, serves as a crucial building block for a variety of biologically active molecules. This guide provides a comprehensive comparative analysis of the three most common synthetic pathways to this important intermediate: the Suzuki-Miyaura Coupling, the Ullmann Condensation, and the Gomberg-Bachmann Reaction. By examining the mechanistic underpinnings, practical considerations, and expected outcomes of each route, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
Executive Summary: At-a-Glance Comparison
| Parameter | Suzuki-Miyaura Coupling | Ullmann Condensation | Gomberg-Bachmann Reaction |
| Typical Yield | 80-95% | 40-70% | 20-40% |
| Reaction Conditions | Mild (RT to 80 °C) | Harsh (150-250 °C) | Mild (0-50 °C) |
| Key Reagents | Palladium catalyst, boronic acid/ester, base | Copper catalyst, aryl halides | Diazonium salt, arene |
| Functional Group Tolerance | Excellent | Moderate | Poor to Moderate |
| Scalability | Excellent | Moderate | Poor |
| Key Advantages | High yield, mild conditions, broad substrate scope | Low-cost catalyst, readily available starting materials | Starts from simple anilines |
| Key Disadvantages | Cost of palladium and ligands, potential boron contamination | Harsh conditions, often requires stoichiometric copper, moderate yields | Low yields, potential for side reactions, safety concerns with diazonium salts |
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling has become the preeminent method for the formation of carbon-carbon bonds between aromatic rings, lauded for its high efficiency, mild reaction conditions, and exceptional functional group tolerance.[1][2] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron species (such as a boronic acid or ester) with an aryl halide or triflate.[3][4]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps:[5]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the biaryl product and regenerating the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of this compound from 4-chlorophenylboronic acid and 4-bromoanisole.
Materials:
-
4-Chlorophenylboronic acid (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorophenylboronic acid, 4-bromoanisole, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine to the flask.
-
Add the toluene, ethanol, and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
The Ullmann Condensation: A Classic Approach with Modern Refinements
The Ullmann reaction, first reported over a century ago, is a copper-catalyzed method for the formation of biaryl compounds from aryl halides.[7][8] While traditionally requiring harsh reaction conditions, modern modifications have improved its applicability.[9]
Mechanistic Insights
The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally accepted to proceed via the formation of an organocopper intermediate.[8] The reaction likely involves the oxidative addition of an aryl halide to a copper(I) species, followed by reaction with a second molecule of aryl halide and subsequent reductive elimination to form the biaryl product.[10]
Caption: Simplified representation of the Ullmann condensation.
Experimental Protocol: Ullmann Condensation
This representative protocol outlines the synthesis of this compound via an Ullmann-type reaction.
Materials:
-
4-Bromoanisole (1.0 mmol)
-
1-Bromo-4-chlorobenzene (1.2 mmol)
-
Copper powder, activated (2.0 mmol)
-
Dimethylformamide (DMF), anhydrous (10 mL)
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add the activated copper powder.
-
Under a nitrogen atmosphere, add the anhydrous DMF.
-
Heat the suspension to 150 °C.
-
In a separate flask, dissolve 4-bromoanisole and 1-bromo-4-chlorobenzene in a minimal amount of anhydrous DMF.
-
Slowly add the solution of aryl halides to the heated copper suspension over 30 minutes.
-
Increase the reaction temperature to 180-200 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper salts, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 20 mL) to remove residual DMF, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
The Gomberg-Bachmann Reaction: A Diazonium-Based Approach
The Gomberg-Bachmann reaction provides a pathway to biaryls through the reaction of a diazonium salt with an aromatic compound.[11] While offering a different synthetic strategy, this method is often hampered by low yields and the formation of side products.[12]
Mechanistic Overview
The reaction proceeds via the formation of an aryl radical from the diazonium salt.[13] This radical then attacks the aromatic substrate to form a new C-C bond.
Caption: The radical mechanism of the Gomberg-Bachmann reaction.
Experimental Protocol: Gomberg-Bachmann Reaction
This protocol provides a general procedure for the synthesis of this compound using the Gomberg-Bachmann reaction.
Materials:
-
4-Chloroaniline (1.0 mmol)
-
Sodium nitrite (NaNO₂, 1.1 mmol)
-
Hydrochloric acid (HCl), concentrated (3.0 mmol)
-
Anisole (large excess, acts as solvent and reactant)
-
Sodium hydroxide (NaOH) solution, 20%
Procedure:
-
Diazotization:
-
In a beaker, dissolve 4-chloroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Coupling:
-
In a separate three-necked flask equipped with a mechanical stirrer, add a large excess of anisole and the 20% NaOH solution.
-
Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the vigorously stirred anisole/NaOH mixture. Nitrogen gas evolution should be observed.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer (anisole).
-
Wash the organic layer with water, 1 M HCl, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the excess anisole by distillation under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.
-
Conclusion: Selecting the Optimal Synthetic Route
The choice of synthetic route for this compound is dictated by the specific requirements of the research project.
-
For high-yield, reliable, and scalable synthesis with broad functional group compatibility , the Suzuki-Miyaura coupling is the undisputed method of choice. Its mild conditions and well-understood mechanism make it ideal for the synthesis of complex molecules in a drug discovery setting.
-
The Ullmann condensation may be considered when cost is a primary concern and the starting materials are readily available aryl halides. However, the harsh reaction conditions and moderate yields limit its general applicability.
-
The Gomberg-Bachmann reaction offers a niche approach starting from anilines but is generally not recommended for routine synthesis due to its low yields and potential for side reactions.
By understanding the strengths and weaknesses of each of these classical and modern synthetic methods, researchers can strategically design and execute the most efficient synthesis of this compound and its analogs, thereby accelerating the pace of drug discovery and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 12. mycollegevcampus.com [mycollegevcampus.com]
- 13. The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction - Oreate AI Blog [oreateai.com]
A Comparative Guide to Validating the Purity of 4-Chloro-4'-methoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and drug development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable scientific outcomes. 4-Chloro-4'-methoxybiphenyl serves as a crucial building block in the synthesis of various biologically active molecules. Its purity can significantly impact reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic candidate. This guide provides an in-depth technical comparison of orthogonal analytical techniques for validating the purity of this compound, grounded in scientific principles and practical field experience.
The Synthetic Landscape: Understanding Potential Impurities
This compound is commonly synthesized via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction, while elegant, is not without its pitfalls. A comprehensive purity assessment, therefore, necessitates an understanding of the potential process-related impurities that can arise. The choice of coupling partners—either 4-chloro-substituted aryl halide with 4-methoxyphenylboronic acid or 4-methoxy-substituted aryl halide with 4-chlorophenylboronic acid—and reaction conditions will dictate the impurity profile.
A Comparative Guide to the Reactivity of Aryl Chlorides and Bromides in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A pivotal choice in designing a Suzuki coupling is the selection of the aryl halide. While aryl iodides and bromides have historically been the substrates of choice due to their high reactivity, the economic and environmental advantages of using more abundant and less expensive aryl chlorides have driven significant innovation in catalyst development. This guide provides an in-depth comparison of the reactivity of aryl chlorides and bromides in Suzuki reactions, supported by experimental data, to inform your synthetic strategy.
The Crux of the Matter: The Oxidative Addition Step
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial and often rate-determining step is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1] During this step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) species.
The disparity in reactivity between aryl chlorides and bromides is fundamentally rooted in the difference in their carbon-halogen bond dissociation energies (BDEs). The C-Cl bond is significantly stronger and thus requires more energy to break than the C-Br bond. This higher activation energy for the oxidative addition of aryl chlorides translates to slower reaction rates and often necessitates more forcing reaction conditions.
| Aryl Halide | Bond Dissociation Energy (kcal/mol) |
| Phenyl Chloride (Ph-Cl) | 97.1 |
| Phenyl Bromide (Ph-Br) | 84.0 |
Data sourced from BenchChem[2]
This fundamental difference in bond strength dictates the general reactivity trend for aryl halides in Suzuki couplings: Ar-I > Ar-Br >> Ar-Cl.[1]
Overcoming the Inertness of Aryl Chlorides: The Role of Specialized Ligands
The challenge of activating the robust C-Cl bond has been largely overcome through the development of sophisticated palladium catalysts, particularly through the design of sterically bulky and electron-rich ligands. These ligands play a crucial role in facilitating the oxidative addition of aryl chlorides.
Electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), have proven to be highly effective.[3] Their electron-donating nature increases the electron density on the palladium center, making it more nucleophilic and thus more reactive towards the electrophilic aryl chloride. The steric bulk of these ligands promotes the formation of monoligated, highly reactive 12-electron Pd(0) species, which are crucial for the oxidative addition step.[4]
N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for activating aryl chlorides.[5][6] NHCs are strong σ-donors, even more so than many phosphines, which significantly enhances the catalytic activity of the palladium center. The steric bulk of the substituents on the NHC ligand also plays a critical role in promoting the desired catalytic cycle.
// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#4285F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="Ar-Pd(II)-X(L_n)", fillcolor="#EA4335"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdArB [label="Ar-Pd(II)-Ar'(L_n)", fillcolor="#FBBC05"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" + Ar-X"]; OxAdd -> PdII; PdII -> Transmetalation [label=" + Ar'-B(OR)2"]; Transmetalation -> ArPdArB; ArPdArB -> RedElim; RedElim -> Pd0 [label=" + Ar-Ar'"]; } caption [label="Figure 1. The Suzuki-Miyaura Catalytic Cycle.", fontsize=10, fontname="Arial"];
Performance Comparison: Aryl Chlorides vs. Aryl Bromides
Experimental data consistently demonstrates the higher reactivity of aryl bromides compared to their chloride counterparts under similar conditions. However, with the advent of advanced catalyst systems, excellent yields can be achieved for aryl chlorides, albeit often requiring higher catalyst loadings, more specialized ligands, or longer reaction times.
Table 1: Comparative Suzuki-Miyaura Coupling of 4-Halotoluene with Phenylboronic Acid
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 80 | 24 | <10 |
| 3 | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 4 | 98 |
This table is a representative summary based on typical findings in the literature. Specific yields and conditions may vary.
As illustrated in the table, traditional palladium catalysts like Pd(OAc)₂ with triphenylphosphine (PPh₃) are highly effective for aryl bromides (Entry 1) but show very poor performance with aryl chlorides under the same conditions (Entry 2). The use of a more sophisticated catalyst system, such as Pd₂(dba)₃ with a Buchwald ligand like XPhos, is necessary to achieve high yields with aryl chlorides (Entry 3).
Experimental Protocol: A Comparative Study
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide and an aryl chloride with phenylboronic acid, highlighting the key differences in the required catalytic systems.
Materials:
-
4-Bromotoluene
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
1,4-Dioxane
-
Deionized water
Procedure for Aryl Bromide Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add a 2:1 mixture of toluene and deionized water (6 mL).
-
Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure for Aryl Chloride Coupling:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and XPhos (0.024 mmol, 2.4 mol%) in 1,4-dioxane (3 mL).
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 100°C and stir for 4-12 hours, monitoring the reaction progress.
-
Follow the workup and purification procedure as described for the aryl bromide coupling.
// Nodes Start [label="Start: Assemble Reactants\n(Aryl Halide, Boronic Acid, Base)", fillcolor="#4285F4"]; Catalyst_Br [label="Add Catalyst System for Aryl Bromide\n(e.g., Pd(OAc)₂ / PPh₃)", fillcolor="#34A853"]; Catalyst_Cl [label="Add Catalyst System for Aryl Chloride\n(e.g., Pd₂(dba)₃ / XPhos)", fillcolor="#FBBC05"]; Reaction_Br [label="Reaction Conditions:\n80°C, Toluene/H₂O", fillcolor="#34A853"]; Reaction_Cl [label="Reaction Conditions:\n100°C, Dioxane", fillcolor="#FBBC05"]; Workup [label="Workup and Purification", fillcolor="#EA4335"]; Product [label="Final Biaryl Product", fillcolor="#4285F4"];
// Edges Start -> Catalyst_Br; Start -> Catalyst_Cl; Catalyst_Br -> Reaction_Br; Catalyst_Cl -> Reaction_Cl; Reaction_Br -> Workup; Reaction_Cl -> Workup; Workup -> Product; } caption [label="Figure 2. Comparative Experimental Workflow.", fontsize=10, fontname="Arial"];
Conclusion
The choice between an aryl chloride and an aryl bromide in a Suzuki-Miyaura coupling reaction involves a trade-off between substrate cost and reactivity. While aryl bromides are inherently more reactive due to their weaker carbon-halogen bond, significant advances in ligand design have made aryl chlorides viable and attractive substrates for a wide range of applications. The use of sterically hindered, electron-rich phosphine ligands or N-heterocyclic carbenes is often essential for achieving high efficiency in the coupling of aryl chlorides. By understanding the fundamental principles of reactivity and the role of modern catalyst systems, researchers can make informed decisions to optimize their synthetic routes, balancing economic considerations with chemical efficiency.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Synthesis of bulky, electron rich hemilabile phosphines and their application in the Suzuki coupling reaction of aryl chlorides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficient Synthesis of 4-Chloro-4'-methoxybiphenyl
For researchers, scientists, and professionals in drug development, the synthesis of biaryl scaffolds is a foundational element of molecular construction. Among these, 4-Chloro-4'-methoxybiphenyl is a key intermediate whose efficient synthesis is of significant interest. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, supported by experimental data and protocols to inform your selection of the most effective methodology for your research needs.
Introduction: The Importance of the Biaryl Moiety
The this compound structure incorporates two key functionalities: a chlorinated phenyl ring, which can be a site for further functionalization or can influence the molecule's metabolic stability, and a methoxy-substituted phenyl ring, a common feature in many biologically active compounds that can impact binding affinity and pharmacokinetic properties. The efficient and selective construction of the C-C bond between these two rings is therefore a critical challenge. This guide will explore and compare the most prevalent and effective methods for achieving this transformation.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The choice of methodology is often dictated by factors such as the availability and reactivity of starting materials, catalyst cost and efficiency, reaction conditions, and scalability. We will compare the following leading methods:
-
Suzuki-Miyaura Coupling: The most widely employed method for biaryl synthesis.
-
Stille Coupling: A powerful alternative, particularly when substrate compatibility is a concern.
-
Heck Coupling: Offers a different strategic approach by coupling an aryl halide with an alkene.
-
Nickel-Catalyzed Coupling: An emerging, cost-effective alternative to palladium-based methods.
-
Ullmann Coupling: A classical copper-catalyzed method that has seen modern advancements.
Quantitative Data Comparison
The following table summarizes typical performance metrics for the synthesis of this compound and structurally similar biaryls via different cross-coupling strategies. It is important to note that direct side-by-side comparisons for the exact target molecule are not always available in the literature; therefore, some data is extrapolated from closely related systems.
| Synthetic Route | Aryl Halide Precursor | Organometallic Reagent | Catalyst System (Typical Loading) | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Disadvantages |
| Suzuki-Miyaura | 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (1-2 mol%) | Dioxane/H₂O | K₃PO₄ | 80-100 | 2-12 | 85-95 | Advantages: Mild conditions, high yields, commercially available reagents, low toxicity of boron reagents.[1] Disadvantages: Sensitivity of boronic acids to certain conditions. |
| Suzuki-Miyaura | 1-Chloro-4-iodobenzene | 4-Methoxyphenylboronic acid | Pd/C (1.4 mol%) | DMF/H₂O | K₂CO₃ | 100 | 1.5 | ~92 | Advantages: High reactivity of iodide, potential for heterogeneous catalysis. Disadvantages: Higher cost and potential instability of iodoarenes. |
| Stille Coupling | 1-Bromo-4-chlorobenzene | 4-Methoxy(tributylstannyl)benzene | Pd(PPh₃)₄ (1-2 mol%) | Toluene | - | 90-110 | 12-16 | 80-90 | Advantages: Tolerant of a wide range of functional groups, insensitive to moisture.[2][3] Disadvantages: High toxicity of organotin reagents and byproducts.[4] |
| Heck Coupling | 4-Chloroiodobenzene | 4-Methoxystyrene | Pd(OAc)₂ (2-5 mol%) | DMF or NMP | Et₃N | 100-140 | 12-24 | 60-80 | Advantages: Avoids the pre-formation of organometallic reagents. Disadvantages: Can have issues with regioselectivity, often requires higher temperatures. |
| Nickel-Catalyzed | 1-Bromo-4-chlorobenzene | 4-Methoxyphenylboronic acid | NiCl₂(dppe) (5-10 mol%) | THF or Dioxane | K₃PO₄ | 60-100 | 12-24 | 70-85 | Advantages: Lower catalyst cost compared to palladium.[5] Disadvantages: Can be more sensitive to air and moisture, may require more specialized ligands. |
| Ullmann Coupling | 1-Bromo-4-chlorobenzene & 4-Iodoanisole | - | CuI (stoichiometric or catalytic) | DMF or Pyridine | K₂CO₃ | 150-200 | 24-48 | 40-60 | Advantages: Palladium-free. Disadvantages: Often requires harsh conditions, stoichiometric copper, and can have lower yields.[6][7] |
In-Depth Analysis of Key Methodologies
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction is the preeminent method for constructing C-C bonds between sp²-hybridized carbons, making it ideal for the synthesis of this compound.[8] Its popularity stems from the use of relatively non-toxic and environmentally benign organoboron reagents, mild reaction conditions, and broad functional group tolerance.[9]
Causality Behind Experimental Choices:
The choice of palladium catalyst and ligand is crucial for an efficient Suzuki-Miyaura coupling. For coupling an aryl chloride, which has a stronger C-Cl bond compared to C-Br or C-I, a more electron-rich and bulky phosphine ligand like SPhos or XPhos is often employed to facilitate the oxidative addition step.[10] The use of a base, typically a carbonate or phosphate, is essential to activate the boronic acid for transmetalation.[9] A mixed solvent system, such as dioxane and water, is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow & Catalytic Cycle:
Caption: Generalized workflow for Suzuki-Miyaura coupling.
The catalytic cycle proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling: An Alternative with Broad Substrate Scope
The Stille coupling utilizes organostannane reagents instead of boronic acids.[2] A key advantage of this method is the high tolerance of organostannanes to a wide variety of functional groups and their stability in air and moisture.[3] However, the primary drawback is the significant toxicity of the tin reagents and byproducts, which can be challenging to remove completely from the final product.[4]
Causality Behind Experimental Choices:
Similar to the Suzuki coupling, the Stille reaction is catalyzed by a palladium(0) complex. The choice of ligands can influence the reaction rate and yield. The reaction is typically run under neutral, anhydrous conditions, which can be advantageous for substrates that are sensitive to the basic conditions of the Suzuki coupling.
Nickel-Catalyzed Couplings: A Cost-Effective Approach
With the rising cost of palladium, nickel-catalyzed cross-coupling reactions have gained considerable attention as a more economical alternative.[5] Nickel catalysts are particularly effective in activating less reactive but more affordable aryl chlorides.
Causality Behind Experimental Choices:
Nickel-catalyzed reactions often require specific ligands, such as bidentate phosphines (e.g., dppe), to stabilize the nickel catalyst and promote the desired reactivity. The reaction conditions can be similar to those of palladium-catalyzed couplings, but careful optimization is often necessary to achieve high yields and avoid side reactions.
Experimental Protocols
The following are generalized protocols and may require optimization based on specific laboratory conditions and the purity of the reagents.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-chlorobenzene and 4-Methoxyphenylboronic acid
-
To a flame-dried Schlenk flask, add 1-bromo-4-chlorobenzene (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).
-
Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Stille Coupling of 1-Bromo-4-chlorobenzene and 4-Methoxy(tributylstannyl)benzene
-
To a flame-dried Schlenk tube, add 1-bromo-4-chlorobenzene (1.0 equiv.) and 4-methoxy(tributylstannyl)benzene (1.1 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous and degassed toluene.
-
Heat the reaction mixture to 90-110 °C and stir for 12-16 hours.[11]
-
After cooling to room temperature, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
For the synthesis of this compound, the Suzuki-Miyaura coupling remains the most recommended method due to its high efficiency, mild reaction conditions, and the low toxicity of the reagents.[8][1] The choice of starting materials (e.g., 1-bromo-4-chlorobenzene vs. 1-chloro-4-iodobenzene) will depend on commercial availability and cost, with the understanding that the reactivity trend is I > Br > Cl.[12]
For substrates that are sensitive to basic conditions, the Stille coupling offers a viable, albeit more hazardous, alternative. Nickel-catalyzed couplings are a promising and more economical option, particularly for large-scale syntheses, though they may require more extensive optimization. The Heck and Ullmann couplings are generally less efficient for this specific transformation but can be considered in specific contexts where the other methods are not suitable.
Ultimately, the optimal synthetic strategy will depend on the specific constraints and goals of your research. This guide provides the foundational data and protocols to make an informed decision and efficiently synthesize this compound for your drug discovery and development endeavors.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Quantifying and Comparing the Environmental Impact of Synthetic Pathways
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the efficiency of a reaction is no longer solely defined by its yield. The growing emphasis on sustainable practices and green chemistry has introduced a new paradigm where the environmental footprint of a synthetic route is a critical parameter for its viability. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to assess and compare the environmental impact of different synthetic pathways. We will delve into key metrics, practical methodologies, and the underlying principles that empower informed decision-making for designing more sustainable chemical processes.
The Foundation: Principles of Green Chemistry
The assessment of a synthetic pathway's environmental impact is grounded in the twelve principles of green chemistry, first articulated by Paul Anastas and John Warner. These principles provide a conceptual framework for chemists to minimize the environmental and human health impacts of chemical processes. Our discussion will focus on the practical application of several of these principles through quantitative metrics.
Core Metrics for Environmental Impact Assessment
A robust comparison of synthetic routes requires a move beyond traditional yield calculations. Several key metrics have been developed to provide a more holistic view of a reaction's efficiency and environmental footprint.
Atom Economy: A Measure of Efficiency at the Atomic Level
Proposed by Barry Trost, atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:
Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100
A higher atom economy signifies a more efficient reaction, as a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.
Example Calculation: Ibuprofen Synthesis
Let's compare the traditional Brown synthesis of ibuprofen with the more modern BHC synthesis.
-
Brown Synthesis (6 steps): This pathway involves a series of reactions that generate significant waste.
-
BHC Synthesis (3 steps): This streamlined process, developed by the Boots Pure Drug Company, is a classic example of green chemistry in action.
| Synthesis Pathway | Key Reactants | Desired Product (Ibuprofen) | Atom Economy |
| Brown Synthesis | (CH₃)₂CHCH₂C₆H₅, (CH₃CO)₂O, AlCl₃, etc. | C₁₃H₁₈O₂ (MW: 206.29 g/mol ) | ~40% |
| BHC Synthesis | (CH₃)₂CHCH₂C₆H₅, (CH₃CO)₂O, HF, H₂, Pd catalyst | C₁₃H₁₈O₂ (MW: 206.29 g/mol ) | ~77% |
The significantly higher atom economy of the BHC synthesis immediately highlights its superior efficiency from an atomic perspective.
E-Factor: Quantifying Waste Generation
While atom economy is a useful theoretical metric, the E-Factor (Environmental Factor), developed by Roger Sheldon, provides a more practical measure of waste generation by considering all inputs and outputs of a process.
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
The E-Factor includes all non-product materials, such as solvents, reagents, and byproducts. A lower E-Factor indicates a more environmentally friendly process.
Typical E-Factors in Different Chemical Industries:
| Industry | Annual Product Tonnage | E-Factor (kg waste/kg product) |
| Oil Refining | 10⁶ - 10⁸ | < 0.1 |
| Bulk Chemicals | 10⁴ - 10⁶ | < 1 - 5 |
| Fine Chemicals | 10² - 10⁴ | 5 - 50 |
| Pharmaceuticals | 10 - 10³ | 25 - >100 |
This table clearly illustrates the significant waste generated in the pharmaceutical industry, underscoring the critical need for greener synthetic routes.
Process Mass Intensity (PMI): A Holistic Process Metric
Process Mass Intensity (PMI) is a comprehensive metric championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI PR). It considers the total mass of all materials used in a process to produce a given mass of the final product.
PMI = Total Mass Input (kg) / Mass of Product (kg)
The total mass input includes reactants, solvents, reagents, and process water. A lower PMI value signifies a more sustainable and efficient process.
Caption: The four main phases of a Life Cycle Assessment (LCA).
While a full LCA is a complex and resource-intensive undertaking, simplified or streamlined LCAs can be valuable tools for comparing synthetic pathways during the research and development stages.
Experimental Protocols
Protocol 1: Calculation of Atom Economy, E-Factor, and PMI for a Synthetic Step
-
Identify all inputs: List all reactants, solvents, and reagents used in the reaction, along with their molecular weights and masses.
-
Identify the desired product: Note the molecular weight and the actual isolated mass of the desired product.
-
Calculate Atom Economy:
-
Sum the molecular weights of all reactants.
-
Divide the molecular weight of the desired product by the sum of the reactant molecular weights and multiply by 100.
-
-
Calculate E-Factor:
-
Sum the masses of all inputs (reactants, solvents, reagents).
-
Subtract the mass of the desired product from the total mass of inputs to get the total mass of waste.
-
Divide the total mass of waste by the mass of the desired product.
-
-
Calculate PMI:
-
Sum the masses of all inputs.
-
Divide the total mass of inputs by the mass of the desired product.
-
Conclusion
The assessment of the environmental impact of synthetic pathways is an essential aspect of modern chemistry. By moving beyond traditional yield calculations and embracing metrics such as atom economy, E-Factor, and PMI, researchers can make more informed decisions that align with the principles of green chemistry. The integration of these quantitative metrics with qualitative considerations like solvent selection and the overarching perspective of Life Cycle Assessment provides a powerful toolkit for designing safer, more efficient, and more sustainable chemical processes for the future.
Isomeric Purity of Substituted Biphenyls: A Comparative Guide to Analytical Techniques
In the landscape of pharmaceutical development, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. This principle is particularly critical for substituted biphenyl compounds, a scaffold present in numerous approved drugs.[1] Many of these molecules exhibit a unique form of stereoisomerism known as atropisomerism, which arises from hindered rotation around the single bond connecting the two aryl rings.[2][3] Unlike traditional point chirality, this axial chirality means the isomers, or atropisomers, can potentially interconvert by rotation.[4]
The stability of these atropisomers, dictated by the energy barrier to rotation, can range from rapidly interconverting conformers to stereochemically stable, isolable enantiomers.[5][6] Given that different atropisomers can exhibit vastly different pharmacological and toxicological profiles, ensuring isomeric purity is not merely a quality control metric—it is a fundamental aspect of drug safety and efficacy.[4][6]
This guide provides an in-depth comparison of the primary analytical techniques for the isomeric purity analysis of substituted biphenyl compounds. We will delve into the causality behind experimental choices, present objective performance data, and offer field-proven protocols to empower researchers, scientists, and drug development professionals in this critical analytical task.
The Analytical Challenge: Atropisomerism and the Rotational Energy Barrier
Atropisomerism occurs when bulky substituents in the ortho positions of the biphenyl rings create enough steric hindrance to restrict free rotation around the C-C single bond.[2] The resulting isomers are non-superimposable mirror images and are optically active.
The central challenge in their analysis is the potential for on-column or in-solution interconversion, which can confound quantification.[7] The rotational energy barrier determines the half-life of racemization; a high barrier leads to stable isomers that can be treated like traditional enantiomers, while a low barrier results in a dynamic mixture.[5] Therefore, the choice of analytical technique must be carefully considered to either prevent interconversion during analysis or to study the dynamics of the interconversion itself.[7][8] Low-temperature conditions are often critical for preventing interconversion during sample preparation, storage, and chromatographic separation.[7][8]
References
- 1. Atropisomerism: A gate to modern drugs - American Chemical Society [acs.digitellinc.com]
- 2. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chloro-4'-methoxybiphenyl: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, in-depth procedural information for the proper disposal of 4-Chloro-4'-methoxybiphenyl (CAS No. 58970-19-7), a halogenated aromatic compound. Adherence to these protocols is critical not only for immediate laboratory safety but also for the long-term protection of our environment.
Given the absence of a comprehensive Safety Data Sheet (SDS) in publicly available databases, this guidance is synthesized from established best practices for the disposal of chlorinated biphenyls and other halogenated organic compounds. As such, a cautious approach is warranted, treating this compound with the same level of concern as related hazardous materials.
Understanding the Hazard Profile: A Cautious Approach
Key considerations:
-
Persistence: Chlorinated aromatic compounds are often resistant to natural degradation, leading to bioaccumulation in ecosystems.
-
Toxicity: Many compounds in this class are toxic to aquatic life and can pose health risks to humans upon exposure.
-
Combustion Byproducts: Improper incineration can lead to the formation of highly toxic substances such as hydrogen chloride (HCl), dioxins, and furans.
Therefore, all waste containing this compound must be treated as hazardous waste.
Waste Segregation: The First Line of Defense
Proper waste management begins at the source. To prevent dangerous chemical reactions and to ensure the correct disposal pathway, it is imperative to segregate waste containing this compound.
Protocol for Waste Segregation:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for all solid and liquid waste containing this compound.
-
Labeling: The container must be labeled as "Hazardous Waste: Halogenated Organic Compounds" and should also include the specific chemical name, "this compound."
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste.[1][2] This is crucial as the disposal methods for these two streams are different and mixing can increase disposal costs and complicate treatment.
-
Incompatible Materials: Keep halogenated waste separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[3]
Disposal Procedures: A Step-by-Step Protocol
The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[1][4][5] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Step-by-Step Disposal Workflow:
-
Containment:
-
Solid Waste: Collect solid waste, including contaminated personal protective equipment (PPE) and absorbent materials, in a puncture-resistant, sealable container.
-
Liquid Waste: Collect liquid waste, such as reaction residues and contaminated solvents, in a compatible, leak-proof container, typically polyethylene.[3] Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Labeling and Documentation:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Maintain a log sheet detailing the composition and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.
-
The storage area should have secondary containment to control any potential leaks or spills.
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the contractor with a detailed description of the waste, including its chemical composition and any known hazards.
-
-
Record Keeping:
-
Retain all documentation related to the waste disposal, including the waste manifest and certificate of disposal, in accordance with local, state, and federal regulations.
-
Below is a decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Regulatory Framework: Ensuring Compliance
The disposal of halogenated organic compounds is strictly regulated. In the United States, the primary regulations are the Resource Conservation and Recovery Act (RCRA) and the Toxic Substances Control Act (TSCA).[6] These regulations mandate a "cradle-to-grave" approach for hazardous waste, meaning the generator is responsible for the waste from its creation to its final disposal.
| Regulation | Key Requirements |
| RCRA | Governs the identification, generation, transportation, treatment, storage, and disposal of hazardous waste. |
| TSCA | Regulates the production, importation, use, and disposal of specific chemicals, including PCBs.[6] |
Internationally, the Stockholm Convention on Persistent Organic Pollutants aims to eliminate or restrict the production and use of POPs.
Spill and Emergency Procedures
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
For Minor Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area and prevent entry.
-
Notify: Contact your institution's EHS department or emergency response team.
By adhering to these rigorous disposal protocols, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a collective responsibility that safeguards both our scientific endeavors and the world we share.
References
A Researcher's Guide to the Safe Handling of 4-Chloro-4'-methoxybiphenyl
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical compounds are fundamental activities. Among these, 4-Chloro-4'-methoxybiphenyl, a biphenyl derivative, presents unique characteristics and potential hazards that necessitate a robust safety protocol. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in scientific principles and field-proven best practices. Our objective is to empower researchers with the knowledge to not only protect themselves and their environment but also to ensure the integrity of their experimental work.
Understanding the Risks: A Toxicological Overview
This compound belongs to the class of chlorinated aromatic hydrocarbons. While specific toxicological data for this exact compound is limited, the broader family of chlorinated biphenyls is known for its potential for persistence in the environment and a range of toxic effects.[1] It is prudent to assume that this compound may cause skin and eye irritation upon contact.[2][3] Inhalation of dust particles or fumes should also be avoided, as it may lead to respiratory irritation.[2]
Table 1: Physicochemical and Hazard Information
| Property | Value | Source |
| Chemical Formula | C13H11ClO | PubChem |
| Appearance | White to off-white powder/crystals | |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. | [3] |
| Signal Word | Warning | [2][3] |
Operational Plan: From Receipt to Disposal
A meticulous, step-by-step approach to handling this compound is critical to mitigating risks. The following workflow is designed to provide a comprehensive operational plan.
Caption: Workflow for the safe handling of this compound.
Upon receiving a shipment of this compound, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not handle it directly. Follow your institution's protocol for handling damaged chemical containers.
For intact containers, store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] The storage area should be clearly labeled, and access should be restricted to authorized personnel. Keep the container tightly closed when not in use.[2]
The selection and proper use of PPE are the most critical barriers against exposure.[5][6][7] Before handling this compound, the following PPE must be worn:
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] In situations where there is a risk of splashing, a face shield worn over safety glasses is required.[5][8]
-
Hand Protection: Chemical-resistant gloves are essential.[6] Given the chlorinated nature of the compound, neoprene or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of them immediately if they become contaminated.[8]
-
Body Protection: A laboratory coat must be worn and fully buttoned.[8] For procedures with a higher risk of contamination, consider wearing impervious, disposable coveralls.
-
Footwear: Closed-toe shoes are required at all times in the laboratory.[8]
All manipulations of this compound, especially those that may generate dust or aerosols, must be conducted within a certified chemical fume hood to ensure adequate ventilation.
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment enclosure to prevent the dispersion of dust.
-
Dissolving: If the experimental protocol requires dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse with an appropriate organic solvent, such as kerosene, followed by a thorough washing with soap and water. The solvent rinse should be collected as hazardous waste.
Spill Response: In the event of a spill, the primary objective is to prevent contact and spreading.
-
Minor Spills: For small spills, form a barrier with an absorbent material like sand, earth, or vermiculite. Carefully sweep or scoop up the spilled material and absorbent into a labeled, sealed container for disposal.[2][9]
-
Major Spills: For larger spills, evacuate the area and follow your institution's emergency response procedures.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including contaminated PPE, absorbent materials, and solvent rinses, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and chemically resistant containers.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program.[2] Do not dispose of this chemical down the drain or in the regular trash.
First Aid: Immediate Actions for Exposure
In the case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their scientific endeavors.
References
- 1. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 7. trimaco.com [trimaco.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
